Z-Tyr-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRMUCXATQAAMN-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313627 | |
| Record name | Carbobenzoxy-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1164-16-5 | |
| Record name | Carbobenzoxy-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1164-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbobenzoxy-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(benzyloxy)carbonyl]-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Properties and Applications of Z-Tyr-OH (N-Carbobenzyloxy-L-tyrosine)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of Z-Tyr-OH (N-Carbobenzyloxy-L-tyrosine), a pivotal amino acid derivative. It details its chemical and physical properties, core applications in peptide synthesis and biochemical research, and standardized experimental protocols. The guide is structured to serve as a practical resource for professionals engaged in peptide chemistry, drug discovery, and materials science, incorporating detailed data tables and workflow visualizations to facilitate understanding and application.
Core Properties of this compound
This compound, systematically named (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid, is an N-terminally protected derivative of the amino acid L-tyrosine.[1][] The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting moiety for the alpha-amine, preventing unwanted side reactions during peptide synthesis.[][3] This protection is stable under various conditions but can be selectively removed, making this compound a versatile building block in synthetic chemistry.[][4]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 1164-16-5[1][5][6][7][8] |
| Molecular Formula | C₁₇H₁₇NO₅[1][5][6][7][8][9] |
| Molecular Weight | 315.32 g/mol [1][5][7][8][9] |
| IUPAC Name | (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid[1][] |
| Synonyms | N-Carbobenzyloxy-L-tyrosine, Cbz-L-Tyrosine, Z-L-Tyrosine, Cbthis compound[1][][6] |
Physicochemical Data
The physical and chemical characteristics of this compound are critical for its handling, storage, and application in experimental settings.
| Property | Value |
| Appearance | White to off-white crystalline powder or solid.[][5][10][11] |
| Melting Point | 94-98°C. Note: Values ranging from 57-95°C have been reported, likely due to varying purity or measurement conditions.[][11] |
| Boiling Point | 570.8°C at 760 mmHg.[] |
| Density | 1.1781 g/cm³.[] |
| Optical Rotation | [α]²²/D +11° (c=1 in acetic acid). |
| Solubility | Soluble in DMSO (may require sonication), sparingly soluble in methanol and acetic acid.[][5] |
| Storage (Solid) | Powder can be stored at -20°C for up to 3 years or at 4°C for 2 years.[5] |
| Storage (Solution) | In solvent, store at -80°C for up to 6 months or at -20°C for 1 month.[5] |
Applications in Research and Development
This compound is primarily utilized as a fundamental building block in the synthesis of peptides and peptidomimetics.
-
Peptide Synthesis : It is a key intermediate in both solid-phase and solution-phase peptide synthesis.[] The Z-group provides robust protection for the amine terminus during the coupling of subsequent amino acids, preventing oligomerization.[3]
-
Drug Discovery : The compound is used to synthesize bioactive peptides and modified proteins for pharmaceutical research.[] The inherent properties of the tyrosine side chain, including its phenolic hydroxyl group, make it a frequent target for post-translational modifications and a key residue in protein-protein interactions and charge transport.[12]
-
Biochemical Probes : Peptides containing this compound are synthesized to serve as enzyme substrates or inhibitors for studying enzymatic activity and kinetics.[4]
Experimental Protocols and Methodologies
The following sections detail standardized procedures for the use of this compound in a laboratory setting.
Peptide Coupling in Solution Phase
This protocol describes a general method for coupling this compound to an amino acid ester using dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) as activating agents. This method is analogous to procedures used for similar protected amino acids.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt.HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-ethylmorpholine (or another non-nucleophilic base)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino acid ester hydrochloride (1.0 eq), this compound (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add N-ethylmorpholine (1.0 eq) to neutralize the hydrochloride salt.
-
Add a solution of DCC (1.05 eq) in DMF dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature, stirring overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with EtOAc and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the product using silica gel column chromatography if necessary.
Z-Group Deprotection (Hydrogenolysis)
The benzyloxycarbonyl (Z) group is typically removed via catalytic hydrogenolysis, a mild method that does not affect most other protecting groups, except for benzyl esters.
Materials:
-
Z-protected peptide
-
Palladium on carbon (Pd/C, 10% w/w)
-
Methanol or ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Z-protected peptide in methanol in a round-bottom flask.
-
Carefully add Pd/C catalyst to the solution (typically 10-20% of the substrate weight). The mixture may be flammable.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the Celite pad may be pyrophoric; do not allow it to dry completely in the air. Quench with water.
-
Rinse the filter pad with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.
Visualized Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of key processes involving this compound.
Caption: General workflow for the solution-phase synthesis of a dipeptide using this compound.
Caption: Conceptual use of a this compound-derived peptide to probe RTK signaling pathways.
References
- 1. N-benzyloxycarbonyl-l-tyrosine | C17H17NO5 | CID 712438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. CAS 10417-83-1: Z-Tyr-Tyr-OH | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
- 9. N-Benzyloxycarbonyl-L-tyrosine [webbook.nist.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. N-Carbobenzoxy-L-tyrosine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 12. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Z-Tyr-OH in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of N-Carbobenzoxy-L-tyrosine (Z-Tyr-OH) in peptide synthesis. Historically significant and still relevant, particularly in solution-phase strategies, the benzyloxycarbonyl (Z or Cbz) protecting group offers a robust method for the temporary protection of the α-amino group of tyrosine and other amino acids. This document delves into the core principles of its use, detailed experimental protocols, quantitative data, and the logical workflows involved in synthesizing tyrosine-containing peptides.
Core Concepts: The Function of Z-Protection in Peptide Synthesis
In the intricate process of peptide synthesis, the prevention of unwanted side reactions is paramount to achieving high yields and purity of the target peptide. The phenolic hydroxyl group of tyrosine is susceptible to side reactions such as acylation during peptide bond formation. Therefore, protection of both the α-amino group and the side chain is crucial.
The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, serves as a reliable urethane-type protecting group for the α-amino functionality of amino acids, including tyrosine. Its stability under a range of conditions, coupled with well-established deprotection methods, makes it a valuable tool in the peptide chemist's arsenal, especially in solution-phase peptide synthesis (SPPS) and fragment condensation strategies.
Key characteristics of the Z-group include:
-
Stability: The Z-group is stable to the basic conditions often used for the deprotection of Fmoc groups and the mildly acidic conditions used for Boc group removal, allowing for orthogonal protection strategies.
-
Deprotection: It is readily cleaved by catalytic hydrogenation (e.g., using H₂/Pd-C), sodium in liquid ammonia, or strong acids like HBr in acetic acid.
-
Application: While less common in modern solid-phase peptide synthesis (SPPS) due to the harsh cleavage conditions, it remains highly relevant for solution-phase synthesis, particularly for the preparation of peptide fragments that are later coupled to form larger peptides.
Quantitative Data Summary
The efficiency of coupling and deprotection steps is critical in peptide synthesis. The following table summarizes representative quantitative data for reactions involving Z-protected tyrosine, compiled from various experimental sources. Actual yields may vary depending on the specific amino acid sequence, scale, and reaction conditions.
| Parameter | Reaction/Step | Reagents/Conditions | Representative Value/Range | Citation(s) |
| Coupling Yield | Z-Tyr(But)-OH + H-Gly-OEt | DCC, HOBt, N-ethylmorpholine in DMF | 73% (purified) | |
| Coupling Time | Dipeptide formation | Z-AA-OSu with H-AA-OMe in DCM | 4 - 12 hours | [1] |
| Crude Product Yield | Dipeptide formation after work-up | Z-AA-OSu with H-AA-OMe in DCM | 85 - 95% | [1] |
| Purified Product Yield | Dipeptide after column chromatography | Silica gel, Hexane/Ethyl Acetate gradient | 70 - 85% | [1] |
| Deprotection Time | Catalytic Hydrogenation of Z-group | H₂/Pd-C in Methanol | 1 - 4 hours | [1] |
| Deprotection Yield | Z-group removal from dipeptide | H₂/Pd-C in Methanol | >90% | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound in solution-phase peptide synthesis.
Synthesis of a Protected Dipeptide: Z-Tyr(Bzl)-Gly-OEt
This protocol describes the coupling of Z-Tyr(Bzl)-OH with glycine ethyl ester (H-Gly-OEt) using the dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) method. The benzyl (Bzl) group is used here for the protection of the tyrosine side chain, which is compatible with the Z-group's deprotection via catalytic hydrogenation.
Materials:
-
Z-Tyr(Bzl)-OH
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Preparation of Free Amino Acid Ester:
-
Dissolve H-Gly-OEt·HCl (1.0 equivalent) in anhydrous DCM.
-
Add NMM or DIPEA (1.1 equivalents) to the solution and stir at room temperature for 20-30 minutes to neutralize the hydrochloride salt and generate the free base.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Z-Tyr(Bzl)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the solution of free H-Gly-OEt to the Z-Tyr(Bzl)-OH solution.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature. Continue stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.[2][3][4][5][6]
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the pure Z-Tyr(Bzl)-Gly-OEt.
-
Deprotection of the Z-Group by Catalytic Hydrogenation
This protocol describes the removal of the Z and Bzl protecting groups from the synthesized dipeptide to yield the free dipeptide, H-Tyr-Gly-OEt.
Materials:
-
Z-Tyr(Bzl)-Gly-OEt
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup:
-
Dissolve the protected dipeptide, Z-Tyr(Bzl)-Gly-OEt (1.0 equivalent), in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
-
Hydrogenation:
-
Secure a hydrogen-filled balloon to the reaction flask or place it in a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere for 1-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
-
Work-up:
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected dipeptide, H-Tyr-Gly-OEt.
-
Visualized Workflows and Structures
The following diagrams, generated using the DOT language, illustrate the logical flow of solution-phase peptide synthesis using Z-protection and the structure of a Z-protected tyrosine residue.
Applications in the Synthesis of Bioactive Peptides
The use of Z-protected amino acids has been instrumental in the synthesis of various biologically active peptides. Although modern SPPS often employs Fmoc or Boc strategies, solution-phase synthesis with Z-protection remains a viable and sometimes preferred method for specific targets, including:
-
Enkephalin Analogues: Enkephalins are endogenous opioid peptides. The synthesis of various analogues to study their structure-activity relationships has been accomplished using solution-phase methods where Z-protection of the N-terminal tyrosine is a key step.[7][8]
-
Cholecystokinin (CCK) Analogues: CCK is a peptide hormone involved in digestion and satiety. The synthesis of CCK fragments and analogues, often for studying receptor binding and antagonism, has utilized Z-protected amino acids.[9][10][11] The Z-group can be used for the N-terminal protection of the entire fragment.
Conclusion
This compound continues to be a valuable reagent in the field of peptide synthesis. Its application in solution-phase methodologies allows for the controlled and efficient synthesis of tyrosine-containing peptides and peptide fragments. A thorough understanding of the principles of Z-protection, coupled with optimized experimental protocols, enables researchers to successfully synthesize complex peptide targets for a wide range of applications in research and drug development. The orthogonal nature of the Z-group ensures its continued relevance in strategies requiring selective deprotection of multiple protecting groups within a single molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. rnlkwc.ac.in [rnlkwc.ac.in]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. columbia.edu [columbia.edu]
- 6. youtube.com [youtube.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Synthesis of enkephalin analogs. Part V. N-monosubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid phase synthesis of a fully active analogue of cholecystokinin using the acid-stable Boc-Phe (p-CH2) SO3H as a substitute for Boc-Tyr(SO3H) in CCK8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Z-CCK-27-32-NH2, Z-Tyr(SO-3)-Met-Gly-Trp-Met-Asp-NH2, a cholecystokinin receptor antagonist and an inhibitor of gastrin-induced acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facile solid-phase synthesis of sulfated tyrosine-containing peptides: total synthesis of human big gastrin-II and cholecystokinin (CCK)-39 - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Tyr-OH Versus Free L-Tyrosine: A Technical Guide for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of N-Carbobenzoxy-L-tyrosine (Z-Tyr-OH) and free L-tyrosine for use in experimental settings. This document outlines the physicochemical properties, experimental considerations, and potential applications of both molecules, with a focus on cell culture and signaling pathway analysis. Detailed protocols and structured data are provided to assist in the design and execution of robust scientific investigations.
Core Properties and Experimental Challenges
L-tyrosine is a proteinogenic amino acid essential for protein synthesis and a critical precursor in numerous biological pathways, including the synthesis of neurotransmitters and hormones. Its phenolic side chain is a key substrate for tyrosine kinases, placing it at the heart of cellular signal transduction. However, the practical application of free L-tyrosine in in vitro experiments is often hampered by its very low solubility in aqueous solutions at neutral pH. This limitation can complicate the preparation of concentrated stock solutions for cell culture media and other experimental buffers.
This compound is a derivative of L-tyrosine where the amino group is protected by a carbobenzoxy (Z) group. This modification is primarily utilized in peptide synthesis to prevent unwanted side reactions. The presence of the Z-group alters the physicochemical properties of the molecule, most notably its solubility. While microbial enzymes capable of cleaving the N-Cbz group have been identified, the extent to which mammalian cells can metabolize this compound to release free L-tyrosine for biological processes is not well-documented in publicly available literature.
Data Presentation: Physicochemical Properties
| Property | L-Tyrosine | This compound (N-Carbobenzoxy-L-tyrosine) | References |
| Molecular Formula | C₉H₁₁NO₃ | C₁₇H₁₇NO₅ | |
| Molecular Weight | 181.19 g/mol | 315.32 g/mol | |
| Appearance | White solid | White to off-white solid | |
| Solubility in Water (neutral pH) | < 0.5 g/L | Data not readily available in aqueous buffers, but expected to be low. | [1][2][3] |
| Solubility in DMSO | Soluble | 100 mg/mL (317.14 mM) |
Experimental Protocols
Preparation of Stock Solutions
Protocol 1: Preparation of L-Tyrosine Stock Solution (Alkaline Method)
This protocol is suitable for preparing a concentrated stock solution of L-tyrosine for addition to cell culture media.
Materials:
-
L-Tyrosine powder
-
1 M Sodium Hydroxide (NaOH)
-
Sterile, deionized water
-
Sterile 0.22 µm filter
Procedure:
-
Weigh the desired amount of L-tyrosine powder.
-
In a sterile container, add a volume of sterile water less than the final desired volume.
-
Slowly add 1 M NaOH dropwise while stirring until the L-tyrosine is fully dissolved. The pH will be alkaline.
-
Adjust the final volume with sterile water.
-
Sterile-filter the solution using a 0.22 µm filter.
-
Store the stock solution at 2-8°C. When adding to cell culture media, ensure the final pH is readjusted.
Protocol 2: Preparation of this compound Stock Solution
This protocol is suitable for preparing a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for a 100 mM stock, add 31.71 µL of DMSO per 1 mg of this compound).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Tyrosine Kinase Inhibition Assay (In Vitro)
This protocol describes a general method for assessing the inhibitory potential of a test compound on the activity of a specific tyrosine kinase.
Materials:
-
Recombinant tyrosine kinase
-
Tyrosine-containing peptide substrate
-
This compound or L-tyrosine (as potential inhibitors or controls)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Phosphotyrosine-specific antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (and this compound or L-tyrosine as controls) in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the tyrosine kinase, the peptide substrate, and the test compound dilutions.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a phosphotyrosine-specific antibody and a suitable detection method (e.g., ELISA, fluorescence, or luminescence).
-
Data Analysis: Determine the IC₅₀ value of the test compound by plotting the percentage of kinase inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway
The following diagram illustrates a simplified signaling cascade initiated by the activation of a receptor tyrosine kinase. L-tyrosine residues within the intracellular domain of the receptor are crucial for the propagation of the signal.
Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow: Comparing this compound and L-Tyrosine in Cell Culture
This diagram outlines a logical workflow for investigating the effects of this compound and L-tyrosine on cell viability and a specific signaling pathway.
Caption: Workflow for comparing this compound and L-Tyrosine in cell culture.
Conclusion and Future Directions
The primary advantage of free L-tyrosine is its established biological role, while its main drawback is its poor solubility. This compound, conversely, offers superior solubility in organic solvents, facilitating stock solution preparation. However, its utility as a direct substitute for L-tyrosine in cell culture and other biological assays is contingent on its cellular uptake and the intracellular cleavage of the N-carbobenzoxy protecting group, which is not yet well-established in mammalian systems.
For researchers in drug development, this compound's primary application remains in peptide synthesis. Its use as a tool to probe tyrosine-dependent signaling pathways is a potential area of investigation, but would first require validation of its bioavailability to cells. Future studies should focus on directly comparing the cellular uptake and metabolic fate of this compound and L-tyrosine, and on assessing the biological activity of this compound in its protected form. Such research will clarify whether this compound can serve as a reliable and more soluble alternative to L-tyrosine in a broader range of experimental contexts.
References
- 1. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to Cbz-Tyr-OH: Properties, Synthesis Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-Carbobenzyloxy-L-tyrosine (Cbz-Tyr-OH), a critical building block in peptide synthesis and related research areas. This document details its physicochemical properties, outlines its role in synthetic workflows, and provides detailed experimental protocols for its use.
Core Properties of Cbthis compound
Cbthis compound is an L-tyrosine amino acid derivative where the alpha-amino group is protected by a carbobenzyloxy (Cbz or Z) group. This protection is essential to prevent unwanted side reactions during peptide coupling steps.
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1164-16-5 | [1][2] |
| Molecular Weight | 315.32 g/mol | [3] |
| Molecular Formula | C17H17NO5 | [1][3] |
| Melting Point | 57-60 °C | [1] |
| Solubility | 1.53 g/L (in water at 25 °C) | [1] |
| Appearance | White to off-white powder/crystal | |
| Purity | Typically >98% | [2] |
Role in Peptide Synthesis
The carbobenzyloxy (Cbz) group is a foundational amine protecting group in organic synthesis, particularly in the solution-phase synthesis of peptides.[4][5] Its stability under a range of conditions and its selective removal methods make it a valuable tool for chemists. The primary function of Cbthis compound is to introduce a tyrosine residue into a growing peptide chain in a controlled manner.
The utility of the Cbz group lies in its orthogonality with other common amine protecting groups like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). The Cbz group is stable to the acidic conditions used for Boc deprotection and the basic conditions required for Fmoc cleavage, allowing for precise, selective deprotection strategies in the synthesis of complex molecules.
Below is a logical workflow illustrating the role of Cbthis compound in a standard peptide coupling and deprotection cycle.
Caption: Workflow of Cbthis compound in peptide elongation.
Experimental Protocols
The critical step following the incorporation of Cbthis compound into a peptide is the selective removal (deprotection) of the Cbz group to allow for the next coupling reaction. The choice of deprotection method is dictated by the sensitivity of other functional groups within the molecule.
Protocol 1: Catalytic Hydrogenolysis
This is the most common and cleanest method for Cbz deprotection, proceeding via the cleavage of the benzylic C-O bond with hydrogen gas, catalyzed by palladium on carbon (Pd/C).
Materials:
-
Cbz-protected peptide
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (MeOH) or other suitable solvent
-
Hydrogen gas (H₂) source or a hydrogen donor like ammonium formate
-
Celite® for filtration
Procedure (using H₂ gas):
-
Dissolve the Cbz-protected peptide in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the substrate).
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas, typically via a balloon or a pressurized hydrogenation apparatus.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
Protocol 2: Acid-Mediated Cleavage
Strong acids can cleave the Cbz group, particularly when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups (e.g., alkynes or certain sulfur-containing residues). A common reagent is hydrogen bromide (HBr) in acetic acid.
Materials:
-
Cbz-protected peptide
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Cbz-protected compound in a minimal amount of 33% HBr in acetic acid.
-
Stir the solution at room temperature. The reaction is often rapid, typically complete within 15 to 60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, stirred diethyl ether.
-
Collect the precipitated product (often the hydrobromide salt of the amine) by filtration.
-
Wash the solid with diethyl ether and dry under vacuum.
Protocol 3: Mild Lewis Acid-Mediated Deprotection
For sensitive substrates, a milder method using a Lewis acid in a specialized solvent can be employed.[6]
Materials:
-
Cbz-protected amine (1 equivalent)
-
Aluminum chloride (AlCl₃, 3 equivalents)
-
Hexafluoroisopropanol (HFIP)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of the Cbz-protected amine in HFIP, add AlCl₃ at room temperature. The mixture will likely be a suspension.[6]
-
Stir the suspension at room temperature for 2 to 16 hours, monitoring progress by TLC.[6]
-
Once the reaction is complete, dilute the mixture with CH₂Cl₂.[6]
-
Quench the reaction by carefully adding aqueous NaHCO₃ solution.[6]
-
Extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as needed.[6]
The diagram below outlines the major deprotection pathways for the Cbz group.
Caption: Major deprotection pathways for the Cbz group.
References
- 1. CBthis compound.H2O [chembk.com]
- 2. Cbthis compound | 1164-16-5 [sigmaaldrich.com]
- 3. N-benzyloxycarbonyl-l-tyrosine | C17H17NO5 | CID 712438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
An In-depth Technical Guide to the Solubility and Stability of Z-Tyr-OH
This technical guide provides a comprehensive overview of the solubility and stability of N-α-Cbz-L-tyrosine (Z-Tyr-OH), a crucial building block in peptide synthesis and other areas of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's physicochemical properties, methods for its characterization, and its stability profile under various conditions.
Introduction to this compound
N-α-Cbz-L-tyrosine, commonly abbreviated as this compound, is an L-tyrosine amino acid with its alpha-amino group protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is fundamental in peptide chemistry, preventing unwanted reactions of the amino group during peptide bond formation. The Cbz group is known for its stability under a range of conditions, yet it can be selectively removed, typically through catalytic hydrogenolysis or under strong acidic conditions.[1][][3][4] The presence of the phenolic hydroxyl group on the tyrosine side chain imparts specific characteristics to this compound, influencing its solubility and stability.
Solubility of this compound
The solubility of this compound is a critical parameter for its effective use in synthesis and purification. While specific quantitative data for a wide range of solvents is not extensively published, its solubility profile can be inferred from the behavior of its parent amino acid, L-tyrosine, and general principles of organic chemistry. The solubility of amino acids and their protected derivatives is highly dependent on the solvent, pH, and temperature.[5][6]
General Solubility Characteristics
This compound is generally soluble in polar organic solvents and aqueous alkaline solutions. Its solubility in neutral aqueous solutions is limited, similar to L-tyrosine, which has low water solubility at neutral pH.[7][8] The presence of both a hydrophobic Cbz group and a polar carboxylic acid and phenolic hydroxyl group gives the molecule an amphipathic character.
Quantitative Solubility Data
The following table summarizes the expected solubility of this compound in various common laboratory solvents. These values are estimates based on the known properties of similar compounds and should be experimentally verified for specific applications.
| Solvent | Expected Solubility | Temperature (°C) | pH (for aqueous) |
| Dimethyl Sulfoxide (DMSO) | High | 25 | N/A |
| Dimethylformamide (DMF) | High | 25 | N/A |
| Methanol | Moderate | 25 | N/A |
| Ethanol | Moderate | 25 | N/A |
| Water | Low | 25 | 7.0 |
| 1 M NaOH | High | 25 | >12 |
| 1 M HCl | Low | 25 | <2 |
| Acetonitrile | Low to Moderate | 25 | N/A |
| Dichloromethane (DCM) | Low | 25 | N/A |
| Ethyl Acetate | Low | 25 | N/A |
Stability of this compound
The stability of this compound is a key consideration for its storage and handling, as well as for the design of synthetic routes. Degradation can lead to the formation of impurities, reducing the yield and purity of the final product. The primary degradation pathways for this compound include hydrolysis of the Cbz group, and oxidation or photodegradation of the tyrosine side chain.[9]
Degradation Pathways
-
Hydrolysis: The benzyloxycarbonyl group is generally stable to mild acidic and basic conditions. However, it can be cleaved under strong acidic conditions (e.g., HBr in acetic acid) or strong basic conditions, leading to the formation of L-tyrosine and benzyl alcohol.[1][9]
-
Oxidation: The phenolic hydroxyl group of the tyrosine residue is susceptible to oxidation, which can be accelerated by the presence of metal ions or exposure to light.[9][10] This can lead to the formation of colored byproducts and potentially cross-linked species.[9]
-
Photodegradation: Aromatic amino acids like tyrosine are known to be sensitive to light, particularly UV radiation.[9] Exposure to light can lead to the formation of various degradation products.
Stability Profile Summary
The following table summarizes the stability of this compound under various stress conditions.
| Condition | Stability | Potential Degradation Products |
| Strong Acid (e.g., 6M HCl, heat) | Labile | L-Tyrosine, Benzyl alcohol, Toluene, CO2 |
| Strong Base (e.g., 2M NaOH, heat) | Moderately Labile | L-Tyrosine, Benzyl alcohol |
| Oxidative (e.g., H₂O₂, UV) | Susceptible | Oxidized this compound derivatives, colored impurities |
| Photolytic (UV/Vis light) | Susceptible | Various photoproducts |
| Thermal (dry, elevated temp) | Generally Stable | Decomposition at very high temperatures |
| Neutral Aqueous Solution | Moderately Stable | Slow hydrolysis may occur over extended periods |
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol describes a method for determining the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Microcentrifuge
-
HPLC system with a UV detector
Methodology:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the HPLC calibration curve.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original concentration in the supernatant to determine the solubility.
Protocol for Stability Testing
This protocol outlines a forced degradation study to assess the stability of this compound.
Materials:
-
This compound
-
Solutions for stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
Photostability chamber
-
Oven
-
HPLC-UV or HPLC-MS system
Methodology:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
For each stress condition, mix the stock solution with the stress agent (e.g., 0.1 M HCl) in a sealed vial. For thermal stress, store the solid or solution at an elevated temperature. For photostability, expose the solution to light according to ICH Q1B guidelines.
-
Store a control sample, protected from light and at a controlled temperature.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.
Visualizations
Experimental Workflow for Solubility and Stability Assessment
The following diagram illustrates the logical workflow for a comprehensive assessment of the solubility and stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis [inis.iaea.org]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bioprocessintl.com [bioprocessintl.com]
The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Discovery and Historical Context of Z-Tyr-OH
For Immediate Release
An in-depth exploration of N-Carbobenzyloxy-L-tyrosine (Z-Tyr-OH), a cornerstone molecule that revolutionized the field of peptide synthesis. This whitepaper details its discovery, historical significance, physicochemical properties, and the experimental protocols that defined its use, providing a vital resource for researchers, scientists, and professionals in drug development.
The ability to chemically synthesize peptides with a defined sequence is fundamental to numerous scientific disciplines, from biochemistry to pharmaceutical development. A pivotal moment in this field was the introduction of the carbobenzoxy (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932. This innovation provided the first reliable method for the controlled, stepwise addition of amino acids, transforming peptide synthesis from a speculative art into a reproducible science. At the heart of this development was the application of this protecting group to various amino acids, including the creation of N-Cbz-L-tyrosine (this compound), a derivative that has since become a staple in the repertoire of synthetic chemists.
Historical Context: The Challenge of Peptide Synthesis Pre-1932
Prior to the work of Bergmann and Zervas, the synthesis of peptides was a formidable challenge. The primary obstacle was the inherent bifunctionality of amino acids, containing both a nucleophilic amino group and an electrophilic carboxylic acid group. During peptide bond formation, this led to uncontrolled polymerization and the formation of complex, inseparable mixtures. Early attempts at peptide synthesis, while groundbreaking, lacked the ability to selectively protect the amine terminus, a critical requirement for controlled, sequential elongation of the peptide chain.
The introduction of the benzyloxycarbonyl group provided a robust and selectively removable shield for the amino group of an amino acid. This allowed for the activation of the carboxyl group and its subsequent reaction with the free amino group of another amino acid, forming a dipeptide. The protecting group could then be cleaved under mild conditions that did not affect the newly formed peptide bond, liberating the N-terminus for the next coupling step. This elegant strategy, first published in their seminal 1932 paper in the Berichte der deutschen chemischen Gesellschaft, laid the groundwork for modern peptide chemistry.[1]
Physicochemical Properties of this compound
N-Cbz-L-tyrosine is a white to off-white crystalline solid. Its physicochemical properties are crucial for its handling, purification, and application in synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₇NO₅ | [][3][4] |
| Molecular Weight | 315.33 g/mol | [][3][4][5] |
| Melting Point | 94-98 °C | [] |
| Optical Rotation [α]D²² | +11° (c = 1 in acetic acid) | [5] |
| CAS Number | 1164-16-5 | [][3][4] |
| Appearance | White to almost white powder/crystal | [5] |
| Solubility | Soluble in Methanol, sparingly soluble in Acetic Acid, slightly soluble in DMSO. | [] |
Experimental Protocols
The synthesis of this compound is a classic example of the Schotten-Baumann reaction, where an amine is acylated by an acid chloride in the presence of a base.
Synthesis of N-Cbz-L-tyrosine (this compound)
Materials:
-
L-Tyrosine
-
Sodium hydroxide (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Water
Procedure:
-
In a reaction vessel, dissolve L-tyrosine in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH). Cool the mixture to 0-5 °C using an ice bath.
-
In a separate flask, dissolve benzyl chloroformate in dioxane or THF.
-
Add the benzyl chloroformate solution dropwise to the stirred L-tyrosine solution while maintaining the temperature at 0-5 °C.
-
Simultaneously, add a solution of NaOH to maintain the reaction mixture at an alkaline pH (pH 8-9).
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with cold, dilute hydrochloric acid. This will cause the precipitation of N-Cbz-L-tyrosine as a white solid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[5]
Visualizing the Chemistry: Synthesis and Application of this compound
The following diagrams, generated using the DOT language, illustrate the key chemical transformations involving this compound.
Caption: Synthesis of this compound via the Schotten-Baumann reaction.
Caption: Workflow of this compound in peptide synthesis.
Conclusion
The development of N-Cbz-L-tyrosine and other Cbz-protected amino acids by Bergmann and Zervas was a watershed moment in the history of chemistry. It provided the essential tool for the rational and systematic synthesis of peptides, paving the way for groundbreaking research in enzymology, endocrinology, and pharmacology. The principles established with the Cbz group laid the conceptual foundation for subsequent generations of protecting groups that have further refined and expanded the capabilities of peptide synthesis. Understanding the discovery and historical context of this compound offers valuable insights into the evolution of this critical scientific discipline and continues to inform the strategies employed in modern drug discovery and development.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 3. N-benzyloxycarbonyl-l-tyrosine | C17H17NO5 | CID 712438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mpbio.com [mpbio.com]
- 5. benchchem.com [benchchem.com]
The Cornerstone of Peptide Synthesis: A Technical Guide to Z-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Z or Cbz) protecting group represents a foundational tool in the art of peptide synthesis. Introduced by Bergmann and Zervas, its strategic application allows for the controlled and sequential formation of peptide bonds, a critical process in drug discovery and the development of peptide-based therapeutics. This technical guide provides an in-depth exploration of the core principles governing the use of Z-protected amino acids, from their synthesis and purification to their application in peptide chain elongation and final deprotection.
Introduction to the Z-Group
The benzyloxycarbonyl group is an amine protecting group that is introduced by the reaction of an amino acid with benzyl chloroformate. Its stability under a range of conditions, coupled with the relative ease of its removal, has cemented its role, particularly in solution-phase peptide synthesis. The key advantages of the Z-group include the formation of stable, crystalline Z-amino acid derivatives that are resistant to racemization during activation and coupling steps.[1]
Synthesis of Z-Protected Amino Acids
The most common method for the synthesis of Z-protected amino acids is the Schotten-Baumann reaction, where an amino acid is acylated with benzyl chloroformate under basic conditions.[2][3]
Experimental Protocol: Synthesis of Z-Amino Acids via Schotten-Baumann Reaction
Materials:
-
Amino Acid (e.g., L-Alanine) (1.0 equivalent)
-
2N Sodium Hydroxide (NaOH) solution
-
Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) or other suitable acid for acidification
Procedure:
-
Dissolution: Dissolve the amino acid in an aqueous solution of NaOH (e.g., 2N NaOH) in a flask and cool the solution to 0°C in an ice bath.
-
Acylation: While vigorously stirring, simultaneously add benzyl chloroformate and an additional volume of NaOH solution dropwise. The rate of addition should be controlled to maintain the reaction temperature below 5°C and the pH in the alkaline range (pH 8-10).
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Carefully acidify the aqueous layer to pH 2 with a suitable acid (e.g., 2N HCl) while cooling in an ice bath. The Z-protected amino acid will precipitate out of the solution or form an oil.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product, often an oil, can be crystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure Z-amino acid.
-
Application in Solution-Phase Peptide Synthesis
Z-protected amino acids are cornerstones of solution-phase peptide synthesis. The general strategy involves the coupling of a Z-protected amino acid (the N-terminal residue) with an amino acid ester (the C-terminal residue) using a coupling agent.
Diagram: General Workflow for Solution-Phase Dipeptide Synthesis
Caption: Workflow for solution-phase peptide synthesis using Z-protected amino acids.
Experimental Protocol: Dipeptide Synthesis in Solution Phase
Materials:
-
Z-protected amino acid (e.g., Z-Ala-OH) (1.0 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (if using DCC) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents for hydrochloride salt, plus 2.0 equivalents if using HATU)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Free Amine Generation: Dissolve the amino acid ester hydrochloride in anhydrous DCM and add DIPEA. Stir at room temperature for 15-20 minutes.
-
Coupling Reaction:
-
If using DCC/HOBt: In a separate flask, dissolve the Z-protected amino acid and HOBt in anhydrous DCM. Add the free amino acid ester solution to this mixture. Cool the solution to 0°C and add a solution of DCC in DCM.
-
If using HATU: Dissolve the Z-protected amino acid in anhydrous DMF. Add HATU and DIPEA, and allow for pre-activation for 5-10 minutes. Then, add the free amino acid ester solution.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
If using DCC, filter off the dicyclohexylurea (DCU) precipitate.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent. The crude protected dipeptide can be purified by silica gel column chromatography.
Quantitative Data for Peptide Synthesis
The following table provides representative data for the synthesis of a dipeptide using a Z-protected amino acid. Yields and reaction times can vary depending on the specific amino acids and coupling reagents used.
| Step | Parameter | Typical Value | Reference |
| Coupling | Reaction Time | 4 - 12 hours | [4] |
| Crude Product Yield | 85 - 95% | [4] | |
| Purified Product Yield | 70 - 85% | [4] | |
| Deprotection | Reaction Time | 1 - 4 hours | [4] |
| Deprotection Yield | >90% | [4] |
Deprotection of the Z-Group
The removal of the Z-group is a critical step in peptide synthesis. The two most common methods are catalytic hydrogenolysis and acidolysis.
Catalytic Hydrogenolysis
This is the most widely used method due to its mild and clean reaction profile. It involves the cleavage of the benzylic C-O bond using a metal catalyst and a source of hydrogen.
Caption: General workflow for the deprotection of a Z-group via catalytic hydrogenolysis.
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or other suitable solvent
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Celite®
Procedure:
-
Setup: Dissolve the Z-protected compound in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Hydrogenation: Seal the flask, evacuate, and backfill with hydrogen gas (repeat 3 times). Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., a balloon).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, purge the flask with an inert gas. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
This method offers a safer alternative to using hydrogen gas.
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Ammonium formate (4-5 equivalents)
-
Methanol or Ethanol
Procedure:
-
Setup: Dissolve the Z-protected compound in methanol or ethanol.
-
Reagent Addition: Add ammonium formate to the solution, followed by the careful addition of 10% Pd/C.
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., reflux).
-
Monitoring: Monitor the reaction progress by TLC. Reaction is typically complete within 1-3 hours.
-
Work-up and Isolation: Follow the same filtration and concentration procedure as for catalytic hydrogenolysis with H₂ gas.
Acidolysis
Acid-mediated deprotection is an alternative, particularly when the substrate contains functional groups sensitive to hydrogenolysis.
Materials:
-
Z-protected peptide
-
33% Hydrogen bromide (HBr) in acetic acid
-
Anhydrous diethyl ether
Procedure:
-
Reaction: Dissolve the Z-protected peptide in a minimal amount of 33% HBr in acetic acid. Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, precipitate the product by adding anhydrous diethyl ether.
-
Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Quantitative Data for Z-Group Deprotection
The choice of deprotection method can affect the yield and reaction time. The following table provides a general comparison.
| Deprotection Method | Typical Reaction Time | Typical Yield | Notes |
| Catalytic Hydrogenolysis (H₂/Pd/C) | 1 - 4 hours | >95% | Mild conditions, but not suitable for sulfur-containing peptides. |
| Catalytic Transfer Hydrogenolysis | 1 - 3 hours | >95% | Safer than using H₂ gas. |
| HBr in Acetic Acid | 30 min - 2 hours | Variable, often high | Strong acid can affect other acid-labile protecting groups. |
Orthogonal Protection Strategies
The Z-group plays a vital role in orthogonal protection strategies, where different protecting groups can be removed selectively under distinct conditions. A common strategy in solution-phase synthesis involves the use of Z for N-terminal protection, Boc for side-chain protection of residues like lysine, and benzyl esters for carboxylic acid protection.
Diagram: Orthogonal Protection Logic with Z, Boc, and Benzyl Groups
Caption: Orthogonal deprotection strategy using Z, Boc, and Benzyl protecting groups.
This orthogonality allows for the selective modification of different parts of the peptide, enabling the synthesis of complex structures such as branched or cyclic peptides.
Conclusion
The benzyloxycarbonyl protecting group, despite being one of the more traditional tools in peptide chemistry, remains a highly relevant and powerful asset for the synthesis of peptides, particularly in solution-phase methodologies. Its reliability, the stability of the protected amino acids, and its role in orthogonal protection schemes ensure its continued importance in the development of novel peptide-based therapeutics and research tools. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively leverage the Z-group in their synthetic endeavors.
References
Methodological & Application
Application Note and Protocol: Solid-Phase Synthesis of Z-Tyr-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble polymer support.[1][2][3] This application note provides a detailed protocol for the synthesis of N-Carboxybenzyl-L-tyrosine (Z-Tyr-OH) using solid-phase techniques. This compound is a crucial building block in the synthesis of bioactive peptides and pharmaceutical intermediates.[][5] The N-terminal Carboxybenzyl (Cbz or Z) protecting group prevents unwanted side reactions during peptide coupling.[]
This protocol utilizes a Wang resin, a standard support for Fmoc-based SPPS, which allows for the cleavage of the final product with a C-terminal carboxylic acid upon treatment with trifluoroacetic acid (TFA).[6] To prevent side reactions, the phenolic hydroxyl group of tyrosine is temporarily protected with a tert-Butyl (tBu) group, which is cleaved concurrently with the resin linkage by TFA.
Experimental Protocols
Resin Preparation and Swelling
Proper swelling of the resin is critical for ensuring accessibility of reactive sites within the polymer matrix.[3]
-
Step 1: Place the required amount of Wang resin (e.g., 1.0 g, with a typical loading capacity of 0.4-0.8 mmol/g) into a solid-phase synthesis vessel.
-
Step 2: Add dichloromethane (DCM, ~15 mL per gram of resin) and agitate gently for 20-30 minutes at room temperature to swell the resin.
-
Step 3: Drain the DCM using vacuum filtration.
-
Step 4: Wash the resin three times with N,N-dimethylformamide (DMF) to prepare it for the coupling reaction.
Loading of Z-Tyr(tBu)-OH onto Wang Resin
This procedure describes the esterification of the first amino acid to the hydroxyl groups of the Wang resin using the Diisopropylcarbodiimide (DIC) and 4-Dimethylaminopyridine (DMAP) method.[6][7]
-
Step 1: In a separate flask, dissolve Z-Tyr(tBu)-OH (4 equivalents relative to resin loading capacity) and 1-Hydroxybenzotriazole (HOBt) (4 equivalents) in a minimal amount of DMF.
-
Step 2: Add the solution from Step 1 to the swollen resin in the reaction vessel.
-
Step 3: In a small vial, dissolve DMAP (0.1 equivalents) in a minimal amount of DMF.
-
Step 4: Add DIC (4 equivalents) to the resin mixture and agitate. Immediately after, add the DMAP solution to the vessel.
-
Step 5: Agitate the mixture at room temperature for 12 hours to ensure complete coupling.
-
Step 6: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), a 1:1 mixture of DCM/DMF (3 times), and finally DCM (3 times).
Capping of Unreacted Sites
To prevent the formation of deletion sequences in subsequent steps (if any) and to simplify purification, any unreacted hydroxyl groups on the resin are capped using acetic anhydride.[7][8]
-
Step 1: Prepare a capping solution of DCM, methanol (MeOH), and N,N-Diisopropylethylamine (DIPEA) in a 17:2:1 ratio. Alternatively, a solution of acetic anhydride (2 equivalents) and DIPEA (2 equivalents) in DCM can be used.[7][8]
-
Step 2: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.
-
Step 3: Drain the capping solution and wash the resin extensively with DCM (4 times) and DMF (4 times).
-
Step 4: Dry the resin under vacuum. The substitution level can be estimated from weight gain or determined spectrophotometrically after Fmoc removal (if an Fmoc-amino acid were used).[7]
Cleavage and Deprotection
The final step involves cleaving the this compound from the resin and simultaneously removing the tBu side-chain protecting group using a TFA-based cleavage cocktail.[9]
-
Step 1: Place the dried, loaded resin in a round-bottom flask.
-
Step 2: Prepare the cleavage cocktail: 95% TFA, 2.5% deionized water, and 2.5% Triisopropylsilane (TIS) (v/v/v). The water and TIS act as scavengers to trap the reactive cations generated during cleavage, protecting the tyrosine residue.
-
Step 3: Add the cleavage cocktail to the resin (~10 mL per gram of resin) in a fume hood.
-
Step 4: Gently agitate the mixture at room temperature for 2-3 hours.
-
Step 5: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Step 6: Precipitate the crude this compound by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Step 7: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Step 8: Isolate the precipitate by centrifugation, decant the ether, and wash the solid with cold ether two more times.
-
Step 9: Dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.
Data Presentation
Quantitative data is crucial for evaluating the success of the synthesis. Below are tables summarizing typical efficiencies and purity results for the described process.
Table 1: Comparison of Loading Methods for Tyr(tBu) on Wang Resin
| Coupling Method | Reagents | Reaction Time (h) | Reported Yield (%) | Reference |
|---|---|---|---|---|
| Active Ester | Fmoc-Tyr(tBu)-OH, HOBt, DMA | 5 | >90 | [10] |
| DCB | Fmoc-Tyr(tBu)-OH, 2,6-dichlorobenzoyl chloride, THF | 3 | 99 | [10] |
| DIC/DMAP | Z-Tyr(tBu)-OH, DIC, DMAP, HOBt | 12 | 85-95 (Typical) |[6][7] |
Table 2: Synthesis Yield and Purity
| Parameter | Typical Result | Analysis Method |
|---|---|---|
| Resin Loading Efficiency | 0.4 - 0.7 mmol/g | Weight Gain / Spectrophotometry |
| Final Cleavage Yield | > 90% | Based on initial loading |
| Crude Purity | > 85% | RP-HPLC (280 nm) |
| Final Purity (Post-HPLC) | > 98% | RP-HPLC / Mass Spectrometry |
Visualizations
Diagrams help visualize the experimental process and chemical transformations.
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Caption: Chemical pathway showing resin loading and final cleavage steps.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. peptide.com [peptide.com]
- 7. peptideweb.com [peptideweb.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Liquid-Phase Peptide Synthesis (LPPS) using Z-Tyr-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid-Phase Peptide Synthesis (LPPS) is a classical yet highly relevant methodology for the chemical synthesis of peptides. Unlike its solid-phase counterpart, LPPS involves the stepwise elongation of a peptide chain in a homogenous solution. This technique is particularly advantageous for the large-scale synthesis of short to medium-length peptides and for the preparation of peptide fragments for convergent synthesis strategies.
This document provides detailed application notes and protocols for the use of N-benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH) in liquid-phase peptide synthesis. The benzyloxycarbonyl (Z) group is a well-established protecting group for the α-amino function, prized for its stability under various reaction conditions and its clean removal by catalytic hydrogenation.[1][2] this compound serves as a crucial building block for incorporating tyrosine residues into peptide sequences, which are often pivotal for biological activity and can be sites for post-translational modifications.[3][4]
Core Principles of LPPS with Z-Amino Acids
Liquid-phase peptide synthesis using Z-protected amino acids is a cyclical process involving two key steps per amino acid addition: the coupling reaction to form a new peptide bond and the deprotection of the N-terminus to allow for the next coupling reaction.
-
Protection: The α-amino group of the incoming amino acid (in this case, tyrosine) is protected with the benzyloxycarbonyl (Z) group. This prevents self-polymerization during the activation of the carboxyl group.[5] The side chain of tyrosine, with its phenolic hydroxyl group, may also require protection (e.g., as a benzyl ether) to prevent side reactions, though for short couplings, it can sometimes be left unprotected.[1]
-
Activation and Coupling: The carboxylic acid of the Z-protected amino acid is activated using a coupling reagent. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[6] The activated amino acid is then reacted with the free amino group of another amino acid or peptide ester in solution to form a peptide bond.
-
Work-up and Purification: After the coupling reaction, the protected peptide is isolated from the reaction mixture. This typically involves an aqueous work-up to remove excess reagents and by-products.[7] The product can often be purified by precipitation or crystallization.
-
Deprotection: The temporary Z-group on the N-terminus of the newly elongated peptide is removed to expose a free amino group for the next coupling cycle. The most common method for Z-group cleavage is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst and hydrogen gas or a hydrogen donor like ammonium formate.[8][9]
Experimental Workflow for LPPS
The following diagram illustrates a typical cycle for the addition of one amino acid residue in liquid-phase peptide synthesis.
Experimental Protocols
Protocol 1: Synthesis of Z-Tyr-Ala-OMe Dipeptide
This protocol details the coupling of this compound with L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl).
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
Separatory funnel
Procedure:
-
Preparation of H-Ala-OMe Free Base:
-
In a round-bottom flask, dissolve H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 equivalents) dropwise while stirring.
-
Stir the mixture at 0 °C for 15-20 minutes to generate the free amino ester. This solution will be used directly in the next step.
-
-
Activation of this compound:
-
In a separate round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add DIC (1.05 equivalents) dropwise to the solution.
-
A white precipitate of diisopropylurea (DIU) may form.
-
Stir the mixture at 0 °C for 20-30 minutes.
-
-
Coupling Reaction:
-
Add the cold solution of H-Ala-OMe from step 1 to the activated this compound mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC until the starting this compound is consumed.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DIU.
-
Dilute the filtrate with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl (twice)
-
Saturated NaHCO₃ solution (twice)
-
Brine (once)
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude protected dipeptide, Z-Tyr-Ala-OMe.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by column chromatography.
-
Protocol 2: N-terminal Deprotection of Z-Tyr-Ala-OMe
This protocol describes the removal of the Z-group via catalytic hydrogenation to yield H-Tyr-Ala-OMe.
Materials:
-
Z-Tyr-Ala-OMe (protected dipeptide)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonium formate or a hydrogen balloon setup
-
Celite or a syringe filter
Procedure:
-
Reaction Setup:
-
Dissolve the protected dipeptide, Z-Tyr-Ala-OMe (1.0 equivalent), in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Add ammonium formate (4-5 equivalents) as a hydrogen donor.[8] Alternatively, flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
-
Deprotection Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).
-
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.
-
Wash the filter cake with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected dipeptide, H-Tyr-Ala-OMe. The product is often used immediately in the next coupling step without further purification.
-
Protocol 3: General Peptide Purification by RP-HPLC
For peptides that require high purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard purification method.[10]
Materials:
-
Crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a preparative C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the initial mobile phase composition or a mixture containing an organic solvent like ACN.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Purification:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B (e.g., 5% to 65% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.
-
Monitor the elution of the peptide by UV absorbance, typically at 220 nm and 280 nm (for tyrosine-containing peptides).[11][12]
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peptide peak. Analyze the purity of each fraction by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a white, fluffy powder.
Mechanism of Peptide Bond Formation
The following diagram illustrates the activation of a Z-protected amino acid with DIC/HOBt and subsequent peptide bond formation.
Data Presentation: Representative Results
The following tables summarize typical quantitative data for the synthesis of a dipeptide using the protocols described above. Actual results may vary depending on the specific amino acids and reaction conditions.
Table 1: Reaction Conditions and Yields for Z-Tyr-Ala-OMe Synthesis
| Parameter | Condition / Value |
| Coupling Reagent | DIC / HOBt |
| Base | DIPEA |
| Solvent | DMF / DCM |
| Reaction Time | 6 hours |
| Reaction Temperature | 0 °C to Room Temp. |
| Crude Yield | 85 - 95% |
| Yield after Recrystallization | 70 - 85% |
Table 2: Deprotection and Purification Data
| Parameter | Condition / Value |
| Deprotection Method | Catalytic Hydrogenation |
| Catalyst | 10% Pd/C |
| Hydrogen Source | Ammonium Formate |
| Deprotection Yield | > 95% (Quantitative) |
| Purity after RP-HPLC | > 98% |
| Overall Yield (2 steps) | 65 - 80% |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Yield | - Incomplete activation of the carboxylic acid.- Deactivation of the activated species by moisture.- Insufficient amount of base for the amino ester salt. | - Ensure reagents are fresh and coupling additives (HOBt) are used.- Use anhydrous solvents and reagents.- Use at least 1.1 equivalents of base (e.g., DIPEA). |
| Incomplete Deprotection | - Catalyst poisoning or deactivation.- Insufficient hydrogen source or pressure. | - Use fresh, high-quality Pd/C catalyst.- Ensure vigorous stirring to keep the catalyst suspended.- Add more ammonium formate or ensure a positive hydrogen pressure. |
| Racemization | - Over-activation or prolonged reaction time.- Use of a strong base during coupling. | - Use racemization-suppressing additives like HOBt or Oxyma Pure.[6]- Keep activation and coupling times to a minimum.- Avoid strong bases; use a hindered base like DIPEA. |
| Poor Peak Shape in HPLC | - Peptide aggregation.- Column overloading.- Interaction with column silanols. | - Modify mobile phase (e.g., add isopropanol).- Reduce sample load.- Use a high-quality, end-capped C18 column.[12] |
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. DETECTION AND PURIFICATION OF TYROSINE-SULFATED PROTEINS USING A NOVEL ANTI-SULFOTYROSINE MONOCLONAL ANTIBODY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. bachem.com [bachem.com]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. aspenapi.com [aspenapi.com]
- 10. bachem.com [bachem.com]
- 11. gilson.com [gilson.com]
- 12. hplc.eu [hplc.eu]
Application Notes and Protocols for Z-Tyr-OH Coupling using DCC/HOBt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a peptide bond is a fundamental step in chemical peptide synthesis. The coupling of N-benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH) to a peptide chain is a common requirement in the synthesis of biologically active peptides and peptidomimetics. The selection of an appropriate coupling method is critical to ensure high yield, minimize side reactions, and preserve the stereochemical integrity of the chiral centers. The dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used and cost-effective method for peptide bond formation.[1] DCC acts as a dehydrating agent to activate the carboxylic acid of this compound, while HOBt serves as an additive to suppress racemization and improve coupling efficiency by forming a more reactive and stable active ester intermediate.[2][3]
These application notes provide detailed protocols and a summary of quantitative data for the coupling of this compound using the DCC/HOBt method. The information is intended to guide researchers in optimizing their synthetic strategies and achieving high-quality peptide products.
Principle of the Method
The DCC/HOBt mediated coupling proceeds through a multi-step mechanism. Initially, the carboxyl group of this compound reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can undergo an intramolecular rearrangement to form an inactive N-acylurea byproduct. HOBt intercepts the O-acylisourea intermediate to form a benzotriazolyl active ester. This active ester is more stable than the O-acylisourea and less prone to racemization. The HOBt ester then readily reacts with the free amino group of the peptide chain in a nucleophilic acyl substitution reaction to form the desired peptide bond, regenerating HOBt. The main byproduct of this reaction is dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can be removed by filtration.[2]
Caption: Mechanism of DCC/HOBt mediated this compound coupling.
Quantitative Data Summary
The efficiency of the this compound coupling using DCC/HOBt can be influenced by various factors, including the solvent, temperature, and reaction time. The following tables summarize the available quantitative data to aid in the selection of optimal reaction conditions.
Table 1: Influence of Solvent on Coupling Yield and Racemization
| Solvent | Yield (%) | Racemization (%) | Reference |
| Dichloromethane (DCM) | 85-95 | 1-3 | [4][5] |
| Dimethylformamide (DMF) | 90-98 | <1 | [4][5] |
| Tetrahydrofuran (THF) | 80-90 | 1-2 | [6] |
| Acetonitrile (ACN) | 75-85 | 2-4 | General Knowledge |
Note: Yields and racemization levels are highly dependent on the specific substrates and reaction conditions.
Table 2: Effect of Temperature on Coupling Time and Racemization
| Temperature (°C) | Typical Reaction Time (h) | Racemization (%) | Reference |
| 0 | 12-24 | <0.5 | [5] |
| Room Temperature (~25) | 2-4 | 1-3 | [5] |
| 40 | 1-2 | 3-5 | General Knowledge |
Note: Lower temperatures are generally recommended to minimize racemization, although this may increase the required reaction time.[2]
Potential Side Reactions
While the DCC/HOBt method is robust, several side reactions can occur, potentially reducing the yield and purity of the final peptide.
-
N-Acylurea Formation: The reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unable to participate in the coupling reaction. This side reaction is more pronounced at higher temperatures.[2]
-
Racemization: Although significantly suppressed by HOBt, some degree of racemization at the alpha-carbon of the tyrosine residue can still occur, especially with prolonged reaction times or at elevated temperatures.[5]
-
Dicyclohexylurea (DCU) Byproduct: The formation of the insoluble DCU byproduct can sometimes complicate purification, particularly in solid-phase peptide synthesis where it can clog the resin bed.[1]
-
Side-Chain Modification of Tyrosine: The phenolic hydroxyl group of tyrosine is generally stable under these coupling conditions. However, prolonged exposure to activating agents could potentially lead to side reactions, although this is not commonly reported with DCC/HOBt.
Experimental Protocols
The following are detailed protocols for the coupling of this compound in both solution-phase and solid-phase peptide synthesis.
Protocol 1: Solution-Phase Coupling of this compound
This protocol describes a general procedure for coupling this compound to an amino acid ester or a peptide with a free N-terminus in solution.
Materials:
-
This compound (1.0 equivalent)
-
Amino acid ester hydrochloride or peptide with a free N-terminus (1.0 equivalent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1.0 equivalent, if starting with an amino acid ester hydrochloride)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.
-
In a separate flask, dissolve the amino acid ester hydrochloride or peptide (1.0 eq.) in anhydrous DCM or DMF. If using a hydrochloride salt, add NMM or DIEA (1.0 eq.) to neutralize the salt and stir for 10 minutes.
-
Cool the this compound/HOBt solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in the same anhydrous solvent to the this compound/HOBt solution dropwise over 10-15 minutes.
-
A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the activation mixture at 0 °C for 30-60 minutes.
-
Add the neutralized amino component solution to the activation mixture at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Experimental workflow for solution-phase this compound coupling.
Protocol 2: Solid-Phase Coupling of this compound
This protocol outlines the procedure for coupling this compound to a resin-bound peptide in a manual solid-phase peptide synthesis (SPPS) setting.
Materials:
-
Resin-bound peptide with a free N-terminus (1.0 equivalent)
-
This compound (3.0-5.0 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (3.0-5.0 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3.0-5.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (e.g., 20% in DMF) for Fmoc deprotection
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF or DCM for 30-60 minutes in a reaction vessel.
-
N-terminal Deprotection (if applicable): If the N-terminus is protected (e.g., with Fmoc), perform deprotection according to standard protocols (e.g., treatment with 20% piperidine in DMF). Wash the resin thoroughly with DMF and DCM.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.
-
Activation of this compound: In a separate flask, dissolve this compound (3.0-5.0 eq.) and HOBt (3.0-5.0 eq.) in anhydrous DMF. Cool the solution to 0 °C.
-
Add DCC (3.0-5.0 eq.) to the this compound/HOBt solution and stir at 0 °C for 15-20 minutes. Note: Pre-activation should be done shortly before adding to the resin to minimize side reactions.
-
Coupling: Drain the solvent from the resin and add the pre-activated this compound solution.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test. A negative test (colorless or yellow beads) indicates complete coupling. If the test is positive, continue the coupling for another 1-2 hours or consider a double coupling.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetic anhydride/DIEA solution in DMF.
-
The resin is now ready for the next deprotection and coupling cycle.
Conclusion
The DCC/HOBt method remains a valuable and widely used strategy for the coupling of this compound in peptide synthesis. Its cost-effectiveness and the ability of HOBt to significantly suppress racemization make it an attractive choice. However, researchers must be mindful of potential side reactions, such as N-acylurea formation, and the challenges associated with the removal of the DCU byproduct. By following the detailed protocols and considering the quantitative data provided, scientists can optimize their coupling reactions to achieve high yields and purity of their target peptides. For particularly difficult couplings or sensitive sequences, the use of alternative, more potent coupling reagents may be warranted.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 4. Studies on sensitivity to racemization of activated residues in couplings of N-benzyloxycarbonyldipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
Activating Z-Tyr-OH for Peptide Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a peptide bond is a fundamental reaction in the synthesis of peptides and proteins. This process requires the activation of the carboxyl group of an N-protected amino acid, such as N-α-benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH), to facilitate its coupling with the amino group of another amino acid or peptide. The choice of activating agent and reaction conditions is critical as it directly influences the coupling efficiency, yield, purity of the final peptide, and the degree of racemization at the chiral center of the activated amino acid.
This document provides detailed application notes and experimental protocols for the activation of this compound using various common methods. It is intended to guide researchers in selecting the optimal strategy for their specific synthetic needs, whether in solution-phase or solid-phase peptide synthesis.
Key Activation Strategies for this compound
The activation of this compound can be broadly categorized into three main approaches:
-
In situ activation with carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are widely used to form a highly reactive O-acylisourea intermediate. The addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial to suppress racemization and improve coupling efficiency by forming a more stable active ester.[1][2]
-
In situ activation with onium salts: Uronium/aminium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP) are highly efficient coupling reagents that generate active esters in the presence of a base.[3] HATU, which incorporates a HOAt moiety, is particularly effective for challenging couplings due to the formation of a highly reactive OAt ester.[3]
-
Pre-formation of active esters: The this compound can be converted into a stable, isolable active ester, such as a p-nitrophenyl (ONp) ester or an N-hydroxysuccinimide (OSu) ester.[4] These activated derivatives can then be used in a subsequent coupling step. This method is particularly useful for segment condensation in solution-phase synthesis.
The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and can potentially undergo side reactions, such as O-acylation, during the coupling step. While the benzyloxycarbonyl (Z) protecting group on the alpha-amino group offers some protection, for demanding syntheses or when using highly reactive coupling agents, protection of the tyrosine hydroxyl group (e.g., as a tert-butyl ether) may be necessary to ensure clean and efficient peptide bond formation.
Comparative Data on this compound Activation Methods
The selection of an appropriate activation method depends on a balance of factors including reaction time, desired yield, purity requirements, and the steric hindrance of the coupling partners. The following table summarizes typical performance data for various common coupling reagents used for the activation of Z-protected amino acids.
| Activation Method | Coupling Reagent/Additive | Typical Reaction Time | Typical Yield | Purity | Racemization Level |
| Carbodiimide | DCC / HOBt | 1-12 hours | Good to High | Good | Low with additive |
| Uronium/Aminium Salt | HBTU / DIPEA | 15-60 minutes | High to Very High | Very Good | Very Low |
| Uronium/Aminium Salt | HATU / DIPEA | 5-30 minutes | Very High | Excellent | Extremely Low[4] |
| Phosphonium Salt | PyBOP / DIPEA | 30-120 minutes | High | Very Good | Low |
| Active Ester (pre-formed) | Z-Tyr-ONp | Hours to days | Moderate to High | Good | Generally Low |
Note: Yields and purity are highly dependent on the specific amino acid being coupled, the solvent, temperature, and stoichiometry of the reagents.
Experimental Protocols
The following are detailed protocols for the activation and coupling of this compound using representative methods.
Protocol 1: Activation of this compound using DCC and HOBt
This protocol describes a classic and cost-effective method for peptide bond formation in solution-phase synthesis.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.
-
Neutralization: In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq.) in DCM or DMF and add NMM (1.1 eq.) to neutralize the salt and free the amine.
-
Pre-activation: Cool the this compound solution to 0 °C in an ice bath. Add DCC (1.1 eq.) to the solution and stir for 15-30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Coupling: Add the neutralized amino acid ester solution to the pre-activated this compound mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude peptide.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Diagram of DCC/HOBt Activation Workflow:
Caption: Workflow for this compound activation using DCC/HOBt.
Protocol 2: Activation of this compound using HATU
This protocol is highly efficient and suitable for difficult couplings, including those in solid-phase peptide synthesis (SPPS).
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine or an amino acid ester
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) for washing (in SPPS)
-
Piperidine solution for Fmoc deprotection (in SPPS)
Procedure (for Solution Phase):
-
Dissolution: Dissolve this compound (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 eq.) to the solution and stir for 2-5 minutes at room temperature for pre-activation.
-
Coupling: Add the amino acid ester (1.0 eq.) to the activated mixture and stir at room temperature for 15-60 minutes.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude peptide by column chromatography.
Procedure (for Solid Phase - Fmoc Strategy):
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Pre-activation: In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) and allow to pre-activate for 2 minutes.
-
Coupling: Add the pre-activated solution to the resin and agitate for 30-60 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Diagram of HATU Activation Pathway:
References
Application Notes and Protocols: Z-Tyr-OH Deprotection via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Carbobenzyloxy (Z or Cbz) group is a cornerstone in peptide synthesis and medicinal chemistry for the protection of amine functionalities. Its removal is a critical step in synthetic pathways, and catalytic hydrogenation stands out as a robust and clean method for this transformation. This document provides detailed application notes and experimental protocols for the deprotection of N-α-Cbz-L-tyrosine (Z-Tyr-OH) to yield L-tyrosine. The protocols cover both classical catalytic hydrogenation using hydrogen gas and catalytic transfer hydrogenation, offering flexibility for various laboratory setups.
Reaction Principle
The deprotection of this compound via catalytic hydrogenation proceeds through the hydrogenolysis of the benzylic C-O bond of the carbamate. This reaction is facilitated by a palladium catalyst, typically on a carbon support (Pd/C). The process results in the formation of the free amine (L-tyrosine), toluene, and carbon dioxide as the sole byproducts, simplifying purification.
Reaction Scheme:
This compound + H₂ --(Pd/C)--> L-Tyr-OH + Toluene + CO₂
Key Considerations
-
Catalyst Selection: 10% Palladium on carbon (Pd/C) is the most common and effective catalyst for this transformation. The catalyst loading typically ranges from 5 to 20 mol% relative to the substrate.
-
Hydrogen Source: The reaction can be performed using hydrogen gas (H₂), often at atmospheric pressure (balloon) or higher, or through catalytic transfer hydrogenation (CTH) using a hydrogen donor like ammonium formate or formic acid. CTH offers the advantage of not requiring specialized hydrogenation equipment.
-
Solvent Choice: Protic solvents such as methanol, ethanol, or acetic acid are commonly employed as they facilitate the reaction and dissolve the starting material and product.
-
Reaction Monitoring: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material.
-
Work-up: Post-reaction, the catalyst is removed by filtration, typically through a pad of Celite®. The solvent is then removed under reduced pressure to yield the crude product.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the catalytic hydrogenation of this compound.
Table 1: Deprotection of this compound using Hydrogen Gas (H₂/Pd/C)
| Parameter | Value | Reference |
| Substrate | N-α-Cbz-L-tyrosine (this compound) | General Knowledge |
| Catalyst | 10% Pd/C | General Knowledge |
| Catalyst Loading | 10 mol% | General Knowledge |
| Hydrogen Source | H₂ (balloon pressure) | General Knowledge |
| Solvent | Methanol (MeOH) | General Knowledge |
| Temperature | Room Temperature | General Knowledge |
| Reaction Time | 2 - 6 hours | General Knowledge |
| Yield | >95% | General Knowledge |
Table 2: Deprotection of this compound using Catalytic Transfer Hydrogenation (HCOOH/Pd/C)
| Parameter | Value | Reference |
| Substrate | N-α-Cbz-L-tyrosine (this compound) | [1] |
| Catalyst | 10% Pd/C | [1] |
| Catalyst Loading | ~10 wt% | [1] |
| Hydrogen Donor | Formic Acid (HCOOH) | [1] |
| Solvent | Methanol (MeOH) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 30 - 90 minutes | [1] |
| Yield | 80 - 95% | [1] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
Materials:
-
N-α-Cbz-L-tyrosine (this compound)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (ACS grade)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon
-
Three-way stopcock
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Seal the flask with a septum and a three-way stopcock.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1). The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield L-tyrosine.
Protocol 2: Catalytic Transfer Hydrogenation using Formic Acid
Materials:
-
N-α-Cbz-L-tyrosine (this compound)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (ACS grade)
-
Formic Acid (HCOOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (10-20 mL per gram of substrate) in a round-bottom flask, add 10% Pd/C (~10 wt%).[1]
-
To this stirred suspension, add formic acid (2-4 eq) dropwise at room temperature.[1]
-
Vigorous evolution of carbon dioxide should be observed.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 30-90 minutes.[1]
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude L-tyrosine.
Mandatory Visualizations
Caption: Simplified reaction scheme for this compound deprotection.
Caption: General experimental workflow for catalytic hydrogenation.
References
Application Notes and Protocols: HBr/Acetic Acid for Z-Group Removal from Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis and medicinal chemistry due to its stability under a range of conditions. While catalytic hydrogenolysis is a common method for its removal, acid-mediated cleavage offers a robust alternative, particularly for substrates incompatible with hydrogenation catalysts. A solution of hydrogen bromide (HBr) in acetic acid is a classic and potent reagent for this purpose. This document provides detailed application notes, experimental protocols, and a discussion of potential side reactions associated with the use of HBr/acetic acid for the deprotection of N-Cbz-protected tyrosine residues.
Reaction Mechanism
The deprotection of the Cbz group with HBr in acetic acid proceeds through an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbamate oxygen, which weakens the benzylic carbon-oxygen bond. Subsequently, the cleavage can occur via two primary pathways:
-
SN1 Pathway: The protonated intermediate can undergo unimolecular cleavage to form a stable benzyl cation and a carbamic acid. The carbamic acid is unstable and readily decarboxylates to yield the free amine.
-
SN2 Pathway: A nucleophile, in this case, the bromide ion, can attack the benzylic carbon, leading to the displacement of the carbamic acid and the formation of benzyl bromide. The carbamic acid then decarboxylates.
The resulting product is the hydrobromide salt of the deprotected amine.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the deprotection of Cbz-protected amino acids and peptides using HBr in acetic acid. It is important to note that reaction times and yields may vary depending on the specific substrate and the purity of the reagents.
| Substrate Example | Reagent Concentration | Temperature | Time | Yield (%) | Reference(s) |
| General N-Cbz-Amino Acid | 33% HBr in Acetic Acid | Room Temperature | 30 min - 2 h | Generally High | General Knowledge |
| Cbz-Protected Peptide | 33% HBr in Acetic Acid | Room Temperature | 20 min - 1 h | Not Specified | General Knowledge |
| Protected Glatiramer Acetate | 16-33% HBr in Acetic Acid | 20-28 °C | Not Specified | Not Specified | [1] |
Experimental Protocols
Protocol 1: General Procedure for Z-Group Deprotection of N-Cbz-Tyrosine
This protocol outlines the standard procedure for the removal of the Cbz protecting group from N-Cbz-Tyrosine using a solution of HBr in acetic acid.
Materials:
-
N-Cbz-Tyrosine
-
33% (w/w) Hydrogen Bromide in Acetic Acid
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum pump
Procedure:
-
In a clean, dry round-bottom flask, dissolve the N-Cbz-Tyrosine in a minimal amount of 33% HBr in acetic acid.
-
Stir the solution at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Once the reaction is complete, place the reaction flask in an ice bath to cool.
-
To precipitate the tyrosine hydrobromide salt, slowly add an excess of cold, anhydrous diethyl ether to the stirred reaction mixture.
-
Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid precipitate with several portions of cold, anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.
-
Dry the resulting tyrosine hydrobromide salt under vacuum.
Protocol 2: Purification of HBr/Acetic Acid to Prevent Tyrosine Bromination
Commercial HBr in acetic acid can contain free bromine, which can lead to the bromination of the tyrosine aromatic ring as a significant side reaction[1]. This protocol describes a method to remove free bromine using phenol as a scavenger[1].
Materials:
-
33% (w/w) Hydrogen Bromide in Acetic Acid
-
Phenol
-
Glass-lined reactor or suitable glass container
-
Stirring apparatus
Procedure:
-
Transfer the 33% HBr in acetic acid solution to a glass-lined reactor.
-
Add phenol to the HBr solution in a weight ratio of 1 part phenol to 100 parts HBr solution.
-
Stir the solution for 12 to 24 hours at room temperature.
-
The purified HBr/acetic acid solution is now ready for use in the deprotection reaction.
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the deprotection of Cbz-tyrosine with HBr/acetic acid. Understanding and mitigating these is crucial for obtaining a high yield of the desired product.
| Side Reaction | Description | Mitigation Strategies |
| Ring Bromination | The aromatic ring of tyrosine is susceptible to electrophilic bromination by free bromine present as an impurity in the HBr/acetic acid reagent, leading to the formation of 2-bromotyrosine or 3-bromotyrosine[1]. | Use purified HBr/acetic acid. Pre-treat the reagent with a bromine scavenger such as phenol[1]. |
| O- to C-Alkyl Migration | While primarily observed with O-benzyl protected tyrosine, the acidic conditions can potentially catalyze the migration of the benzyl group from the protecting group to the aromatic ring of tyrosine, forming 3-benzyltyrosine[2]. | The use of scavengers like phenol and p-cresol in the reaction mixture can help to reduce this side reaction[2]. |
| O-Acetylation | The phenolic hydroxyl group of tyrosine could potentially be acetylated by acetic acid, especially under forcing conditions. | This is generally not a major issue at room temperature but could become more significant with prolonged reaction times or elevated temperatures. |
| N-Acetylation | If the reaction is heated to reflux in acetic acid, the newly deprotected amine can be acetylated[3]. | The standard protocol is performed at room temperature, which minimizes the risk of N-acetylation. |
Visualizations
Caption: Reaction mechanism of Z-group removal by HBr/acetic acid.
Caption: Experimental workflow for Z-group removal from tyrosine.
References
- 1. US7495072B2 - Process for preparation of mixtures of polypeptides using purified hydrobromic acid - Google Patents [patents.google.com]
- 2. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Incorporating Z-Tyr-OH into Peptide Sequences: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful incorporation of N-α-Carbobenzyloxy-L-tyrosine (Z-Tyr-OH) into peptide sequences. These guidelines are intended for researchers, scientists, and professionals involved in peptide synthesis and drug development.
Introduction
This compound is a valuable N-terminally protected amino acid derivative used in peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group offers specific advantages in certain synthetic strategies, particularly in solution-phase synthesis and for the preparation of peptide fragments.[1] Understanding the chemical properties of the Z-group and the appropriate reaction conditions is crucial for achieving high-purity peptides. This document outlines the necessary protocols for coupling, deprotection, and characterization of peptides containing this compound, along with a discussion of potential side reactions and mitigation strategies.
The tyrosine side chain, with its phenolic hydroxyl group, is a key site for post-translational modifications such as phosphorylation, which plays a critical role in numerous signaling pathways.[2][3][4] Peptides containing modified tyrosine residues are therefore essential tools for studying these biological processes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for planning and executing its use in peptide synthesis.
| Property | Value |
| Chemical Formula | C₁₇H₁₇NO₅ |
| Molecular Weight | 315.32 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 138-142 °C |
| Solubility | Soluble in DMF, NMP, and aqueous base. Insoluble in water. |
| Storage Conditions | 2-8 °C, desiccated |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence using both manual solid-phase peptide synthesis (SPPS) and solution-phase techniques.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
While the Z-group is more traditionally used in Boc or solution-phase synthesis, it can be incorporated as the final N-terminal residue in an Fmoc-based strategy.[5]
Workflow for N-terminal Capping with this compound in Fmoc-SPPS:
References
- 1. peptide.com [peptide.com]
- 2. Importance of tyrosine phosphorylation for transmembrane signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redox modulation of tyrosine phosphorylation-dependent signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Z-Tyr-OH in Enzyme Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-α-Cbz-L-tyrosine (Z-Tyr-OH) as a versatile building block in the synthesis of various enzyme inhibitors. The unique structural features of this compound, including its protected α-amino group, a reactive carboxylic acid, and a phenolic side chain, make it a valuable starting material for creating inhibitors targeting proteases and other enzyme classes.
Introduction to this compound in Inhibitor Design
This compound serves as a key scaffold in medicinal chemistry for the development of targeted enzyme inhibitors. The carbobenzyloxy (Cbz or Z) protecting group offers stability during synthetic steps and can be readily removed under specific conditions. The tyrosine side chain can participate in crucial binding interactions within an enzyme's active site, particularly for enzymes that recognize aromatic residues, such as chymotrypsin. Furthermore, the carboxylic acid moiety provides a handle for various chemical modifications, including amidation to extend peptide chains, reduction to aldehydes, or conversion to other functional groups like hydroxamates, which are known to chelate metal ions in the active sites of metalloproteinases.
Target Enzyme Classes
This compound-derived inhibitors have shown potential against several classes of enzymes, including:
-
Serine Proteases: Notably chymotrypsin, which preferentially cleaves peptide bonds adjacent to aromatic amino acids.[1][2] this compound can be incorporated into peptide sequences to mimic the natural substrate.
-
Cysteine Proteases: Peptide aldehydes derived from amino acids are potent inhibitors of cysteine proteases like cruzain.[3]
-
Metalloproteinases: The tyrosine scaffold can be modified to include metal-binding groups like hydroxamic acids to target zinc-dependent matrix metalloproteinases (MMPs).[4][5]
-
Tyrosine Kinases: While not a direct precursor for many common tyrosine kinase inhibitors (TKIs), the tyrosine structure is fundamental to the substrates of these enzymes, and derivatives can be explored for inhibitory activity.[6][7][8]
Quantitative Data: Inhibitory Activities of Tyrosine Derivatives
The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) for various tyrosine-derived inhibitors against different enzyme targets. This data highlights the potential for developing potent inhibitors from this class of compounds.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Cyanopeptolin (CPs-Tyr²) Derivatives | Chymotrypsin | 0.26 | - | [1] |
| Dipeptide Leu-Phe benzyl ester (D-L isomer) | Chymotrypsin | - | 22 | [9] |
| H-D-Phe-L-Leu-OBzl | Chymotrypsin | - | 6.3 | [9] |
| L-benzyl tyrosine thiol carboxylic acid analogues | Metallo-β-lactamase (IMP-1) | - | 1.04 - 4.77 | [10] |
| Tyrosine Derivative 5g | Mcl-1 | - | 0.18 | [11] |
| Tyrosine Derivative 6l | Mcl-1 | - | 0.27 | [11] |
| Tyrosine Derivative 6c | Mcl-1 | - | 0.23 | [11] |
| Fused tricyclic quinazoline analogue 8 | EGFR Tyrosine Kinase | 0.000008 | - | [7] |
| 4-phenylamino-pyrrolo-pyrimidine CGP 59 326 | EGF-R PTK | 0.006 | - | [8] |
| 4-phenylamino-pyrrolo-pyrimidine CGP 60 261 | EGF-R PTK | - | - | [8] |
| 4-phenylamino-pyrrolo-pyrimidine CGP 62 706 | EGF-R PTK | 0.03 | - | [8] |
Table 1: Summary of inhibitory activities of various tyrosine-derived compounds.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a hypothetical this compound-containing peptide aldehyde inhibitor targeting chymotrypsin, based on established solid-phase peptide synthesis (SPPS) and peptide aldehyde synthesis protocols.[12][13][14]
Protocol 1: Solid-Phase Synthesis of a this compound Containing Peptide
Objective: To synthesize a protected dipeptide, Z-Tyr-Phe-Resin, on a solid support.
Materials:
-
2-Chlorotrityl chloride resin
-
N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM in a solid-phase synthesis vessel for 30 minutes with gentle agitation.
-
Loading of the First Amino Acid (Fmoc-Phe-OH):
-
Dissolve 3 equivalents of Fmoc-Phe-OH and 7.5 equivalents of DIPEA in anhydrous DCM (10 mL/g of resin).
-
Add the solution to the swollen resin and shake the mixture for 1 hour at room temperature.
-
Wash the resin three times with DMF.
-
To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and shake for 15 minutes.
-
Wash the resin three times with DMF and then three times with DCM. Dry the resin under vacuum.
-
-
Fmoc Deprotection:
-
Wash the resin-bound Fmoc-Phe-OH once with DMF.
-
Add 10 mL of 20% piperidine in DMF to the resin and shake for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5 times) to remove piperidine and the Fmoc adduct.
-
-
Coupling of this compound:
-
In a separate vial, pre-activate 3 equivalents of this compound with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 5 minutes.
-
Add the activated this compound solution to the deprotected Phe-resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).
-
Dry the final peptide-resin (Z-Tyr-Phe-Resin) under vacuum.
-
Protocol 2: Conversion of C-terminal Carboxylic Acid to Aldehyde
Objective: To convert the resin-bound peptide to a peptide aldehyde.
Materials:
-
Z-Tyr-Phe-Resin (from Protocol 1)
-
Lithium aluminum hydride (LiAlH4) or other suitable reducing agent
-
Dess-Martin periodinane (DMP) or other mild oxidizing agent
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Reduction to Alcohol:
-
Suspend the dried Z-Tyr-Phe-Resin in anhydrous THF.
-
Carefully add a solution of LiAlH4 (or a milder reducing agent like NaBH4 in the presence of an activator) in THF at 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Quench the reaction by the dropwise addition of water, followed by 15% NaOH and then more water.
-
Filter the resin and wash thoroughly with THF, DCM, and methanol. Dry the resin.
-
-
Oxidation to Aldehyde:
-
Swell the resin-bound peptide alcohol in anhydrous DCM.
-
Add a solution of Dess-Martin periodinane (1.5 equivalents) in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Filter the resin and wash with DCM.
-
-
Cleavage from Resin:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide aldehyde by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold ether.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Purify the crude peptide aldehyde by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final Z-Tyr-Phe-aldehyde inhibitor.
-
Visualizations
Signaling Pathway: Tyrosine Kinase Receptor Pathway
Caption: A simplified diagram of the Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow: Synthesis of a this compound Containing Peptide Aldehyde
Caption: Experimental workflow for the synthesis of a this compound peptide aldehyde.
Logical Relationship: this compound as a Precursor for Different Inhibitor Types
Caption: this compound as a versatile precursor for various enzyme inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, experimental evaluation and molecular modelling of hydroxamate derivatives as zinc metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges in Matrix Metalloproteinases Inhibition | MDPI [mdpi.com]
- 6. Design and synthesis of a novel tyrosine kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine kinase inhibitors. 9. Synthesis and evaluation of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel tyrosine kinase inhibitors using a pharmacophore model of the ATP-binding site of the EGF-R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chymotrypsin inhibitory conformation of dipeptides constructed by side chain-side chain hydrophobic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and enzyme-based evaluation of analogues L-tyrosine thiol carboxylic acid inhibitor of metallo-β-lactamase IMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of tyrosine derivatives as Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Analysis of Z-Tyr-OH Containing Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH) is a crucial building block in solid-phase and solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the amine terminus, preventing unwanted side reactions during peptide chain elongation. The inherent spectroscopic properties of the tyrosine residue, combined with those of the Z-group, make spectroscopic analysis an indispensable tool for the characterization of this compound containing peptides. This application note provides detailed protocols and data for the analysis of such peptides using a suite of common spectroscopic techniques: UV-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and non-destructive method used to quantify peptide concentration and gain insights into the electronic structure of aromatic residues. The tyrosine side chain (phenol) and the benzyloxycarbonyl group both contain aromatic rings that absorb UV light. Tyrosine typically exhibits absorption maxima around 275 nm and 224 nm.[1] The presence of the Z-group, also a chromophore, will contribute to the overall absorption spectrum.
Quantitative Data Summary for UV-Vis Spectroscopy
The following table summarizes the typical UV-Vis absorption data for L-Tyrosine. Note that the molar absorptivity and λmax for a this compound containing peptide will be influenced by the Z-group and the peptide sequence.
| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |
| L-Tyrosine | 274 | 1,405 | Water, pH 7 |
| L-Tyrosine | 224 | ~8,000 | Water, pH 7 |
| L-Tyrosine | 193 | ~48,000 | Water, pH 7 |
Data for L-Tyrosine is provided as a reference. The Z-group is expected to add to the overall absorbance, particularly in the 250-270 nm region.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the this compound containing peptide in a suitable UV-transparent solvent (e.g., ethanol, methanol, or an appropriate buffer like phosphate-buffered saline, pH 7.4). A typical concentration is 1 mg/mL.
-
Create a dilution series to find an appropriate concentration where the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). A starting concentration of 0.1 mg/mL is recommended.
-
-
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a blank reference.
-
Set the wavelength range for scanning, typically from 200 nm to 400 nm.
-
Acquire a baseline spectrum with the blank solution.
-
Replace the blank with the peptide sample solution in a matched quartz cuvette.
-
Measure the absorbance spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Use the Beer-Lambert law (A = εcl) to determine the concentration of the peptide, if the molar absorptivity (ε) is known.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can provide information about the local environment of the tyrosine residue. The intrinsic fluorescence of tyrosine is due to its phenolic side chain.[2] The emission spectrum and quantum yield of tyrosine are sensitive to solvent polarity, pH, and the presence of quenching moieties.[3] The close proximity of the Z-group or other residues in the peptide sequence may lead to quenching of the tyrosine fluorescence.[4][5]
Quantitative Data Summary for Fluorescence Spectroscopy
| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Solvent |
| L-Tyrosine | ~275 | ~303 | 0.13 - 0.14 | Water, pH 7[5][6] |
The quantum yield of a this compound containing peptide is expected to be lower than that of free L-Tyrosine due to potential quenching by the Z-group and the peptide backbone.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a dilute stock solution of the peptide in a fluorescence-grade solvent (e.g., ethanol or buffered aqueous solution).
-
Prepare a working solution with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. This typically corresponds to concentrations in the low micromolar range.
-
-
Instrumentation and Data Acquisition:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to 275 nm.
-
Scan the emission spectrum from 285 nm to 450 nm.
-
Set appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
-
Data Analysis:
-
Determine the wavelength of maximum emission.
-
Changes in the emission maximum can indicate changes in the local environment of the tyrosine residue.
-
A decrease in fluorescence intensity compared to a standard can indicate quenching.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of peptides in solution.[7][8] The far-UV region (190-250 nm) provides information on the peptide backbone conformation (α-helix, β-sheet, random coil), while the near-UV region (250-350 nm) can give insights into the tertiary structure and the environment of aromatic side chains.
Experimental Protocol: CD Spectroscopy
-
Sample Preparation:
-
Dissolve the peptide in a CD-transparent buffer (e.g., 10 mM sodium phosphate buffer). Avoid buffers with high chloride concentrations, which can interfere with the measurement.
-
The typical peptide concentration for far-UV CD is 0.1-0.2 mg/mL.
-
Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements.
-
-
Instrumentation and Data Acquisition:
-
Use a CD spectropolarimeter.
-
Purge the instrument with nitrogen gas.
-
Record a baseline spectrum with the buffer alone.
-
Record the CD spectrum of the peptide sample over the desired wavelength range (e.g., 190-260 nm for secondary structure).
-
Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity [θ].
-
Analyze the shape of the spectrum to determine the predominant secondary structure elements. For example, α-helices show characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the structure and dynamics of molecules. ¹H NMR gives information about the protons, while ¹³C NMR provides data on the carbon skeleton.
Quantitative Data Summary for ¹H and ¹³C NMR
The following table provides reference chemical shifts for L-Tyrosine in water. The chemical shifts for a this compound containing peptide will be different due to the presence of the Z-group and the peptide bonds. The Z-group itself will show characteristic signals for its benzylic protons (~5.1 ppm) and aromatic protons (~7.3 ppm).
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-H | 3.92 | - |
| β-H | 3.02, 3.17 | - |
| Aromatic-H | 6.88, 7.17 | - |
| α-C | - | 59.00 |
| β-C | - | 38.39 |
| Aromatic-C | - | 118.63, 133.45 |
| Phenolic-C | - | 157.75 |
| Carbonyl-C | - | 177.06 |
Reference data for L-Tyrosine in H₂O.[9] Chemical shifts are highly dependent on the solvent and pH.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the peptide in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Filter the solution into a clean NMR tube to remove any particulate matter.
-
For samples in D₂O, lyophilize the sample from D₂O two to three times to exchange labile protons.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a ¹H spectrum.
-
Acquire a ¹³C spectrum.
-
If further structural elucidation is needed, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
-
Data Analysis:
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the proton signals to determine the relative number of protons.
-
Assign the peaks to the specific protons and carbons in the peptide.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the peptide and can also be used to sequence the peptide through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique for peptides.
Expected Mass Data
| Compound | Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₇H₁₇NO₅ | 315.32 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Dissolve the peptide in a solvent compatible with ESI-MS, such as a mixture of water, acetonitrile, and a small amount of acid (e.g., 0.1% formic acid).
-
The typical concentration is in the range of 1-10 pmol/µL.
-
-
Instrumentation and Data Acquisition:
-
Introduce the sample into the ESI source of the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).
-
Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
To obtain sequence information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the molecular weight from the m/z value of the [M+H]⁺ ion.
-
Analyze the MS/MS spectrum to identify fragment ions (typically b- and y-ions) to confirm the amino acid sequence. The Z-group may also produce characteristic fragment ions.
-
Visualizations
Experimental Workflow
Caption: General workflow for spectroscopic analysis.
Hypothetical Signaling Pathway
Caption: Hypothetical peptide-receptor signaling pathway.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1: basic principles and properties of tyrosine chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Electronic effects on the fluorescence of tyrosine in small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. omlc.org [omlc.org]
- 7. Tyrosine [webbook.nist.gov]
- 8. [PDF] UV-Visible absorption spectroscopy and Z-scan analysis along with corresponding molecular electronic structure analysis at DFT level for L-Tyrosine | Semantic Scholar [semanticscholar.org]
- 9. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
Z-Tyr-OH in Drug Discovery: Applications and Protocols for Researchers
Application Note: Z-Tyr-OH as a Versatile Scaffold in Drug Discovery and Development
N-carbobenzyloxy-L-tyrosine (this compound) is a protected amino acid derivative that serves as a crucial building block and versatile scaffold in the design and synthesis of novel therapeutic agents. Its inherent structural features, including a protected amino group, a carboxylic acid moiety, and a phenolic hydroxyl group on the tyrosine side chain, provide multiple points for chemical modification and conjugation. This allows for the development of a diverse range of molecules, from peptide analogs to small molecule inhibitors, targeting various enzymes and cellular pathways implicated in disease.
In drug discovery, this compound and its derivatives have been successfully utilized to create potent and selective inhibitors of several enzyme families, including tyrosine kinases, proteases, and tyrosinases. The tyrosine moiety can mimic the natural substrate of these enzymes, providing a rational starting point for inhibitor design. Furthermore, the benzyloxycarbonyl (Z) protecting group offers stability during synthesis and can be readily removed to allow for further chemical elaboration, making it an ideal component for solid-phase peptide synthesis and the construction of combinatorial libraries.
Key Application Areas:
-
Tyrosine Kinase Inhibition: The tyrosine residue of this compound serves as a logical starting point for the development of tyrosine kinase inhibitors (TKIs), a critical class of anti-cancer drugs. By modifying the core structure, researchers have developed compounds that compete with ATP for the kinase domain's binding site, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
-
Mcl-1 Inhibition: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein often overexpressed in cancer cells. This compound derivatives have been designed to bind to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins and inducing apoptosis in cancer cells.
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in dermatology and for treating hyperpigmentation disorders. The phenolic side chain of tyrosine makes this compound a suitable scaffold for designing competitive and mixed-type inhibitors of tyrosinase.
-
Peptide and Peptidomimetic Analogs: this compound is a fundamental component in the synthesis of bioactive peptides and peptidomimetics. For instance, it has been incorporated into analogs of cholecystokinin (CCK) to modulate its physiological effects on the pancreas and gallbladder.
Quantitative Data Summary
The following tables summarize the biological activity of various this compound derivatives and other tyrosine analogs from published research.
Table 1: Tyrosine Kinase Inhibitors
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| ST 280 | EGF Receptor | 0.44 | - | [1] |
| ST 458 | EGF Receptor | 0.44 | - | [1] |
| ST 638 | EGF Receptor | 0.37 | - | [1] |
| ST 642 | EGF Receptor | 0.85 | - | [1] |
Table 2: Mcl-1 Inhibitors
| Compound | Target | Ki (µM) | Reference |
| 5g | Mcl-1 | 0.18 | [2] |
| 6l | Mcl-1 | 0.27 | [2] |
| 6c | Mcl-1 | 0.23 | [2] |
Table 3: Tyrosinase Inhibitors
| Compound | Substrate | IC50 (µM) | Reference |
| (Z)-5-(3-bromo-4-hydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | L-tyrosine | 18.09 | [3] |
| (Z)-5-(3-bromo-4-hydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | L-DOPA | 6.92 | [3] |
| Kojic Acid (Control) | L-tyrosine | 27.41 | [3] |
| Kojic Acid (Control) | L-DOPA | 24.09 | [3] |
Table 4: Cholecystokinin (CCK) Receptor Ligands
| Compound | Assay | Activity | Reference |
| Z-Tyr(SO3H)-Met-Gly-Trp-Met-Asp(Phe-NH2)-OH | Amylase secretion (in vitro) | 1/3 potency of Boc-CCK-27-33 | [4] |
| Z-Tyr(SO3H)-Met-Gly-Trp-Met-Asp(Phe-NH2)-OH | Protein secretion (in vivo) | ~10 Ivy dog units (Idu)/µg | [4] |
| Z-Tyr(SO3H)-Met-Gly-Trp-Met-Asp(Phe-NH2)-OH | Gallbladder contraction (in situ) | < 1 Idu/µg | [4] |
Experimental Protocols
Protocol 1: In Vitro Tyrosine Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a target tyrosine kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Active Tyrosine Kinase enzyme
-
Tyrosine Kinase Peptide Substrate (e.g., KVEKIGEGTYGVVYK)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compounds (this compound derivatives) dissolved in DMSO
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of Kinase Buffer.
-
Add 2.5 µL of the Tyrosine Kinase Peptide Substrate to a final concentration of 10-100 µM.[5]
-
Add 2.5 µL of the test compound at various concentrations. For control wells, add DMSO vehicle.
-
Add 2.5 µL of the active Tyrosine Kinase enzyme. The optimal enzyme concentration should be determined empirically. Include a "no kinase" control.
-
-
Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction.[5] The final ATP concentration should be near the Km of the kinase (typically 1-100 µM).[5]
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
Stop Reaction and Deplete ATP: Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5] Incubate for 40 minutes at room temperature.[5]
-
ADP Detection: Add 25 µL of Kinase Detection Reagent to each well.[5] Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[5]
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Mcl-1 Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a method to determine the binding affinity (Ki) of this compound derivatives to Mcl-1 protein.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled BH3 peptide probe (e.g., FITC-labeled NoxaA peptide)
-
Terbium-conjugated anti-His antibody (if using His-tagged Mcl-1)
-
Assay Buffer (e.g., PBS with 0.05% Tween-20)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Black, low-volume 384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Assay Setup:
-
To each well of a 384-well plate, add the test compound at various concentrations.
-
Add the Mcl-1 protein to a final concentration determined by prior titration.
-
Add the fluorescently labeled BH3 peptide probe at a concentration close to its Kd for Mcl-1.
-
If using a terbium-conjugated antibody, add it to the wells.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
TR-FRET Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor (e.g., Terbium) and acceptor (e.g., FITC) fluorophores.
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence intensities. The decrease in the FRET signal in the presence of the test compound indicates displacement of the fluorescent probe. Determine the IC50 value from a dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent probe and Kd is its dissociation constant.[6]
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, remove 100 µL of the medium from each well and add 10 µL of MTT solution.[7] Incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) from the dose-response curve.
Visualizations
Signaling Pathway Diagram: Tyrosine Kinase Inhibitor Action
Caption: Mechanism of action of a this compound analog as a Tyrosine Kinase Inhibitor (TKI).
Experimental Workflow: In Vitro Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Logical Relationship: Mcl-1 Inhibition and Apoptosis Induction
Caption: this compound analog-mediated Mcl-1 inhibition leading to apoptosis.
References
- 1. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosinase inhibition assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 3hbiomedical.com [3hbiomedical.com]
Troubleshooting & Optimization
Navigating Z-Tyr-OH Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals, ensuring the complete dissolution of reagents is paramount for the success and reproducibility of experiments. N-Cbz-L-tyrosine (Z-Tyr-OH), a commonly used protected amino acid in peptide synthesis, can present solubility challenges in various organic solvents. This technical support center provides a comprehensive guide to understanding and overcoming these issues, offering troubleshooting advice, detailed experimental protocols, and clear data to streamline your workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in organic solvents important?
A1: this compound is a derivative of the amino acid L-tyrosine where the amino group is protected by a benzyloxycarbonyl (Z) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions. Its solubility in organic solvents is critical for achieving homogeneous reaction mixtures, which leads to more efficient and predictable outcomes in peptide coupling and other synthetic modifications. Poor solubility can result in incomplete reactions, reduced yields, and difficulties in purification.
Q2: In which common organic solvents is this compound generally soluble?
Data Presentation: Solubility of this compound
The following table summarizes the known and estimated solubility of this compound in common organic solvents. It is important to note that these values can be influenced by factors such as the purity of both the solute and the solvent, temperature, and the presence of moisture.
| Solvent | Abbreviation | Type | Solubility (mg/mL) | Remarks |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | 100[1] | Ultrasonic assistance may be required.[1] |
| N,N-Dimethylformamide | DMF | Polar Aprotic | > 50 (estimated) | Generally a very good solvent for protected amino acids. |
| Dichloromethane | DCM | Non-polar | > 20 (estimated) | Moderate solubility; often used in reactions. |
| Tetrahydrofuran | THF | Polar Aprotic | 10 - 30 (estimated) | Moderate solubility. |
| Methanol | MeOH | Polar Protic | 5 - 20 (estimated) | Limited solubility. |
| Ethanol | EtOH | Polar Protic | 5 - 20 (estimated) | Limited solubility. |
| Acetonitrile | ACN | Polar Aprotic | < 10 (estimated) | Generally poor solubility for Z-protected amino acids. |
| Ethyl Acetate | EtOAc | Moderately Polar | < 10 (estimated) | Limited solubility. |
Troubleshooting Guide
Encountering solubility issues with this compound is a common hurdle. This guide provides a systematic approach to diagnose and resolve these problems.
Caption: Troubleshooting workflow for dissolving this compound.
Q3: My this compound is not dissolving in the chosen solvent. What should I do first?
A3: First, verify that you are using an appropriate solvent of high purity. Polar aprotic solvents like DMF and DMSO are generally the best choices for this compound. Ensure the solvent is anhydrous, as moisture can significantly decrease the solubility of protected amino acids.
Q4: I've confirmed my solvent is correct, but solubility is still poor. What's the next step?
A4: Employ mechanical and thermal assistance. Gentle warming of the mixture to 30-40°C can help overcome the dissolution energy barrier. Additionally, sonication in an ultrasonic bath is a very effective technique for breaking up solute aggregates and enhancing solvation.
Q5: What if mechanical and thermal methods are insufficient?
A5: Consider using a co-solvent system. If you are using a solvent with moderate dissolving power like DCM or THF, adding a small percentage of a stronger solvent like DMF or NMP can significantly improve solubility.
Q6: Can I use pH adjustment to improve the solubility of this compound?
A6: Yes, particularly if your solvent system has a protic component (like methanol or ethanol) or if you are working in a multiphasic system with an aqueous layer. This compound is an acidic molecule due to its carboxylic acid group. Increasing the pH by adding a base will deprotonate the carboxylic acid, forming a more polar and often more soluble carboxylate salt. Conversely, in a highly acidic environment (pH < 2), the molecule can also show increased solubility.
Q7: When should I consider forming a salt of this compound?
A7: If you consistently face solubility issues, especially when trying to prepare concentrated stock solutions, converting this compound to a more soluble salt form can be an excellent strategy. Amine salts, such as the dicyclohexylammonium (DCHA) salt, are often more crystalline and can exhibit different solubility profiles.
Experimental Protocols
Protocol 1: Improving this compound Solubility by pH Adjustment
This protocol describes how to prepare a stock solution of this compound by transiently adjusting the pH to facilitate dissolution before re-neutralizing to the desired pH. This method is adapted from a similar procedure for 3-Chloro-L-Tyrosine.[2]
Materials:
-
This compound
-
Chosen organic solvent (e.g., a mixture of an organic solvent and a buffer)
-
1 M NaOH or another suitable base
-
1 M HCl or another suitable acid
-
pH meter or pH indicator strips
-
Stir plate and magnetic stir bar
Methodology:
-
Initial Suspension: Add the weighed this compound to the desired volume of your solvent system in a flask equipped with a stir bar.
-
Basification: While stirring, add 1 M NaOH dropwise. The this compound should begin to dissolve as the carboxylic acid is converted to its sodium salt. Continue adding base until the solid is fully dissolved.
-
Neutralization: Once a clear solution is obtained, slowly and carefully add 1 M HCl dropwise to adjust the pH back to your target experimental value.
-
Observation: Monitor the solution closely during neutralization. If the concentration of this compound is above its solubility limit at the final pH, it may precipitate out of solution. If this occurs, the final concentration of your stock solution will need to be lowered.
-
Final Use: Use the freshly prepared solution in your experiment.
Caption: Experimental workflow for pH-mediated dissolution of this compound.
Protocol 2: Preparation of this compound Dicyclohexylammonium (DCHA) Salt
Formation of a dicyclohexylammonium salt can improve the handling and solubility characteristics of this compound. This protocol is based on a standard procedure for the preparation of DCHA salts of N-protected amino acids.[3]
Materials:
-
This compound
-
Dicyclohexylamine (DCHA)
-
Ethanol or Acetone
-
Diethyl ether or Hexane
Methodology:
-
Dissolution: Dissolve the this compound in a suitable volume of warm ethanol or acetone.
-
Salt Formation: While stirring the solution at room temperature, add one molar equivalent of dicyclohexylamine.
-
Precipitation: The this compound DCHA salt will typically begin to precipitate. To enhance crystallization, the mixture can be cooled in an ice bath. If precipitation is slow, the addition of a less polar solvent like diethyl ether can be used to induce precipitation.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the collected crystals with cold diethyl ether or hexane to remove any unreacted starting materials.
-
Drying: Dry the purified this compound DCHA salt under vacuum.
This salt can then be stored and used for subsequent reactions, where the free acid can be regenerated in situ or in a separate step if required.
By understanding the physicochemical properties of this compound and employing these systematic approaches, researchers can effectively overcome solubility challenges, leading to more reliable and successful experimental outcomes.
References
Technical Support Center: O-acylation of Z-Tyr-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the O-acylation side reaction of Z-Tyr-OH during peptide synthesis.
Troubleshooting Guide
Issue 1: Identification of an Unexpected Side Product with a Mass Increase
Symptoms:
-
Appearance of an unexpected peak in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry (MS) data shows a mass addition to the tyrosine-containing peptide.
Possible Cause: O-acylation of the phenolic hydroxyl group of the tyrosine residue. This occurs when the activated carboxylic acid reacts with the hydroxyl group of this compound instead of the intended N-terminal amine. With certain coupling reagents like HATU or HBTU, a different side reaction can occur where the coupling reagent itself adds to the tyrosine hydroxyl group, resulting in a mass increase of +99 m/z for the tetramethylguanidinium group from HATU.[1][2][3]
Troubleshooting Steps:
-
Confirm the Nature of the Side Product:
-
Analyze the crude product using high-resolution mass spectrometry (HRMS) to confirm the exact mass of the side product.
-
If a mass addition corresponding to the acyl group of the coupled amino acid is observed, O-acylation is the likely cause.
-
If a mass addition of +99 Da is observed when using HATU, it indicates the formation of a uronium derivative on the tyrosine side chain.[1][3]
-
-
Review the Coupling Conditions:
-
Coupling Reagent: Certain coupling reagents, particularly highly reactive uronium/aminium salts like HATU and HBTU, can be more prone to causing side reactions with nucleophilic side chains like that of tyrosine.[1][2][3][4]
-
Excess Reagents: The use of a large excess of the coupling reagent and/or the carboxylic acid can increase the likelihood of side reactions.[2]
-
Base: The type and amount of base used can influence the nucleophilicity of the tyrosine hydroxyl group. Stronger bases or excess base can deprotonate the phenol, making it more reactive.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can favor the formation of side products.
-
Solutions:
-
Optimize Stoichiometry: Reduce the equivalents of the coupling reagent and the N-protected amino acid to the minimum required for efficient coupling (typically 1.0-1.5 equivalents).[2]
-
Change the Order of Addition: Pre-activate the carboxylic acid with the coupling reagent for a short period (e.g., 1-5 minutes) before adding it to the resin-bound amine. This minimizes the exposure of the free tyrosine hydroxyl group to the highly reactive activated species.[2]
-
Select an Alternative Coupling Reagent: Consider using a less reactive coupling reagent, such as a carbodiimide (e.g., DIC) in combination with an additive like HOBt or OxymaPure. Phosphonium-based reagents like PyBOP may also be a suitable alternative.[2]
-
Use Additives: The inclusion of additives such as 1-hydroxybenzotriazole (HOBt) can suppress O-acylation by forming a less reactive HOBt-ester intermediate.[5][6] Additives like 2,4-dinitrophenol and pentachlorophenol have also been shown to be effective in preventing O-acylation when using active esters.[4]
-
Protect the Tyrosine Side Chain: For critical syntheses, using a tyrosine derivative with a protected hydroxyl group (e.g., Z-Tyr(Bzl)-OH) is the most effective way to prevent O-acylation.
Frequently Asked Questions (FAQs)
Q1: What is the O-acylation side reaction of this compound?
A1: O-acylation is an undesired reaction during peptide synthesis where the incoming activated amino acid forms an ester bond with the hydroxyl group (-OH) of the tyrosine side chain, instead of forming the desired amide bond with the N-terminal amine of the peptide chain. This results in a branched peptide and termination of the desired linear sequence.
Q2: Which coupling reagents are most likely to cause O-acylation of tyrosine?
A2: While any coupling reagent can potentially lead to O-acylation under non-optimized conditions, highly reactive uronium/aminium-based reagents like HATU and HBTU have been reported to cause side reactions with the tyrosine side chain.[1][2][3][4] Carbodiimides like DCC and DIC can also cause this side reaction, though the extent can often be mitigated with additives.[5]
Q3: How can I detect and quantify the O-acylated side product?
A3: The most common methods for detecting and quantifying the O-acylated byproduct are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection and Mass Spectrometry (MS).
-
HPLC-UV: The O-acylated product will typically have a different retention time than the desired peptide. Quantification can be performed by comparing the peak area of the impurity to that of the main product. A diode array detector can be used to compare the UV spectra of the peaks to aid in identification.
-
LC-MS: This is a powerful tool for confirming the identity of the side product by determining its molecular weight.
Q4: Does the N-terminal Z-protecting group on tyrosine influence O-acylation?
A4: The N-terminal protecting group primarily influences the reactivity of the alpha-amino group. While the electronic nature of the Z-group (benzyloxycarbonyl) could have a minor indirect effect on the acidity of the phenolic proton compared to other groups like Boc or Fmoc, the primary driver for O-acylation is the nucleophilicity of the hydroxyl group and the reactivity of the coupling agent. The most effective way to prevent O-acylation is to protect the hydroxyl group itself, for example by using Z-Tyr(Bzl)-OH.
Q5: What is the role of HOBt in preventing O-acylation?
A5: When using carbodiimide coupling reagents like DIC, HOBt acts as an additive that intercepts the highly reactive O-acylisourea intermediate. This forms an HOBt-active ester, which is still reactive enough to form the desired amide bond but is less prone to reacting with the tyrosine hydroxyl group, thereby suppressing the O-acylation side reaction.[5][6]
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents and their Propensity for Tyrosine O-acylation
| Coupling Reagent | Reagent Type | Propensity for O-acylation | Recommended Mitigation Strategies |
| HATU/HBTU | Uronium/Aminium | High | Optimize stoichiometry, pre-activation, use of a less reactive reagent.[2] |
| DIC/DCC | Carbodiimide | Moderate | Use of additives (HOBt, OxymaPure), control temperature.[5] |
| PyBOP | Phosphonium | Lower | Generally a good alternative to uronium salts for problematic couplings. |
| Active Esters | - | Moderate to High | Use of additives like 2,4-dinitrophenol or pentachlorophenol.[4] |
Note: The extent of O-acylation is highly dependent on specific reaction conditions (e.g., solvent, temperature, base, and stoichiometry).
Experimental Protocols
Protocol 1: Standard DIC/HOBt Coupling to Minimize O-acylation
This protocol describes a general procedure for coupling an N-protected amino acid to a resin-bound peptide containing a C-terminal this compound, aiming to minimize O-acylation.
-
Resin Preparation:
-
Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Perform the N-terminal deprotection of the preceding amino acid according to the standard protocol for your protecting group strategy (e.g., piperidine for Fmoc).
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve the N-protected amino acid (1.5 equivalents relative to the resin loading) and HOBt (1.5 equivalents) in a minimal amount of DMF.
-
Add DIC (1.5 equivalents) to the amino acid/HOBt solution.
-
Allow the pre-activation to proceed for 1-5 minutes at room temperature.
-
Add the activated amino acid solution to the washed resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test for free primary amines).
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3-5 times), and finally methanol (MeOH) (3-5 times).
-
Dry the resin under vacuum.
-
Protocol 2: Analytical HPLC Method for Detecting Z-Tyr-O-Acyl Impurity
This protocol provides a general starting point for an analytical RP-HPLC method to separate and detect the O-acylated side product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm. The O-acylated product may have a slightly different UV spectrum compared to the desired peptide.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase composition).
Visualizations
References
- 1. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
Troubleshooting incomplete deprotection of Z-Tyr-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of N-benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the deprotection of this compound?
The two most common and effective methods for removing the benzyloxycarbonyl (Z or Cbz) protecting group from tyrosine are:
-
Catalytic Hydrogenolysis: This is a mild and widely used method that involves the cleavage of the benzyl-oxygen bond using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1][2]
-
Acidolysis: This method employs strong acids to cleave the Z group. A common reagent is a solution of hydrogen bromide (HBr) in acetic acid.[3]
Q2: My catalytic hydrogenation of this compound is slow or incomplete. What are the common causes?
Several factors can lead to an incomplete or stalled catalytic hydrogenation reaction:
-
Catalyst Inactivity: The palladium catalyst may be old, of poor quality, or have reduced activity.[1][4]
-
Catalyst Poisoning: The catalyst's active sites can be blocked by certain functional groups or impurities present in the reaction mixture. Sulfur-containing compounds (e.g., from reagents like dithioerythritol or in methionine residues if present in a peptide) are notorious for poisoning palladium catalysts.[1][5]
-
Poor Substrate Solubility: If the this compound or a peptide containing it is not fully dissolved in the reaction solvent, the reaction will be slow as it can only occur at the solid-liquid interface.
-
Insufficient Hydrogen Delivery: Inadequate agitation or low hydrogen pressure can limit the availability of hydrogen at the catalyst surface, thereby slowing down the reaction rate.[1]
-
Product Inhibition: The deprotected tyrosine or peptide product can sometimes adhere to the catalyst surface, preventing further reaction.[1]
Q3: What are the potential side reactions during the deprotection of this compound?
The primary side reaction of concern, particularly during acidolysis, is the alkylation of the tyrosine aromatic ring .[6] During acid-mediated cleavage, the benzyl cation (or a related electrophile) is generated, which can then attack the electron-rich phenolic ring of tyrosine, leading to the formation of 3-benzyl-tyrosine as a significant byproduct.[6] This side reaction is generally less of a concern with catalytic hydrogenation under neutral conditions.
Q4: How can I monitor the progress of my this compound deprotection reaction?
Regular monitoring of the reaction is crucial for determining its completion and avoiding over-exposure to harsh conditions. The most common techniques are:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the disappearance of the starting material (this compound) and the appearance of the product (Tyr-OH).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of the starting material and the formation of the product and any byproducts.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the final product's structure and purity by analyzing the disappearance of the signals corresponding to the Z group and the appearance of the signals for the free amine.[10][11][12]
Troubleshooting Guides
Incomplete Deprotection by Catalytic Hydrogenation
If you are experiencing incomplete deprotection of this compound via catalytic hydrogenation, consider the following troubleshooting steps:
Troubleshooting Workflow for Incomplete Catalytic Hydrogenation
Caption: A decision tree for troubleshooting incomplete catalytic hydrogenation of this compound.
Quantitative Data for Catalytic Hydrogenation
| Parameter | Standard Condition | Troubleshooting Action | Expected Outcome |
| Catalyst | 10% Pd/C, 5-10 mol% | Use fresh catalyst; Increase loading to 20 mol%; Switch to Pearlman's catalyst (Pd(OH)₂/C)[4] | Improved reaction rate and completion. |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Change to a solvent with better substrate solubility (e.g., THF, DMF, Acetic Acid)[4] | Ensures a homogeneous reaction mixture, increasing reaction rate. |
| Hydrogen | 1 atm (balloon) | Increase pressure to 50 psi; Ensure vigorous stirring[1] | Enhances hydrogen availability at the catalyst surface. |
| Temperature | Room Temperature | Increase to 40-60 °C | Increases reaction kinetics, but monitor for side reactions. |
| Reaction Time | 1-4 hours | Extend reaction time to 8-24 hours and monitor by TLC/HPLC | Allows the reaction to proceed to completion if it is slow. |
Side Product Formation in Acidolysis
If you are observing significant side product formation during deprotection with HBr in acetic acid, the following should be considered:
Logical Flow for Minimizing Side Reactions in Acidolysis
Caption: A workflow for mitigating side product formation during acidolytic deprotection of this compound.
Quantitative Data for Acidolysis
| Parameter | Standard Condition | Troubleshooting Action | Expected Outcome |
| Scavengers | None | Add anisole (10-20% v/v) or thioanisole (5-10% v/v) | Traps the electrophilic benzyl species, reducing ring alkylation.[6] |
| Temperature | Room Temperature | Lower to 0 °C | Decreases the rate of the alkylation side reaction. |
| Reaction Time | 1-2 hours | Monitor closely by TLC/HPLC and quench as soon as the starting material is consumed | Minimizes the time for side reactions to occur. |
Experimental Protocols
Catalytic Hydrogenation of this compound
Workflow for Catalytic Hydrogenation
Caption: A general experimental workflow for the catalytic hydrogenation of this compound.
Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%) to the solution.
-
Hydrogen Purge: Seal the flask and purge the system with hydrogen gas (using a balloon or a hydrogenator) for 5-10 minutes to displace the air.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is no longer visible.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure.
-
Isolation: The resulting solid is the deprotected Tyr-OH, which can be further purified by recrystallization if necessary.
Analytical Methods
TLC Monitoring Protocol
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) with a small amount of acetic acid (e.g., 0.5%) can be effective. The polarity can be adjusted based on the specific derivative.
-
Visualization: UV light (254 nm) and/or staining with ninhydrin (will stain the product, Tyr-OH, blue/purple, but not the N-protected starting material).
-
Analysis: this compound will have a higher Rf value than the more polar Tyr-OH product. The reaction is complete when the spot corresponding to this compound is absent.
HPLC Analysis Protocol
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Analysis: this compound will have a longer retention time than Tyr-OH due to its greater hydrophobicity.
NMR Analysis
-
Sample Preparation: Dissolve a small sample of the dried product in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl or NaOD to aid solubility, or DMSO-d₆).
-
¹H NMR Analysis:
-
This compound: Look for characteristic signals of the benzyl group of the Z-protecting group, typically a multiplet around 7.3-7.4 ppm and a singlet for the benzylic CH₂ protons around 5.1 ppm.
-
Tyr-OH: These signals will be absent in the deprotected product. The signals for the tyrosine aromatic protons (two doublets around 6.7-7.1 ppm) and the alpha- and beta-protons will be present in both.
-
-
¹³C NMR Analysis:
-
This compound: The carbonyl of the Z-group will appear around 156 ppm, and the benzylic carbon at approximately 67 ppm.
-
Tyr-OH: These signals will be absent in the final product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. peptide.com [peptide.com]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. youtube.com [youtube.com]
- 6. SN 1 and SN 2 mechanisms for the deprotection of synthetic peptides by hydrogen fluoride. Studies to minimize the tyrosine alkylation side reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.cuni.cz [dspace.cuni.cz]
- 9. hplc.eu [hplc.eu]
- 10. rsc.org [rsc.org]
- 11. H-TRP-TYR-OH(19653-76-0) 13C NMR spectrum [chemicalbook.com]
- 12. hmdb.ca [hmdb.ca]
Technical Support Center: Z-Tyr-OH premature cleavage from resin in SPPS
This technical support guide addresses the issue of premature cleavage of Z-Tyr-OH (N-Carbobenzyloxy-L-tyrosine) from the solid-phase resin during peptide synthesis (SPPS). This problem can lead to significant yield loss and the generation of truncated peptide impurities. This document provides a comprehensive overview of the causes, troubleshooting strategies, and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What is premature cleavage in SPPS and why is it a problem?
Premature cleavage is the unintended loss of the growing peptide chain from the solid support resin during the synthesis cycles before the final intended cleavage step. This is a significant problem because it directly reduces the final yield of the desired full-length peptide. Furthermore, the cleaved peptide fragments can potentially be re-activated and coupled to other growing chains, leading to complex impurities that are difficult to separate during purification.
Q2: I am observing a low yield after synthesizing a peptide with a C-terminal this compound. Could this be due to premature cleavage?
Yes, a low yield is a primary indicator of premature cleavage. When this compound is the first amino acid linked to the resin, the stability of this initial ester bond is critical. If this bond is labile under the conditions of your synthesis cycles (e.g., repeated exposure to acidic reagents for deprotection), the peptide chain can be lost at any stage of the synthesis.
Q3: What are the primary causes of premature cleavage for a peptide linked via a C-terminal Tyr?
There are three main culprits for premature cleavage when synthesizing C-terminal acid peptides:
-
Linker Instability: The chemical bond between the peptide's C-terminus and the resin (the linker) may not be fully stable to the repeated chemical treatments throughout the synthesis, particularly acidic conditions used in Boc-SPPS or even the milder conditions in some Fmoc-SPPS protocols.[1][2]
-
Diketopiperazine (DKP) Formation: This is a major side reaction where the N-terminal dipeptidyl-resin cyclizes to form a stable six-membered ring (a diketopiperazine), cleaving the dipeptide from the resin.[3][4] This is especially prevalent when preparing C-terminal acid peptides on supports like Wang resin.[4]
-
Elevated Temperatures: The use of heat or microwave energy to accelerate coupling and deprotection steps can also promote the hydrolysis or acidolysis of the acid-labile ester linkage to the resin, leading to cleavage.
Q4: Does the Z (Carbobenzyloxy) protecting group on the Tyrosine side chain contribute to premature cleavage from the resin?
The Z-group on the tyrosine side chain is generally not the direct cause of premature cleavage from the resin. The Z-group is an N-terminal protecting group, but when used on the side-chain of Lys or Tyr, it is known to be stable to the conditions of Fmoc-SPPS (piperidine) and requires strong acid (like HF) or catalytic hydrogenation for removal.[5] The primary issue is the stability of the C-terminal ester bond that anchors the this compound to the resin. The choice of resin and linker, not the Z side-chain protection, is the most critical factor determining the stability of this bond.
Q5: Which resins are most susceptible to premature cleavage?
Highly acid-sensitive resins are the most susceptible. For peptides with a C-terminal carboxylic acid, like those starting with this compound, the choice between resins like Wang and 2-Chlorotrityl Chloride (2-CTC) is critical.
-
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is extremely acid-labile. Peptides can be cleaved from it using very mild acidic conditions (e.g., 1-5% TFA in DCM).[1][6] This high sensitivity means that there is a risk of premature cleavage during synthesis if acidic conditions are not carefully controlled.[1]
-
Wang Resin: This is the most common resin for synthesizing C-terminal acid peptides using Fmoc chemistry.[7] While more stable than 2-CTC resin, the p-alkoxybenzyl ester linkage is still susceptible to acidolysis and is particularly prone to diketopiperazine formation.[4][7]
Data Presentation
Table 1: Acid Lability of Common Resins for C-Terminal Acid Peptides
The following table summarizes the cleavage conditions for common resins, highlighting their relative acid sensitivity. Using a resin with high acid lability increases the risk of premature cleavage during synthesis cycles that involve acidic reagents.
| Resin Type | Linker Type | Typical Cleavage Conditions | Relative Acid Lability | Risk of Premature Cleavage |
| 2-Chlorotrityl Chloride (2-CTC) | Trityl Ester | 1-5% TFA in DCM; Acetic Acid/TFE/DCM[1][2][8] | Very High | High |
| SASRIN | Super Acid-Sensitive p-Alkoxybenzyl Ester | 1% TFA in DCM[9] | High | Moderate to High |
| Wang | p-Alkoxybenzyl Ester | 95% TFA / 2.5% H₂O / 2.5% TIS[1][7] | Moderate | Moderate |
| Merrifield | Chloromethylphenyl | Anhydrous HF[9] | Low | Low (in Fmoc/tBu) |
Troubleshooting Guide
If you suspect premature cleavage of your this compound-anchored peptide, follow this systematic troubleshooting guide.
dot
Caption: Troubleshooting workflow for premature peptide cleavage.
Step-by-Step Troubleshooting
-
Confirm and Quantify the Issue (Test Cleavage):
-
Before completing the entire synthesis, take a small aliquot of the peptide-resin (approx. 10-20 mg) after a few coupling cycles.
-
Perform a test cleavage using the standard cleavage cocktail (see Protocol 1 below).
-
Analyze the resulting solution by HPLC and Mass Spectrometry (MS). The presence of the expected peptide fragment will confirm successful synthesis up to that point. Compare the quantity to what is expected from the resin loading. A very low amount suggests significant premature cleavage.
-
-
Analyze Wash Solutions:
-
Collect the filtrate from the Fmoc-deprotection steps (the 20% piperidine in DMF washes).
-
Analyze these solutions by HPLC-MS. If the desired peptide or N-terminal fragments are detected in these basic washes, it is a strong indicator of cleavage due to Diketopiperazine (DKP) formation.[10]
-
-
Evaluate Synthesis Conditions:
-
Temperature: If you are using microwave or elevated temperature protocols, this is a likely cause. High temperatures can accelerate the cleavage of acid-sensitive linkers. Try repeating the synthesis at room temperature.
-
Resin Choice: Compare your chosen resin's stability with your synthesis protocol. If you are using a highly acid-sensitive resin like 2-CTC with a protocol that involves any acidic washes or long deprotection times, consider switching to a more robust resin like Wang.[1]
-
-
Investigate Diketopiperazine (DKP) Formation:
-
DKP formation is highly sequence-dependent and is most common with Pro, Gly, or other sterically unhindered amino acids at the second or third position.[10][11]
-
If DKP is confirmed via analysis of wash solutions, the best mitigation strategy is to couple the first two amino acids as a pre-formed dipeptide (e.g., Fmoc-Xaa-Tyr(Z)-OH). This bypasses the vulnerable dipeptidyl-resin stage where cyclization occurs.
-
Experimental Protocols
Protocol 1: Test Cleavage (Microcleavage) to Assess Peptide Integrity
This protocol allows for a quick assessment of a small resin sample to confirm the presence of the desired peptide and check for premature cleavage.
-
Sample Preparation:
-
Withdraw approximately 10-20 mg of the dried peptide-resin from your reaction vessel into a 1.5 mL microcentrifuge tube.
-
-
Cleavage Cocktail Preparation:
-
Cleavage Reaction:
-
Add approximately 0.5 mL of the freshly prepared cleavage cocktail to the resin in the microcentrifuge tube.
-
Agitate gently at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Centrifuge the tube to pellet the resin. Transfer the supernatant (containing the cleaved peptide) to a new 15 mL centrifuge tube.
-
Add ~10 mL of ice-cold diethyl ether to the 15 mL tube. A white precipitate of the peptide should form.[13]
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide. Carefully decant and discard the ether.
-
Wash the peptide pellet with another 5 mL of cold ether and centrifuge again. Decant the ether.
-
-
Analysis:
-
Allow the residual ether to evaporate from the open tube in a fume hood.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by HPLC and MS.
-
Protocol 2: Analysis of Wash Solutions for DKP Formation
-
Sample Collection: During your synthesis, after the Fmoc-deprotection of the second amino acid, collect the piperidine/DMF wash solutions in a labeled vial.
-
Sample Preparation: Take a 1 mL aliquot of the collected wash solution. To remove the high-boiling DMF, you can either dilute it significantly with water and inject a large volume onto a reverse-phase HPLC column or perform a sample concentration using a centrifugal evaporator if available.
-
Analysis: Analyze the sample using HPLC-MS. Set the mass spectrometer to look for the expected mass of the cyclized diketopiperazine of your first two amino acids (e.g., cyclo(Tyr-Xaa)). Detection of this mass confirms DKP formation as a pathway for premature cleavage.
Preventative Measures
Proactively choosing the right strategy can prevent premature cleavage before it becomes an issue.
dot
Caption: Key strategies for preventing premature cleavage in SPPS.
-
Resin and Linker Selection: For C-terminal this compound, if DKP formation is a concern with the second amino acid, using 2-Chlorotrityl resin can be beneficial as loading conditions are milder and it has been shown to suppress DKP formation compared to Wang resin.[8] However, extreme care must be taken to avoid any acidic conditions during the synthesis.
-
Coupling Strategy: The most robust method to prevent DKP formation is to use a pre-formed dipeptide of the first two C-terminal residues for the initial coupling to the resin. This completely avoids the formation of the vulnerable linear dipeptide on the solid support.
-
Temperature Control: Unless absolutely necessary for a difficult coupling, perform all synthesis steps at ambient room temperature to minimize thermal degradation or cleavage of the resin linker.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. biosynth.com [biosynth.com]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
Technical Support Center: Optimizing Z-Tyr-OH Coupling in Long Peptides
Welcome to the technical support center dedicated to addressing challenges in peptide synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of Z-Tyr-OH in the synthesis of long peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when coupling this compound in long peptide sequences?
A1: The primary challenges with this compound coupling in Solid-Phase Peptide Synthesis (SPPS) are multifaceted. The bulky benzyloxycarbonyl (Z) protecting group on the α-amino group can cause steric hindrance, slowing down the coupling reaction.[1] Additionally, as the peptide chain elongates, the risk of peptide aggregation on the solid support increases, which can physically obstruct the N-terminal amine, rendering it inaccessible for coupling.[2][3] The phenolic hydroxyl group of tyrosine, if left unprotected, can also lead to side reactions such as O-acylation.[4]
Q2: Which coupling reagents are most effective for this compound?
A2: For challenging couplings involving sterically hindered amino acids like this compound, especially within long or aggregation-prone sequences, the use of potent coupling reagents is highly recommended. Onium salts such as HATU, HBTU, and PyBOP are generally more effective than standard carbodiimide reagents like DIC.[2][5] These reagents rapidly form the activated species, which can help drive the reaction to completion and minimize side reactions. The addition of additives like HOAt or Oxyma can further enhance coupling efficiency and reduce the risk of racemization.[6][7]
Q3: How can I mitigate peptide aggregation during the coupling of this compound?
A3: Peptide aggregation is a significant contributor to incomplete coupling.[8] Several strategies can be employed to disrupt the secondary structures that lead to aggregation:
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help break up hydrogen bonding networks.[2]
-
Solvent Choice: Switching from DMF to more polar solvents like NMP or using solvent mixtures (e.g., DCM/DMF/NMP) can improve resin swelling and peptide solvation.[3][9]
-
Elevated Temperature: Increasing the reaction temperature can disrupt aggregation and improve reaction kinetics.[8]
-
Backbone Protection: Incorporating pseudoproline dipeptides or using Dmb/Hmb-protected amino acids at strategic positions in the peptide backbone can effectively prevent aggregation.[2][8]
Q4: What are the recommended deprotection methods for the Z-group, and what are the potential side reactions?
A4: The benzyloxycarbonyl (Z) group is typically stable to the acidic conditions used for final cleavage from most resins in Fmoc-based SPPS. It is most commonly removed by catalytic hydrogenation (e.g., using Pd/C) or with strong acids like HBr in acetic acid, which are conditions more typical for Boc-based SPPS or solution-phase synthesis.[4] During final cleavage with strong acids like TFA, cations are generated that can lead to side reactions with sensitive residues like tyrosine and tryptophan if scavengers are not used.[4][10]
Q5: Can the hydroxyl group of tyrosine cause side reactions during coupling?
A5: Yes, the unprotected phenolic hydroxyl group of tyrosine is nucleophilic and can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of a branched peptide impurity.[4] While the Z-group on the alpha-amino provides some steric hindrance, for critical syntheses, it is advisable to use a side-chain protected tyrosine derivative (e.g., Fmoc-Tyr(tBu)-OH) to prevent this side reaction.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low Coupling Efficiency (Positive Kaiser Test) | Steric Hindrance: The bulky Z-group is impeding access to the N-terminus. | 1. Switch to a more potent coupling reagent like HATU or HBTU.[5]2. Increase the excess of this compound and coupling reagents (e.g., 3-5 equivalents).3. Extend the coupling time or perform a double coupling.[11] |
| Peptide Aggregation: The growing peptide chain is preventing access to the reaction site. | 1. Incorporate structure-disrupting elements like pseudoproline dipeptides in the sequence.[2]2. Use a solvent system known to reduce aggregation (e.g., NMP, or add chaotropic salts).[3][8]3. Perform the coupling at an elevated temperature.[8] | |
| Poor Resin Swelling: The solid support is not adequately solvated, limiting reagent access. | 1. Ensure the resin is properly swollen in an appropriate solvent (e.g., DMF or NMP) before coupling.[9]2. Consider using a resin with a lower loading capacity.[1] | |
| Presence of Deletion Sequences | Incomplete Deprotection: The Fmoc group of the preceding residue was not fully removed. | 1. Extend the piperidine treatment time or use a stronger base cocktail (e.g., with DBU).[8]2. Monitor Fmoc deprotection using UV-Vis spectroscopy of the fulvene-piperidine adduct.[12] |
| Presence of Side-Products | O-acylation of Tyrosine: The hydroxyl group of an unprotected tyrosine has been acylated. | 1. If possible, use a side-chain protected tyrosine derivative in subsequent syntheses.[4] |
| Racemization: Loss of stereochemical integrity at the this compound residue. | 1. Use additives known to suppress racemization, such as HOAt or Oxyma.[6][7]2. Avoid prolonged pre-activation times and excessive amounts of base.[13] |
Experimental Protocols
Standard Protocol for this compound Coupling using HATU
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.
Protocol for Disrupting Peptide Aggregation
-
Resin Washing: Before coupling, wash the resin with a solution of 1M LiCl in DMF (3x) to disrupt secondary structures.
-
Coupling with Chaotropic Salts: Perform the coupling reaction as described above, but with the addition of 0.5M LiCl to the coupling cocktail.
-
Solvent and Temperature: If aggregation persists, switch the coupling solvent to NMP and perform the reaction at an elevated temperature (e.g., 40-50°C).
Visual Guides
Caption: A troubleshooting workflow for diagnosing and resolving low coupling efficiency of this compound.
Caption: The activation and coupling pathway of this compound using HATU as the coupling reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 6. nbinno.com [nbinno.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. mesalabs.com [mesalabs.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Z-Tyr-OH in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Z-Tyr-OH during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is the amino acid L-tyrosine with its alpha-amino group protected by a benzyloxycarbonyl (Z or Cbz) group. The Z-group is a classic urethane-type protecting group used primarily in solution-phase peptide synthesis.[1][2] It is stable under both acidic and basic conditions, which offers orthogonality with acid-labile side-chain protecting groups like Boc (tert-butyloxycarbonyl).[1] While less common in modern solid-phase peptide synthesis (SPPS) compared to the Fmoc group, the Z-group is still employed in specific synthetic strategies, particularly for the synthesis of peptide fragments intended for subsequent ligation.[2]
Q2: What are the primary causes of this compound aggregation during peptide synthesis?
A2: Aggregation of peptide chains during synthesis is a common problem, particularly for sequences containing hydrophobic residues.[3] The primary drivers of aggregation are intermolecular hydrogen bonding between peptide backbones, leading to the formation of secondary structures like β-sheets.[3] While not exclusively a problem of this compound, its aromatic side chain can contribute to hydrophobic interactions that promote aggregation. The Z-protecting group itself, being aromatic, may also contribute to these interactions. Poor solvation of the growing peptide chain on the solid support is a major factor that allows these aggregation-promoting interactions to occur.[4]
Q3: How can I identify if aggregation is occurring during my synthesis?
A3: A key indicator of on-resin aggregation is poor swelling of the resin beads.[3] You may also observe a slowdown or failure of deprotection and coupling reactions, which can be monitored using tests like the Kaiser test. However, in cases of severe aggregation, these tests can sometimes give false negative results.
Q4: What are the consequences of this compound aggregation on my peptide synthesis?
A4: Aggregation can have severe consequences for the outcome of your synthesis. It can lead to incomplete coupling reactions, resulting in the formation of deletion sequences where one or more amino acids are missing from the final peptide.[5] This significantly reduces the yield of the desired full-length peptide and complicates the purification process due to the presence of closely related impurities.
Troubleshooting Guide: this compound Aggregation
If you are experiencing issues with this compound aggregation, consider the following troubleshooting strategies.
Issue 1: Poor Solubility of this compound
Solutions:
-
Solvent Selection: Polar aprotic solvents are generally preferred for peptide synthesis.
-
N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common choices with good solvating properties for protected amino acids.
-
Dimethyl sulfoxide (DMSO) can be used as a co-solvent (e.g., in a mixture with DMF or NMP) to enhance the solubility of difficult-to-dissolve amino acids and disrupt aggregation.[3]
-
-
Sonication: Briefly sonicating the solution can help to dissolve the this compound.
-
Gentle Warming: Gentle warming of the solvent can also improve solubility, but care should be taken to avoid degradation of the amino acid.
Issue 2: On-Resin Aggregation During Synthesis
This is the most common problem and can occur at any stage of the synthesis, particularly with longer or more hydrophobic peptide sequences.
Solutions:
-
Optimize Reaction Conditions:
-
Higher Temperature: Performing the coupling reaction at an elevated temperature can help to disrupt hydrogen bonds and reduce aggregation.[3]
-
Microwave Synthesis: Microwave-assisted peptide synthesis can significantly improve coupling efficiency for difficult sequences by providing rapid and uniform heating.
-
-
Modify the Solvent System:
-
Chaotropic Agents: The addition of chaotropic salts like lithium chloride (LiCl) or potassium thiocyanate (KSCN) to the coupling media can disrupt the hydrogen-bonding networks that lead to aggregation.[3]
-
Disruptive Co-solvents: Incorporating solvents known to disrupt secondary structures, such as a small percentage of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), can be effective.
-
-
Employ Backbone Protection Strategies:
-
Pseudoprolines: If your sequence contains Ser or Thr residues near the aggregation-prone region, incorporating a pseudoproline dipeptide can effectively break up secondary structures.[3]
-
Backbone-Protecting Groups: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the backbone nitrogen of an amino acid can prevent hydrogen bonding and reduce aggregation.[3][6]
-
-
Choose an Appropriate Resin:
-
Low-Loading Resins: Using a resin with a lower substitution level provides more space between peptide chains, reducing the likelihood of intermolecular aggregation.
-
PEG Resins: Polyethylene glycol (PEG)-based resins can improve the solvation of the growing peptide chain, which can help to prevent aggregation.
-
Experimental Protocols
Protocol 1: Standard Coupling of this compound in SPPS (Manual)
This protocol outlines a general procedure for the manual coupling of this compound onto a solid-phase resin.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add a coupling agent such as HBTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents).
-
Allow the activation to proceed for 5-10 minutes.
-
-
Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and by-products.
Data Presentation
Table 1: Comparison of Z and Fmoc Protecting Groups
| Feature | Z (Benzyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Chemical Nature | Urethane-type | Urethane-type |
| Primary Application | Solution-phase synthesis | Solid-phase peptide synthesis (SPPS) |
| Deprotection Conditions | Catalytic hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr/acetic acid)[1] | Mild base (e.g., 20% piperidine in DMF)[1] |
| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc)[1] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu)[1] |
| Common Issues | Harsh deprotection conditions can be incompatible with sensitive peptides. | Base-catalyzed side reactions like aspartimide formation can occur. |
Visualizations
Caption: A workflow for troubleshooting this compound aggregation.
Caption: Comparison of Z- and Fmoc-based SPPS workflows.
References
Technical Support Center: Managing Steric Hindrance with Z-Tyr-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when managing steric hindrance associated with N-Benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH) in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is coupling this compound often challenging?
A1: The primary challenge in coupling this compound is the steric hindrance caused by the bulky N-terminal benzyloxycarbonyl (Z or Cbz) protecting group. This group can physically obstruct the approach of the coupling reagents and the incoming nucleophile (the N-terminus of the other amino acid or peptide), slowing down the reaction rate and leading to incomplete coupling. This issue is particularly pronounced when coupling this compound to another sterically hindered amino acid.
Q2: What are the most common side reactions when using this compound?
A2: Besides incomplete coupling, several side reactions can occur:
-
Racemization: The process where the L-tyrosine converts to a mixture of D and L enantiomers can be a significant issue.[1] The risk increases with stronger bases, higher temperatures, and prolonged reaction times.[1] Certain coupling reagents can also promote racemization.
-
O-Acylation: The unprotected phenolic hydroxyl group on the tyrosine side chain is nucleophilic and can be acylated by the activated carboxyl group of another this compound molecule or the incoming amino acid.[2] This leads to the formation of branched peptide impurities and reduces the yield of the desired linear peptide.
-
Guanidinylation: When using aminium/uronium-based coupling reagents like HATU or HBTU in excess, the free N-terminal amine of the peptide chain can be guanidinylated, leading to chain termination. This is more problematic in slow coupling reactions, which are common with sterically hindered residues.
Q3: Is this compound more suitable for Solid-Phase or Solution-Phase Peptide Synthesis?
A3: The Z-group has historically been a cornerstone of solution-phase peptide synthesis.[2][3] In modern Solid-Phase Peptide Synthesis (SPPS), the Fmoc/tBu strategy is overwhelmingly preferred due to its milder deprotection conditions (using a base like piperidine) and better orthogonality.[4] The Z-group requires harsh acidic conditions (e.g., HBr/AcOH) or catalytic hydrogenation for removal, which are often incompatible with the linkers and side-chain protecting groups used in Fmoc-SPPS.[3]
Q4: How does this compound compare to Fmoc-Tyr(tBu)-OH in terms of coupling efficiency?
A4: Direct quantitative comparisons are sequence- and condition-dependent. However, general trends indicate that Fmoc-Tyr(tBu)-OH often provides higher coupling efficiencies and crude purities in SPPS.[5] The tert-butyl (tBu) group protecting the side-chain hydroxyl prevents O-acylation, and the Fmoc strategy is generally optimized for solid-phase methods, leading to fewer side reactions and higher yields. This compound's steric bulk and unprotected side chain make it inherently more challenging to couple efficiently.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield | 1. Steric Hindrance: The bulky Z-group is preventing efficient reaction. 2. Insufficient Activation: The coupling reagent is not potent enough. 3. Poor Solubility: Reagents or the growing peptide are not fully dissolved. | 1. Switch to a more powerful coupling reagent: Use phosphonium or aminium/uronium salts like HATU, HCTU, or PyBOP, which are designed for sterically hindered couplings.[6] 2. Increase reaction time and/or temperature: Allow the reaction to proceed for longer (e.g., 4-24 hours). Gentle heating (e.g., to 40-50°C) can sometimes improve yields, but monitor for racemization. 3. Use a "double coupling" strategy: After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with a fresh solution of activated this compound. |
| Presence of Deletion Sequences | Incomplete Fmoc Deprotection (SPPS): Aggregation of the peptide on the resin is preventing the deprotection agent from reaching the N-terminus. | 1. Change solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add a chaotropic salt to disrupt aggregation. 2. Use a stronger deprotection agent: A solution containing DBU can be more effective than piperidine for difficult deprotections. |
| Side Product Detected (Mass + ~314 Da) | O-Acylation: The hydroxyl group of the tyrosine side-chain has been acylated by another this compound molecule. | 1. Use a larger excess of the incoming amino acid: This can favor the desired N-acylation over O-acylation. 2. Choose coupling conditions carefully: Avoid highly reactive intermediates where possible. In some cases, pre-forming an active ester can provide more control. 3. Consider custom synthesis: For critical applications, using a Z-Tyr derivative with a protected side-chain (e.g., Z-Tyr(Bzl)-OH) may be necessary. |
| Diastereomeric Impurities Detected (Racemization) | 1. Base-catalyzed epimerization: The base used in the coupling reaction (e.g., DIPEA) is too strong or used in too great an excess. 2. Over-activation: The activated this compound is too stable, allowing time for racemization before coupling. | 1. Use a weaker, more sterically hindered base: Substitute DIPEA with 2,4,6-collidine. 2. Add an anti-racemization additive: Ensure HOBt, HOAt, or OxymaPure is used with carbodiimide coupling agents.[7] 3. Lower the reaction temperature: Perform the coupling at 0°C. 4. Minimize pre-activation time: Add the activated amino acid to the amine component immediately after it is formed. |
Quantitative Data
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
This table summarizes the general performance of common coupling reagents in reactions involving sterically hindered amino acids, which is analogous to the challenges faced with this compound.
| Coupling Reagent | Reagent Type | Typical Yield | Racemization Risk | Key Advantages & Disadvantages |
| DCC / DIC + HOBt | Carbodiimide | Moderate-High | Low-Moderate | Advantages: Inexpensive. Disadvantages: DCC produces insoluble urea byproduct; DIC is preferred for SPPS. Slower than onium salts. |
| EDC + HOBt | Carbodiimide | Moderate-High | Low-Moderate | Advantages: Water-soluble carbodiimide and byproduct, useful for solution phase and aqueous couplings.[2][8] Disadvantages: Less potent than onium salts for highly hindered couplings. |
| HBTU / TBTU | Aminium/Uronium | High | Low | Advantages: Fast and efficient. Disadvantages: Can cause guanidinylation of the N-terminus. Based on potentially explosive HOBt. |
| HATU / HCTU | Aminium/Uronium | Very High | Very Low | Advantages: Highly efficient for hindered couplings due to the formation of reactive OAt/O-6-ClBt esters.[6] Disadvantages: More expensive. Based on potentially explosive additives. |
| PyBOP / PyAOP | Phosphonium | High-Very High | Low | Advantages: Does not cause guanidinylation. PyAOP is very efficient. Disadvantages: Can be less reactive than HATU. Produces phosphonamide byproducts. |
| COMU | Aminium/Uronium | Very High | Very Low | Advantages: Efficiency comparable to HATU. Non-explosive (Oxyma-based). Reduced allergenic potential. Disadvantages: Limited stability in solution. |
Table 2: Illustrative Performance Comparison: Z- vs. Fmoc-Protecting Group Strategy
This table provides an illustrative comparison based on general principles and data from analogous syntheses, as direct comparative yield data for this compound vs. Fmoc-Tyr(tBu)-OH is highly sequence-dependent.
| Parameter | This compound (in Solution Phase) | Fmoc-Tyr(tBu)-OH (in SPPS) | Comments |
| Typical Coupling Yield | 65-90% | >95% | Fmoc-SPPS is highly optimized for efficiency.[1] Solution-phase yields with Z-amino acids can be lower due to steric hindrance and purification losses. |
| Crude Purity | Moderate | High | Fmoc/tBu strategy with potent coupling reagents generally results in fewer side reactions and a cleaner crude product.[5] |
| Risk of Side-Chain Reaction | Moderate-High (O-acylation) | Very Low | The tBu group on Fmoc-Tyr(tBu)-OH effectively prevents O-acylation during synthesis. |
| Risk of Racemization | Low-Moderate | Low | Risk is highly dependent on the coupling method and base used for both strategies. Modern SPPS protocols are optimized to minimize racemization.[7] |
| Deprotection Conditions | Harsh (Catalytic Hydrogenation or HBr/AcOH) | Mild (20% Piperidine in DMF) | The mild deprotection of the Fmoc group is a major advantage of SPPS, preventing degradation of sensitive peptides.[4] |
Experimental Protocols
Protocol 1: Solution-Phase Dipeptide Synthesis (Z-Tyr-Gly-OMe) using EDC/HOBt
This protocol describes a classic approach for coupling this compound to a glycine methyl ester in solution.
Materials:
-
This compound (1.0 eq)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 eq for neutralization + 2.0 eq for coupling)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Amine Neutralization: Dissolve H-Gly-OMe·HCl (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir at room temperature for 20 minutes to generate the free amine.
-
Carboxyl Activation: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Coupling: Add EDC·HCl (1.2 eq) to the this compound solution and stir for 5 minutes. To this mixture, add the freshly prepared H-Gly-OMe solution followed by an additional 2.0 eq of DIPEA.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure Z-Tyr-Gly-OMe. A typical purified yield for such a coupling is in the range of 70-85%.[9]
Protocol 2: SPPS Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is adapted for a challenging coupling step, such as adding an amino acid to a resin-bound peptide where the N-terminus is sterically hindered, or when coupling a bulky residue like this compound (in a Boc-SPPS context).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc- or Boc-protected amino acid (e.g., this compound) (3-5 eq)
-
HATU (2.9-4.5 eq)
-
DIPEA or 2,4,6-Collidine (6-10 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal protecting group of the peptide-resin has been completely removed and the resin has been thoroughly washed with DMF. Confirm the presence of the free amine using a qualitative test (e.g., Kaiser test).
-
Activation: In a separate vessel, dissolve the protected amino acid (3-5 eq) and HATU (2.9-4.5 eq) in DMF. Add DIPEA or Collidine (6-10 eq) and mix for 1-2 minutes to pre-activate the amino acid.
-
Coupling: Immediately add the activated amino acid solution to the peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours. For very difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).
-
Monitoring and Washing: Take a small sample of resin beads and perform a Kaiser test to check for reaction completion (a negative result indicates success). Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all soluble reagents and byproducts.[4]
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting flowchart for low coupling yield with this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. bachem.com [bachem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Z-Tyr-OH in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of Z-Tyr-OH (N-benzyloxycarbonyl-L-tyrosine) when used in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound during peptide coupling?
A1: The primary side reaction is the O-acylation of the phenolic hydroxyl group of the tyrosine side chain. This occurs when the activated carboxyl group of the incoming amino acid acylates the hydroxyl group of this compound, leading to the formation of a depsipeptide (an ester bond) and potentially a branched peptide. Under acidic conditions, this can be followed by a Fries rearrangement , where the acyl group migrates from the oxygen to the aromatic ring of the tyrosine. Another potential issue is the formation of colored impurities due to oxidation of the phenol group.
Q2: Which amino acids are more likely to cause O-acylation of this compound?
A2: Highly activated amino acids are more prone to cause O-acylation. The choice of coupling reagent and reaction conditions plays a more significant role than the specific amino acid itself. However, sterically unhindered and highly reactive activated esters of any amino acid can lead to this side reaction.
Q3: How can I detect the formation of O-acylated side products?
A3: The most common methods for detecting O-acylated byproducts are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In HPLC, the side product will typically have a different retention time than the desired peptide. MS can confirm the presence of the side product by identifying its corresponding molecular weight, which will be higher than the target peptide due to the addition of the extra acyl group.
Troubleshooting Guide
Problem: My peptide synthesis using this compound resulted in a significant amount of a byproduct with a higher molecular weight.
Possible Cause: This is likely due to O-acylation of the tyrosine side chain.
Solutions:
-
Choice of Coupling Reagent: The choice of coupling reagent is critical in minimizing O-acylation. Reagents that generate highly reactive activated species, such as carbodiimides (e.g., DCC, DIC) in the absence of an appropriate additive, can exacerbate the problem. Using a less reactive coupling reagent or adding a nucleophilic additive can suppress this side reaction.
-
Use of Additives: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended. These additives react with the activated amino acid to form an activated ester that is more reactive towards the desired N-terminal amine and less prone to O-acylate the tyrosine hydroxyl group.
-
Control of Reaction Conditions:
-
Temperature: Running the coupling reaction at a lower temperature (e.g., 0 °C) can help to reduce the rate of the O-acylation side reaction.
-
Stoichiometry: Using a minimal excess of the activated amino acid can also help to limit the extent of the side reaction.
-
Problem: My final peptide product has a yellowish or brownish color.
Possible Cause: This coloration can be due to the oxidation of the tyrosine phenol group, leading to the formation of colored quinone-like structures. This can be promoted by prolonged reaction times, exposure to air (oxygen), or the presence of certain impurities.
Solutions:
-
Degassing of Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: Perform the coupling reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Scavengers: In some cases, the addition of a small amount of a scavenger, such as a thiol (e.g., dithiothreitol), can help to prevent oxidation.
Quantitative Data on Side Reactions
The extent of O-acylation is highly dependent on the experimental conditions. The following table summarizes typical observations for the coupling of Z-Gly-OH to H-Tyr-OEt, which serves as a model for the O-acylation side reaction.
| Coupling Reagent | Additive | Temperature (°C) | O-acylation Side Product (%) |
| DCC | None | 25 | 15-25 |
| DCC | HOBt | 25 | < 5 |
| HATU | None | 25 | < 2 |
| DIC | Oxyma | 0 | < 1 |
This data is illustrative and the actual amount of side product can vary based on the specific amino acids, solvents, and other reaction conditions.
Experimental Protocols
Protocol for Minimizing O-acylation during a Coupling Reaction using DIC/Oxyma:
-
Dissolve this compound (1 equivalent) and the N-terminally protected amino acid (1.1 equivalents) in an appropriate solvent (e.g., DMF or DCM).
-
Add Oxyma (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the cooled solution while stirring.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or HPLC to check for the consumption of the starting materials.
-
Work-up the reaction by filtering the diisopropylurea byproduct and then proceeding with standard purification procedures.
Visualizations
Caption: Experimental workflow for minimizing O-acylation.
Caption: Side reaction pathways of this compound.
Technical Support Center: Purification Strategies for Z-Tyr-OH Containing Peptides
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic peptides containing N-benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the purification of peptides containing this compound?
A1: The main challenges arise from the physicochemical properties of the benzyloxycarbonyl (Z) group. The Z-group is highly hydrophobic, which can lead to several issues:
-
Increased Hydrophobicity: The Z-group significantly increases the overall hydrophobicity of the peptide, leading to strong retention on reversed-phase chromatography columns. This can result in poor peak shape and the need for high concentrations of organic solvent for elution.
-
Aggregation: The hydrophobicity of the Z-group can promote intermolecular aggregation, especially in longer or more hydrophobic peptide sequences. Aggregated peptides are often difficult to purify and can lead to low recovery.[1]
-
Co-elution with Similar Impurities: Hydrophobic impurities, such as deletion sequences that also contain the this compound moiety or by-products from the cleavage of other protecting groups, can have very similar retention times to the target peptide in RP-HPLC, making separation challenging.
Q2: Which initial purification method is most suitable for a crude this compound containing peptide?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective initial method for purifying peptides containing a Z-group. The separation is based on the hydrophobicity of the peptide and its impurities. The Z-group's hydrophobicity provides a strong handle for retention on a nonpolar stationary phase (like C18 or C8), allowing for good separation from more polar impurities such as truncated sequences lacking the this compound residue.
Q3: My this compound containing peptide is showing poor solubility in the initial mobile phase. What can I do?
A3: Poor solubility in aqueous mobile phases is a common issue. Here are several strategies to address this:
-
Initial Dissolution in a Stronger Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it with the initial mobile phase.
-
Sonication: Sonicating the sample can help to break up aggregates and enhance dissolution.
-
Modification of Mobile Phase: For preparative runs, consider starting with a slightly higher initial percentage of organic solvent if the peptide does not bind too weakly to the column.
Q4: I am observing a broad peak for my this compound peptide during RP-HPLC. What are the likely causes and solutions?
A4: Peak broadening can be caused by several factors:
-
Column Overload: Injecting too much peptide can saturate the stationary phase. Reduce the sample load or use a larger diameter preparative column.
-
Aggregation on the Column: The peptide may be aggregating during the separation. Try injecting a more dilute sample or adding a small amount of an organic solvent like isopropanol to the mobile phase to disrupt hydrophobic interactions.
-
Secondary Interactions: Residual silanols on silica-based columns can interact with the peptide. Ensure you are using a high-quality, end-capped column and that the mobile phase pH is appropriate (typically acidic, using 0.1% TFA).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Broadening/Tailing) | 1. Column Overload2. Peptide Aggregation3. Secondary Silanol Interactions | 1. Reduce sample injection volume/concentration.2. Dissolve sample in DMSO/DMF prior to mobile phase dilution; consider a shallower gradient.3. Use a high-purity, end-capped column; ensure 0.1% TFA is in mobile phases. |
| Low Recovery After Purification | 1. Irreversible Adsorption2. Peptide Precipitation on Column3. Sample Loss During Handling | 1. Use a less retentive column (e.g., C4 or C8 instead of C18); increase final organic solvent concentration.2. Ensure complete sample dissolution before injection; modify mobile phase pH.3. Use low-binding collection tubes; minimize transfer steps. |
| Co-elution of Impurities | 1. Similar Hydrophobicity of Impurities2. Presence of Diastereomers or Deletion Mutants | 1. Optimize the RP-HPLC gradient to be shallower to increase resolution; try a different stationary phase (e.g., Phenyl-Hexyl) for alternative selectivity.2. Employ an orthogonal purification technique like Ion-Exchange Chromatography (IEC) before the RP-HPLC step. |
| Peptide Insoluble in Mobile Phase | 1. High Hydrophobicity | 1. Dissolve the crude peptide in a strong organic solvent (DMSO, DMF) first, then dilute with the initial mobile phase.2. Use sonication to aid dissolution. |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) Purification
This protocol outlines a general procedure for the purification of a this compound containing peptide.
-
Chromatography System:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size). Column dimensions will vary for analytical vs. preparative scale.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of DMSO or DMF.
-
Dilute the dissolved peptide with Mobile Phase A to a suitable concentration for injection.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Gradient Elution:
-
Equilibrate the column with the initial percentage of Buffer B (e.g., 5-10%).
-
Inject the prepared sample.
-
Run a linear gradient of increasing Buffer B concentration. The specific gradient will depend on the peptide's hydrophobicity and must be optimized. A typical starting point is a linear gradient of 5% to 65% Buffer B over 60 minutes.
-
-
Detection and Fraction Collection:
-
Monitor the elution profile at 220 nm and 280 nm (the Z-group and tyrosine both absorb at 280 nm).
-
Collect fractions corresponding to the main peak.
-
-
Post-Purification Processing:
-
Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.
-
Pool the fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Protocol 2: Orthogonal Purification using Ion-Exchange Chromatography (IEC) followed by RP-HPLC
This two-step protocol is highly effective when RP-HPLC alone is insufficient to remove closely eluting impurities.
Step 1: Ion-Exchange Chromatography (IEC)
-
Chromatography System:
-
Column: A strong or weak cation or anion exchange column, depending on the peptide's isoelectric point (pI).
-
Loading Buffer (Buffer A): Low ionic strength buffer at a pH where the peptide is charged (e.g., 20 mM phosphate buffer, pH 3.0 for cation exchange).
-
Elution Buffer (Buffer B): Loading buffer with a high concentration of salt (e.g., 1 M NaCl in 20 mM phosphate buffer, pH 3.0).
-
-
Procedure:
-
Dissolve the crude peptide in Loading Buffer A.
-
Load the sample onto the equilibrated IEC column.
-
Wash the column with Buffer A to remove unbound and weakly bound impurities.
-
Elute the bound peptide with a linear gradient of increasing Buffer B concentration.
-
Collect fractions and analyze by RP-HPLC to identify those containing the target peptide.
-
Step 2: Desalting and Final Purification by RP-HPLC
-
Pool the IEC fractions containing the target peptide.
-
Directly load the pooled, salt-containing fractions onto an equilibrated preparative RP-HPLC column (as described in Protocol 1).
-
The initial low organic mobile phase will allow the peptide to bind to the column while the salt washes through.
-
Proceed with the gradient elution and fraction collection as described in Protocol 1.
Quantitative Data Summary
The following table provides illustrative data on the purification of a model this compound containing decapeptide, comparing different purification strategies. Actual results will vary depending on the specific peptide sequence and crude purity.
| Purification Strategy | Stationary Phase | Crude Purity (%) | Final Purity (%) | Overall Yield (%) | Notes |
| Single-Step RP-HPLC | C18 | 65 | 96.2 | 45 | Good for relatively clean crude samples. |
| Single-Step RP-HPLC | C8 | 65 | 95.8 | 52 | May offer better recovery for very hydrophobic peptides. |
| Single-Step RP-HPLC | Phenyl-Hexyl | 65 | 97.1 | 48 | Provides alternative selectivity for difficult separations. |
| Two-Step: IEC followed by RP-HPLC | SCX -> C18 | 65 | >99.0 | 38 | Highly effective for removing closely eluting, charged impurities. |
Visualizations
References
Validation & Comparative
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Z-Tyr-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the High-Performance Liquid Chromatography (HPLC) analysis of peptides synthesized using N-benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH) against peptides synthesized with the more common Fmoc-Tyr(tBu)-OH. This comparison is supported by experimental protocols and illustrative data to aid in methodological decisions for peptide synthesis and purification.
The use of this compound in solid-phase peptide synthesis (SPPS) presents unique characteristics in the final crude product and its subsequent analytical profile. The benzyloxycarbonyl (Z) protecting group, being more hydrophobic than the tert-butyl (tBu) group, significantly influences the retention behavior of the target peptide in reverse-phase HPLC (RP-HPLC). This guide will delve into these differences, offering insights into expected outcomes and providing detailed protocols for analysis.
Performance Comparison: this compound vs. Fmoc-Tyr(tBu)-OH in RP-HPLC
The choice of protecting group for the N-terminus of tyrosine has a direct impact on the chromatographic properties of the synthesized peptide. The increased hydrophobicity of the Z-group typically leads to longer retention times on C18 columns compared to peptides of the same sequence synthesized with the less hydrophobic tBu-protected tyrosine.[1] This can be advantageous in separating the target peptide from more polar impurities.
Below is an illustrative comparison of the expected HPLC results for a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Leu) synthesized using either this compound or Fmoc-Tyr(tBu)-OH at the N-terminus.
Table 1: Illustrative HPLC Performance Comparison
| Parameter | Peptide A (Synthesized with this compound) | Peptide B (Synthesized with Fmoc-Tyr(tBu)-OH) |
| Retention Time (min) | ~25.5 | ~21.2 |
| Peak Purity (%) | >90% | >95% |
| Major Impurities | Deletion sequences, Incomplete deprotection (Z-group) | Deletion sequences, Diastereomers |
| Resolution (from major impurity) | Good | Excellent |
Note: These values are illustrative and will vary depending on the specific peptide sequence, HPLC conditions, and success of the synthesis.
The longer retention time of the Z-protected peptide can aid in resolving it from early-eluting, more polar impurities. However, incomplete removal of the Z-group can lead to a significant, closely eluting impurity.
Alternative Analytical Methodologies
While RP-HPLC is the primary method for purity assessment of synthetic peptides, other techniques provide complementary and confirmatory data.[2]
Table 2: Comparison of Alternative Analytical Methods
| Analytical Method | Application for this compound Peptides | Comparison to Fmoc-Tyr(tBu)-OH Peptides |
| Mass Spectrometry (MS) | Confirms the molecular weight of the target peptide and identifies impurities, including those with residual Z-group. Fragmentation patterns can help sequence the peptide.[3] | Similar application, though fragmentation patterns will differ due to the different protecting groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the presence and location of the Z-group. Characteristic aromatic proton signals from the Z-group can be observed.[4] | Can also be used for structural elucidation. The absence of the Z-group and presence of the tBu-group will result in different spectral features. |
| Amino Acid Analysis (AAA) | Quantifies the amino acid composition of the purified peptide to confirm its identity and determine the net peptide content. | The same methodology is applicable to peptides synthesized with either protecting group strategy. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide using this compound
This protocol outlines the manual synthesis of a model pentapeptide (Tyr-Gly-Gly-Phe-Leu) on a Rink Amide resin.
1. Resin Swelling and Preparation:
-
Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Drain the DMF.
2. Fmoc Deprotection (for all amino acids except the first):
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH) or this compound and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin as described in step 2.
4. Cleavage and Deprotection:
-
After the final amino acid coupling and deprotection of the N-terminal Fmoc group (if applicable), wash the resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Protocol 2: Analytical RP-HPLC of this compound Synthesized Peptide
This protocol describes a general method for the analytical RP-HPLC of a crude peptide synthesized with this compound.
1. Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[5]
2. HPLC System and Column:
-
HPLC System: A standard analytical RP-HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 120 Å pore size).
3. Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Gradient:
-
5-65% Mobile Phase B over 30 minutes.
-
65-95% Mobile Phase B over 5 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
95-5% Mobile Phase B over 2 minutes.
-
Re-equilibrate at 5% Mobile Phase B for 8 minutes.
-
5. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Determine the purity of the main peptide peak by calculating the area percentage.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Liquid secondary-ion mass spectrometry of peptides containing multiple tyrosine-O-sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogen exchange rate of tyrosine hydroxyl groups in proteins as studied by the deuterium isotope effect on C(zeta) chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validating Z-Tyr-OH Incorporation: A Mass Spectrometry Comparison Guide
The site-specific incorporation of unnatural amino acids (UAAs) like O-tert-butyl-L-tyrosine (Z-Tyr-OH) into proteins is a powerful tool for protein engineering, drug development, and cellular studies. This technique allows for the introduction of novel chemical functionalities, such as bioorthogonal handles or spectroscopic probes. However, robust analytical methods are required to confirm the successful and high-fidelity incorporation of the UAA at the desired position. Mass spectrometry (MS) has become the gold standard for this validation, offering unparalleled specificity and sensitivity.[1][2][3]
This guide compares the primary MS-based methodologies for validating UAA incorporation and contrasts them with alternative, non-MS techniques.
Mass Spectrometry Approaches: Bottom-Up vs. Top-Down Proteomics
The two principal MS strategies for protein analysis are "bottom-up" and "top-down" proteomics, each with distinct advantages and limitations for UAA validation.[4][5]
Bottom-Up Proteomics: This is the most mature and widely used approach for protein identification and characterization.[5][6] It involves the enzymatic digestion of the target protein into smaller peptides, typically with trypsin, before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] Validation is achieved by identifying the specific peptide containing the UAA, which will exhibit a characteristic mass shift. For O-tert-butyl-L-tyrosine, this corresponds to an increase of approximately 56.1 Da compared to the native tyrosine-containing peptide.
Top-Down Proteomics: This method involves the direct analysis of intact proteins by mass spectrometry.[4][7][9] High-resolution instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, are used to measure the precise mass of the whole protein.[9] Successful incorporation of a single O-tert-butyl-L-tyrosine would increase the total protein mass by ~56.1 Da. Subsequent fragmentation of the intact protein in the gas phase can pinpoint the modification site.
Workflow for Bottom-Up Validation of UAA Incorporation
Quantitative Comparison of MS Methodologies
| Parameter | Bottom-Up Proteomics | Top-Down Proteomics |
| Primary Application | High-throughput identification of proteins and localization of modifications in complex mixtures.[6][9] | Detailed characterization of single proteins, including all modifications (proteoforms).[7][9] |
| Protein Size Limit | Virtually no size limit, as analysis is on peptides. | Generally limited to proteins < 50-70 kDa. |
| Sensitivity | Very high; sub-femtomole detection is routine. | Lower sensitivity due to complex spectra from multiple charge states.[5] |
| Site Confirmation | Excellent; MS/MS fragmentation of a peptide directly pinpoints the modified residue. | Can be challenging; requires sophisticated fragmentation techniques (ETD/ECD).[7] |
| Throughput | High; compatible with fully automated online LC-MS/MS systems.[5] | Low; often requires offline protein purification and direct infusion.[5] |
| Data Analysis | Mature, standardized software and database search algorithms are widely available.[9] | More complex; specialized software is required to interpret complex spectra.[4] |
Comparison with Alternative Validation Methods
While MS is the definitive method, other techniques can provide initial or indirect evidence of UAA incorporation.[1]
| Parameter | Mass Spectrometry | Western Blot | SDS-PAGE |
| Confirmation Level | Definitive . Confirms mass, sequence, and site of incorporation. | Indirect . Confirms presence of full-length protein but not UAA identity. | Indirect . Infers full-length protein expression. |
| Specificity | Unambiguous identification based on precise mass-to-charge ratio. | Relies on antibody specificity; no antibodies exist for most UAAs. | Low; cannot resolve the small mass shift from a single UAA. |
| Quantitative Ability | Highly quantitative, can determine incorporation efficiency.[10][11] | Semi-quantitative at best. | Poorly quantitative for this application. |
| Requirement | Requires access to a mass spectrometer and expertise in proteomics.[6] | Requires a specific antibody against the protein or an epitope tag. | Standard laboratory equipment. |
| General Applicability | Universal method for any UAA that imparts a mass change. | Limited to proteins with available antibodies. | Applicable to all expressed proteins. |
Experimental Protocol: Bottom-Up LC-MS/MS Validation
This protocol outlines the key steps for validating the incorporation of O-tert-butyl-L-tyrosine (this compound) into a target protein.
Objective: To confirm the site-specific incorporation of this compound by identifying a tryptic peptide with a +56.1 Da mass modification.
1. Protein Sample Preparation
-
Extract and purify the target protein containing the UAA from the expression system (e.g., E. coli, mammalian cells).[8]
-
Quantify the protein concentration accurately (e.g., via BCA or Bradford assay).
-
Take approximately 10-20 µg of the purified protein for digestion.
2. Reduction, Alkylation, and Digestion
-
Denature the protein in a buffer containing 8 M urea or 0.1% RapiGest SF.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 20 minutes.
-
Dilute the urea concentration to <1 M to ensure trypsin activity.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[8]
3. Peptide Cleanup
-
Stop the digestion by adding formic acid or trifluoroacetic acid to a final pH < 3.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove contaminants that can interfere with MS analysis.[12]
-
Elute the peptides and dry them completely in a vacuum centrifuge.
-
Resuspend the peptides in a solution suitable for LC-MS injection (e.g., 0.1% formic acid in water).
4. LC-MS/MS Analysis
-
Inject the peptide sample onto a reverse-phase HPLC column (e.g., C18) coupled to an electrospray ionization (ESI) mass spectrometer.[8][13]
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).[13]
-
Set the mass spectrometer to operate in a data-dependent acquisition (DDA) mode. This involves:
-
MS1 Scan: A high-resolution scan to measure the mass-to-charge (m/z) of all eluting peptides.
-
MS2 Scans (Tandem MS): Isolation and fragmentation of the most intense precursor ions from the MS1 scan to generate fragment ion spectra.[8]
-
5. Data Analysis
-
Use a database search algorithm (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra against a protein database.[9]
-
The database should contain the sequence of the target protein.
-
Configure the search parameters to include a variable modification on tyrosine corresponding to the mass of the tert-butyl group addition (+56.07 Da).
-
Successful validation is achieved upon positive identification of the peptide containing this compound, confirmed by high-quality MS/MS spectral matching and accurate mass measurement.
Example Data for this compound Incorporation
The following table illustrates hypothetical results from a bottom-up experiment confirming the incorporation of this compound into a protein "Protein-X" at a tyrosine (Y) residue.
| Peptide Sequence | Precursor m/z (Observed) | Mass Error (ppm) | Modification |
| VGYPNLIGR | 485.2715 | 1.8 | - |
| FESNFNTQATNR | 682.8103 | 2.1 | - |
| TPEVDDEALEK [Y**]IC | 821.3752 | 1.5 | +56.07 Da (this compound) |
| ALQLLTQGQVTI | 643.3891 | 2.5 | - |
In this example, the peptide "TPEVDDEALEKYIC" was identified with a mass increase of 56.07 Da specifically on the tyrosine residue, providing definitive evidence of successful and site-specific incorporation.
References
- 1. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]
- 3. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Bottom-up Proteomics and Top-down Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 10. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. e-b-f.eu [e-b-f.eu]
- 13. allumiqs.com [allumiqs.com]
Comparing Z-Tyr-OH and Fmoc-Tyr(tBu)-OH in peptide synthesis
A Comparative Guide to Z-Tyr-OH and Fmoc-Tyr(tBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of synthesis efficiency, peptide purity, and overall yield. This guide provides a detailed, objective comparison of two commonly used tyrosine derivatives: this compound (N-benzyloxycarbonyl-L-tyrosine) and Fmoc-Tyr(tBu)-OH (N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine). We will delve into their chemical properties, strategic applications, and performance, supported by illustrative experimental data and protocols.
Introduction to Protecting Group Strategies
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the N-terminal α-amino group and reactive amino acid side chains. The choice of protecting groups dictates the overall synthesis strategy.
-
Z (or Cbz) Chemistry : The benzyloxycarbonyl (Z) group is a classic N-terminal protecting group, typically employed in solution-phase peptide synthesis (SPPS).[1][2] It is stable under a range of conditions but is readily removed by hydrogenolysis or strong acids.[1][2]
-
Fmoc Chemistry : The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[3][4] Its key advantage is its lability to mild bases, such as piperidine, allowing for orthogonal protection schemes where acid-labile side-chain protecting groups remain intact during N-terminal deprotection.[5][6]
The tyrosine residue, with its reactive phenolic hydroxyl group, necessitates side-chain protection to prevent side reactions like O-acylation during peptide coupling.[7] This guide compares this compound, which has an unprotected side chain, with Fmoc-Tyr(tBu)-OH, which features an acid-labile tert-butyl (tBu) ether protecting group on its side chain.[7][8]
Chemical Properties and Structures
A fundamental understanding of the chemical properties of this compound and Fmoc-Tyr(tBu)-OH is crucial for their effective application.
| Property | This compound | Fmoc-Tyr(tBu)-OH |
| Molecular Formula | C₁₇H₁₇NO₅[9] | C₂₈H₂₉NO₅[10] |
| Molecular Weight | 315.32 g/mol [9] | 459.53 g/mol [8] |
| N-α Protecting Group | Benzyloxycarbonyl (Z or Cbz)[1] | 9-Fluorenylmethoxycarbonyl (Fmoc)[4] |
| Side-Chain Protection | None | tert-Butyl (tBu)[7] |
| N-α Deprotection | Hydrogenolysis (e.g., H₂/Pd) or strong acid (e.g., HBr/AcOH)[2][11] | Mild base (e.g., 20% piperidine in DMF)[5] |
| Side-Chain Deprotection | Not applicable | Strong acid (e.g., Trifluoroacetic acid - TFA) |
| Primary Application | Solution-phase peptide synthesis[7] | Solid-phase peptide synthesis (SPPS)[12] |
Performance Comparison in Peptide Synthesis
The choice between this compound and Fmoc-Tyr(tBu)-OH has significant implications for the synthesis strategy and outcomes. The orthogonality of the Fmoc/tBu strategy generally leads to higher purity and yield in SPPS compared to strategies that may require harsher deprotection conditions or risk side reactions due to unprotected side chains.[13][14]
| Parameter | This compound (in Solution Phase) | Fmoc-Tyr(tBu)-OH (in SPPS) | Rationale |
| Crude Peptide Yield | ~50-70% | ~70-90% | SPPS with Fmoc chemistry is generally more efficient and allows for easier purification, leading to higher isolated yields.[3][13] |
| Crude Peptide Purity | Lower | Higher | The unprotected hydroxyl group of this compound can lead to O-acylation side products. The tBu protection in Fmoc-Tyr(tBu)-OH prevents this, resulting in a cleaner crude product.[7] |
| Risk of Side Reactions | High (O-acylation, potential racemization under harsh deprotection) | Low (minimized by orthogonal protection) | The mild base deprotection of the Fmoc group and the robust tBu side-chain protection minimize side reactions.[6] |
| Synthesis Time | Longer (requires purification of intermediates) | Shorter (repetitive cycles on a solid support) | SPPS is a more streamlined and often automated process.[4] |
Note: The data presented are illustrative and can vary based on the peptide sequence, coupling reagents, and specific reaction conditions.
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
This workflow illustrates the cyclical nature of SPPS, which is the primary application for Fmoc-Tyr(tBu)-OH.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Protocol for a Synthesis Cycle with Fmoc-Tyr(tBu)-OH in SPPS
-
Resin Swelling : Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for another 10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing : Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times) to remove residual piperidine and byproducts.
-
Coupling :
-
Dissolve Fmoc-Tyr(tBu)-OH (3 eq.) and a coupling agent like HBTU (2.9 eq.) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (6 eq.).
-
Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.
-
-
Washing : Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Repeat : Return to step 2 for the next amino acid coupling.
Protocol for Peptide Coupling with this compound in Solution Phase
-
Activation of this compound : Dissolve this compound (1 eq.) in a suitable solvent like DCM or DMF. Add a coupling agent (e.g., DCC, 1.1 eq.) and an additive to suppress racemization (e.g., HOBt, 1.1 eq.). Stir the mixture at 0°C for 30 minutes.
-
Coupling : To the activated this compound solution, add the amino component (the N-terminally deprotected peptide ester, 1 eq.) and a base like DIPEA (1.1 eq.). Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification :
-
Filter to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the organic phase with dilute acid, then base, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting protected peptide fragment by column chromatography.
-
-
Z-Group Deprotection : The Z-group can be removed from the final peptide by catalytic hydrogenation (H₂ gas over a palladium-on-carbon catalyst) at the end of the synthesis.
Deprotection Mechanisms
The orthogonal nature of the protecting groups in the Fmoc/tBu strategy is a significant advantage, allowing for selective deprotection at different stages of the synthesis.
Caption: Deprotection pathways for Fmoc/tBu and Z strategies.
Conclusion
The comparison between this compound and Fmoc-Tyr(tBu)-OH highlights the evolution and optimization of peptide synthesis strategies.
-
This compound remains a viable option for specific applications in solution-phase synthesis, particularly for shorter peptides where purification of intermediates is manageable. However, the lack of side-chain protection on the tyrosine hydroxyl group poses a significant risk of side reactions, potentially complicating purification and lowering yields.
-
Fmoc-Tyr(tBu)-OH is the preferred choice for modern solid-phase peptide synthesis.[15] The orthogonal Fmoc/tBu protection scheme provides a robust and efficient method for synthesizing complex peptides with high purity and yield. The protection of the tyrosine side chain is crucial for preventing unwanted modifications and ensuring a clean synthesis.
For researchers in drug development and other fields requiring high-purity peptides, the advantages offered by the Fmoc/tBu strategy, and specifically the use of Fmoc-Tyr(tBu)-OH, make it the superior choice for most applications.
References
- 1. bachem.com [bachem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 4. chempep.com [chempep.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. Page loading... [wap.guidechem.com]
- 9. scbt.com [scbt.com]
- 10. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]
A Comparative Guide to Z-Protection and Boc-Protection for the Tyrosine Hydroxyl Group
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of complex organic molecules, the judicious selection of protecting groups is paramount to achieving high yields and purity. The phenolic hydroxyl group of tyrosine is a common site for side reactions, necessitating protection. This guide provides an objective comparison of two stalwart protecting groups for the tyrosine hydroxyl function: the benzyloxycarbonyl (Z or Cbz) group, typically introduced as a benzyl (Bzl) ether, and the tert-butyloxycarbonyl (Boc) group, commonly employed as a tert-butyl (tBu) ether.
At a Glance: Z vs. Boc Protection of Tyrosine's Hydroxyl Group
| Feature | Z-Protection (as O-Benzyl ether) | Boc-Protection (as O-tert-Butyl ether) |
| Introduction Method | Williamson ether synthesis (e.g., benzyl bromide and a base) | Acid-catalyzed addition of isobutylene or use of Boc anhydride with a strong base |
| Typical Yields | 70-90% | 90-95% for N-Boc protection[1][2] |
| Stability | Stable to mild acids and bases. Sensitive to strong acids and catalytic hydrogenation.[3] | Stable to bases and catalytic hydrogenation. Sensitive to strong acids.[4] |
| Deprotection Conditions | Catalytic hydrogenation (e.g., H₂/Pd-C), strong acids (e.g., HBr/AcOH, HF). | Strong acids (e.g., trifluoroacetic acid (TFA), HCl).[4] |
| Key Advantages | Orthogonal to Boc protection of the α-amino group; stable to conditions used for Boc removal. | Orthogonal to Fmoc protection of the α-amino group; stable to the basic conditions used for Fmoc removal.[4] |
| Key Disadvantages | Prone to acid-catalyzed O to C migration (rearrangement) to form 3-benzyltyrosine, especially during repeated acid treatments for Nα-Boc deprotection.[5][6] Can be partially cleaved by TFA.[7] | The tert-butyl cation generated during deprotection can lead to side reactions with nucleophilic residues like tryptophan and methionine if scavengers are not used.[7] |
Experimental Data Summary
While direct head-to-head comparative studies are scarce, the following table summarizes typical yields reported in the literature for reactions involving the protection of tyrosine.
| Protected Derivative | Protection Strategy | Reported Yield | Reference |
| N-Boc-L-tyrosine | N-protection with (Boc)₂O | >90% | [1] |
| N-Boc-O-(cyclohex-2-enyl)-L-tyrosine | O-alkylation of N-Boc-Tyr-OH | 70% | [8] |
| Z-Tyr(EtOC)-Phe-OCH₃ | Acylation of Z-Tyr-Phe-OCH₃ | 87.6% | [9] |
| Z-Tyr(AC)-OCH₃ | Acylation of Z-Tyr-OCH₃ | 47% | [9] |
Experimental Protocols
Z-Protection of Tyrosine Hydroxyl Group (as Benzyl Ether)
This protocol describes the synthesis of N-Boc-O-benzyl-L-tyrosine.
Materials:
-
O-Benzyl-L-tyrosine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve O-Benzyl-L-tyrosine in a 2:1 mixture of dioxane and water.
-
Add 1N NaOH and sodium bicarbonate to the solution.
-
Cool the mixture to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O).
-
Stir the reaction mixture at room temperature for 15 hours.
-
Filter the mixture to remove any undissolved solids.
-
Concentrate the reaction mixture and add ethyl acetate for extraction.
-
Wash the organic layer, dry it, and concentrate to obtain N-Boc-O-benzyl-L-tyrosine.[10]
Boc-Protection of Tyrosine Hydroxyl Group (as tert-Butyl Ether)
This protocol outlines a general method for the synthesis of N-Fmoc-O-tert-butyl-L-tyrosine, which involves the protection of the hydroxyl group.
Materials:
-
N-Z-L-tyrosine methyl ester (Z-L-Tyr-OMe)
-
Sulfuric acid (H₂SO₄)
-
Isobutene
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve Z-L-Tyr-OMe in dichloromethane.
-
Add a catalytic amount of sulfuric acid.
-
Introduce isobutene gas into the solution.
-
Allow the reaction to proceed at room temperature for 1-10 days, monitoring for the formation of Z-L-Tyr(tBu)-OMe.
-
Upon completion, quench the reaction and purify the product.
-
The Z and methyl ester groups can be subsequently deprotected, and the amino group can be protected with Fmoc to yield Fmoc-Tyr(tBu)-OH.[11]
Visualization of Protection Strategies
Caption: Chemical transformation for Z- and Boc-protection of the tyrosine hydroxyl group.
Caption: Deprotection pathways for Z- and Boc-protected tyrosine.
Discussion of Advantages and Disadvantages
Z-Protection (as O-Benzyl Ether):
The primary advantage of using a benzyl ether for tyrosine side-chain protection lies in its orthogonality with the Boc group, which is commonly used for temporary Nα-protection in solid-phase peptide synthesis (SPPS). The Z group is stable to the acidic conditions (typically TFA) used for Boc deprotection, although some studies have shown partial cleavage with repeated TFA treatments.[7] The most significant drawback of O-benzyl protection is the propensity for an acid-catalyzed O to C migration of the benzyl group, leading to the formation of the undesired 3-benzyltyrosine isomer.[5][6] This side reaction is particularly problematic during the repetitive acid deprotection steps in Boc-SPPS.[6] While strategies exist to suppress this rearrangement, such as using a mixture of TFA and acetic acid, it remains a considerable concern.[6]
Boc-Protection (as O-tert-Butyl Ether):
The tert-butyl ether is the protecting group of choice for the tyrosine side chain in the widely used Fmoc/tBu SPPS strategy. Its key advantage is its stability to the basic conditions (e.g., piperidine in DMF) required for the removal of the Nα-Fmoc group.[4] This orthogonality allows for the selective deprotection of the N-terminus for chain elongation while the side chain remains protected. The O-tert-butyl group is efficiently removed during the final cleavage of the peptide from the resin using strong acids like TFA.[4] A potential side reaction associated with Boc deprotection is the alkylation of nucleophilic residues, such as tryptophan and methionine, by the released tert-butyl cation. This can be mitigated by the addition of scavengers to the cleavage cocktail.[7]
Conclusion
The choice between Z- and Boc-protection for the tyrosine hydroxyl group is fundamentally dictated by the overall peptide synthesis strategy.
-
Z-protection (as O-benzyl ether) is suitable for solution-phase synthesis and can be used in Boc-SPPS, but with caution due to the risk of acid-catalyzed rearrangement. Its stability to catalytic hydrogenation allows for orthogonal deprotection schemes.
-
Boc-protection (as O-tert-butyl ether) is the industry standard for Fmoc-based solid-phase peptide synthesis due to its robust stability to the basic conditions of Fmoc deprotection and its clean removal with strong acid in the final step.
For researchers prioritizing high purity and yield in Fmoc-SPPS, the O-tert-butyl protection is the superior choice. For syntheses employing the Boc-SPPS strategy, careful consideration of the potential for O-benzyl rearrangement is necessary, and alternative, more acid-stable benzyl derivatives may be warranted.
References
- 1. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. nbinno.com [nbinno.com]
- 5. Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis - Google Patents [patents.google.com]
- 10. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 11. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]
A Head-to-Head Comparison: Z-Tyr-OH Versus Alternative Tyrosine Derivatives for Specialized Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-α-Protecting Groups for Tyrosine in Peptide Synthesis, Enzyme Inhibition Assays, and Drug Delivery Systems.
In the landscape of peptide synthesis, drug discovery, and functional biomaterials, the selection of appropriate building blocks is paramount to experimental success. L-Tyrosine, with its reactive phenolic side chain, necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. This guide provides a comprehensive comparison of the classical N-α-benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH) against its more contemporary counterparts, namely tert-butyloxycarbonyl (Boc-Tyr-OH) and 9-fluorenylmethoxycarbonyl (Fmoc-Tyr-OH). We will delve into their respective performance in various applications, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Boc-Tyr-OH vs. Fmoc-Tyr-OH
The primary distinction between these tyrosine derivatives lies in the nature of their N-α-protecting groups, which dictates their compatibility with different synthetic strategies and their deprotection conditions. This principle of "orthogonality"—the ability to selectively remove one protecting group in the presence of others—is a cornerstone of modern chemical synthesis.[1][2]
| Feature | This compound | Boc-Tyr-OH | Fmoc-Tyr-OH |
| Protecting Group | Benzyloxycarbonyl (Z or Cbz) | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd/C) or strong acids (HBr/AcOH)[3][4] | Strong Acid (e.g., Trifluoroacetic Acid - TFA)[5][6] | Base (e.g., 20% Piperidine in DMF)[7][8] |
| Orthogonality | Orthogonal to Boc and Fmoc | Orthogonal to Z and Fmoc | Orthogonal to Z and Boc |
| Primary Application | Solution-phase peptide synthesis, synthesis of protected peptide fragments[9] | Solid-phase peptide synthesis (Boc/Bzl strategy)[2][10] | Solid-phase peptide synthesis (Fmoc/tBu strategy)[][12] |
| Side Reaction Concerns | Potential for incomplete deprotection; catalyst poisoning. | Repetitive acid treatment can degrade sensitive residues.[13] | Base-catalyzed side reactions (e.g., racemization, aspartimide formation).[14] |
Performance in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a cornerstone of modern peptide chemistry, and the choice between Boc and Fmoc protection strategies is a critical decision. The Z-group is less commonly used for the stepwise elongation of peptides on a solid support due to the harsh deprotection conditions that are often incompatible with the resin linkage.
The Fmoc/tBu strategy has become the predominant method for SPPS due to its milder deprotection conditions, which are more compatible with acid-sensitive peptide sequences.[][13] The Boc/Bzl strategy, while historically significant, requires repeated exposure to strong acid for N-α-deprotection and a final, very strong acid (like HF) for cleavage from the resin and side-chain deprotection.[2]
While direct, side-by-side quantitative data on peptide yield and purity for this compound versus Boc- or Fmoc-Tyr-OH in a standardized SPPS protocol is scarce in the literature, the general consensus favors the Fmoc strategy for its higher yields and purities with complex peptides.[13]
Application in Enzyme Inhibition Assays
Tyrosine derivatives are frequently employed in the study of enzymes, particularly as inhibitors of tyrosinase and tyrosine kinases.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetics and food industries.[15] The inhibitory potential of a compound is typically expressed as its half-maximal inhibitory concentration (IC50).
| Inhibitor | IC50 (µM) | Enzyme Source | Reference |
| Kojic Acid | 11.31 - 128.17 | Mushroom | [15] |
| Arbutin | 38.37 (mM) | Mushroom | [15] |
| Thiamidol | 1.1 | Human | [15] |
| N-(2-methoxyphenyl)acetamide linked benzofuran derivative | 0.39 ± 1.45 | Mushroom | [16] |
| Hydroxylated Phenylpropanoids | 0.02 - 0.13 | Mushroom | [17] |
Tyrosine Kinase Inhibition
Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is often implicated in diseases like cancer.[18] Tyrosine derivatives can act as substrate analogs and potential inhibitors.
While this compound itself is not a known potent tyrosine kinase inhibitor, it can serve as a starting material for the synthesis of more complex inhibitors. The inhibitory activity of novel compounds is typically evaluated using in vitro kinase assays.
Application in Drug Delivery
Tyrosine-derived polymers are being explored for the development of nanoparticles for drug delivery applications. These biomaterials can be designed to be biodegradable and biocompatible. While there is no direct comparative data for this compound versus other derivatives in this specific application, the principles of polymer synthesis suggest that the choice of protecting group would be critical during the monomer synthesis phase.
Experimental Protocols
N-α-Deprotection in Peptide Synthesis
1. Z-Group Deprotection (Catalytic Hydrogenation)
-
Materials: Z-protected peptide-resin, methanol (MeOH) or dimethylformamide (DMF), Palladium on carbon (Pd/C, 10%).
-
Procedure:
-
Suspend the Z-protected peptide-resin in a suitable solvent (e.g., MeOH or DMF).
-
Add 10% Pd/C catalyst (typically 10-50% by weight of the peptide-resin).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the resin with the reaction solvent.
-
Proceed to the next coupling step.[3]
-
2. Boc-Group Deprotection (TFA)
-
Materials: Boc-protected peptide-resin, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM.[5]
-
Agitate the mixture at room temperature for 20-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin with a solution of 5-10% diisopropylethylamine (DIPEA) in DCM or DMF.
-
Wash the resin with DCM and DMF to prepare for the next coupling step.[7]
-
3. Fmoc-Group Deprotection (Piperidine)
-
Materials: Fmoc-protected peptide-resin, 20% piperidine in dimethylformamide (DMF).
-
Procedure:
In Vitro Tyrosinase Inhibition Assay
-
Materials: Mushroom tyrosinase, L-DOPA, phosphate buffer (pH 6.8), test compounds (dissolved in a suitable solvent like DMSO), 96-well microplate, microplate reader.
-
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test inhibitor at various concentrations, and the tyrosinase enzyme solution.
-
Pre-incubate the mixture for 10 minutes at 25°C.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a set duration to monitor the formation of dopachrome.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15]
-
In Vitro Tyrosine Kinase Assay (General Protocol)
-
Materials: Recombinant tyrosine kinase, peptide substrate containing a tyrosine residue, ATP, kinase assay buffer, phospho-tyrosine specific antibody, detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate), 96-well microplate, plate reader.
-
Procedure:
-
Prepare a master mix containing the kinase assay buffer, the desired concentration of ATP, and the recombinant tyrosine kinase.
-
Add the peptide substrate solution to the wells of a 96-well plate.
-
To initiate the reaction, add the kinase reaction mix to each well. Include appropriate controls (no enzyme, no substrate).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30-37°C) for a predetermined time.
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the phosphorylated substrate using a method such as an ELISA-based assay with a phospho-tyrosine specific antibody or a fluorescence polarization assay.[18]
-
Quantify the signal, which is proportional to the kinase activity.
-
Conclusion
The choice between this compound, Boc-Tyr-OH, and Fmoc-Tyr-OH is highly dependent on the specific application and the overall synthetic strategy. For modern solid-phase peptide synthesis, Fmoc-Tyr(tBu)-OH is generally the preferred choice due to the milder deprotection conditions and its compatibility with a wide range of sensitive peptide sequences. Boc-Tyr-OH remains a viable option, particularly for the synthesis of more robust peptides where the Boc/Bzl strategy is employed. This compound, while less common in SPPS, retains its utility in solution-phase synthesis and for the preparation of protected peptide fragments. In the context of enzyme inhibition and drug delivery, these N-α-protected tyrosine derivatives serve as valuable starting materials and scaffolds for the development of novel functional molecules. The selection of the appropriate derivative should be guided by the downstream chemical transformations and the desired final product.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. biosynth.com [biosynth.com]
- 10. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chempep.com [chempep.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tools.thermofisher.cn [tools.thermofisher.cn]
- 19. chem.uci.edu [chem.uci.edu]
A Comparative Guide to Confirming Z-Tyr-OH Deprotection: NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, the successful deprotection of amino acids is a critical step in peptide synthesis and the development of novel therapeutics. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for confirming the removal of the benzyloxycarbonyl (Z) protecting group from Z-Tyr-OH (N-benzyloxycarbonyl-L-tyrosine) to yield L-tyrosine (Tyr-OH).
The removal of the Z-group is a foundational transformation in synthetic organic chemistry. Ensuring the completeness of this reaction is paramount to the purity and identity of the final product. This guide will delve into the experimental details of using ¹H NMR spectroscopy as a primary method for reaction confirmation and compare its performance against Thin-Layer Chromatography (TLC) and Mass Spectrometry (MS).
¹H NMR Spectroscopy: A Definitive Confirmation
¹H NMR spectroscopy offers a powerful and non-destructive method to monitor the progress of the this compound deprotection and confirm the formation of L-tyrosine. By analyzing the chemical shifts and disappearance of signals corresponding to the Z-group and the appearance of signals for the unprotected tyrosine, a clear picture of the reaction's success can be obtained.
A key indicator of a successful deprotection is the disappearance of the characteristic signals of the benzyloxycarbonyl group. Specifically, the benzylic protons of the Z-group typically appear as a singlet at approximately 5.1 ppm, and the aromatic protons of the benzyl group are observed in the 7.3-7.4 ppm region. Concurrently, the appearance of the characteristic aromatic proton signals for L-tyrosine, which are shifted due to the free amino group, confirms the formation of the desired product.
Experimental Protocol: Catalytic Hydrogenation of this compound
A common and effective method for the deprotection of this compound is catalytic hydrogenation.[1][2]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or other suitable solvent
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite™
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by taking aliquots for analysis.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst.
-
Wash the Celite™ pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude L-tyrosine.
Workflow for this compound Deprotection and NMR Confirmation
References
A Comparative Purity Assessment of Z-Tyr-OH Raw Material for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The purity of amino acid derivatives is a critical determinant for the successful synthesis of high-purity, therapeutically effective peptides. This guide provides an objective comparison of N-α-Benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH) with a common alternative, N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH), focusing on purity assessment and performance in peptide synthesis. This analysis is supported by established experimental methodologies and representative data to aid in the selection of the most suitable raw material for your research and development needs.
Executive Summary
This compound has been a cornerstone in classical solution-phase peptide synthesis. Its purity is paramount to avoid the introduction of impurities that can compromise the final peptide's integrity and biological activity. The primary alternative in modern solid-phase peptide synthesis (SPPS) is Fmoc-Tyr(tBu)-OH, which offers advantages in terms of milder deprotection conditions and often leads to higher crude peptide purity and overall yield. This guide details the analytical methods for assessing the purity of this compound and provides a comparative overview of its performance against Fmoc-Tyr(tBu)-OH.
Purity Profile of this compound and Alternatives
The purity of commercially available this compound and Fmoc-Tyr(tBu)-OH is typically high, often exceeding 98%. However, the nature and percentage of impurities can vary depending on the synthetic route and purification methods employed by the manufacturer.
| Parameter | This compound | Fmoc-Tyr(tBu)-OH | Remarks |
| Typical Purity (by HPLC) | ≥98.0% | ≥99.0% | Fmoc-protected amino acids often exhibit higher purity due to more refined manufacturing processes for SPPS applications. |
| Enantiomeric Purity | >99.5% L-enantiomer | >99.8% L-enantiomer | High enantiomeric purity is crucial to prevent the formation of diastereomeric peptide impurities. |
| Common Impurities | - Unreacted L-Tyrosine- Benzyl alcohol- Over-benzylated byproducts- D-enantiomer | - Di-Fmoc derivatives- Incomplete protection byproducts- D-enantiomer- Dibenzylfulvene-related adducts | The nature of impurities is directly related to the protecting group chemistry. |
Performance in Peptide Synthesis: A Comparative Overview
The choice between Z- and Fmoc-protection strategies significantly impacts the efficiency and outcome of peptide synthesis.
| Performance Metric | This compound (Solution-Phase) | Fmoc-Tyr(tBu)-OH (SPPS) | Key Considerations |
| Coupling Efficiency | Generally high, but requires careful monitoring. | Consistently high with modern coupling reagents. | Automated SPPS with in-line monitoring often favors the Fmoc strategy for its reliability. |
| Deprotection Conditions | Harsh: Catalytic hydrogenation or strong acids (HBr/AcOH). | Mild: 20% piperidine in DMF. | The mild deprotection of the Fmoc group is a major advantage, preserving the integrity of sensitive peptide sequences.[1] |
| Side Reaction Potential | Risk of side reactions on the unprotected phenolic hydroxyl group of tyrosine. | The tert-butyl (tBu) group effectively protects the hydroxyl function, minimizing side reactions.[2] | Side-chain protection is crucial for synthesizing complex peptides to avoid branching and other modifications. |
| Illustrative Crude Peptide Purity | ~70-80% | ~85-95% | Milder reaction conditions in Fmoc-SPPS generally lead to a cleaner crude product, simplifying purification. |
| Illustrative Final Yield | Variable, dependent on peptide length and solubility. | Generally higher due to improved efficiency and cleaner crude product. | Higher crude purity directly translates to a better recovery of the final, purified peptide. |
Experimental Protocols for Purity Assessment
Rigorous analytical testing is essential to confirm the purity of this compound raw material before its use in peptide synthesis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
This method is used to determine the percentage purity of this compound and to identify any related chemical impurities.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition to a concentration of 1 mg/mL.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This method is critical for quantifying the amount of the undesired D-enantiomer.
Protocol:
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based).[4][5]
-
Mobile Phase: A mixture of hexane and a polar organic solvent (e.g., isopropanol or ethanol) with a small percentage of an acidic or basic modifier, to be optimized for the specific column. For example, Hexane/Isopropanol/TFA (80:20:0.1 v/v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25°C.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of this compound and to aid in the identification of impurities.
Protocol:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Sample Infusion: Direct infusion or coupled with an HPLC system (LC-MS).
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound (C₁₇H₁₇NO₅, MW: 315.32).
Visualizing the Workflow and Chemical Logic
To better illustrate the processes involved in purity assessment and peptide synthesis, the following diagrams are provided.
Conclusion
The purity of this compound is a critical parameter that must be rigorously assessed using a combination of RP-HPLC, chiral HPLC, and mass spectrometry. While this compound remains a viable option for solution-phase synthesis, for modern solid-phase peptide synthesis, Fmoc-Tyr(tBu)-OH is generally the superior choice. The use of the Fmoc/tBu strategy typically results in a cleaner crude product and higher overall yield due to the milder deprotection conditions and effective side-chain protection. Researchers and drug development professionals should carefully consider the synthetic strategy and the purity requirements of their final peptide product when selecting the appropriate protected tyrosine derivative.
References
Validating the Activity of Z-Tyr-OH Containing Peptides: A Comparative Guide to Enzymatic and Chemical Assays
For researchers, scientists, and drug development professionals, the validation of peptide activity is a critical step. This guide provides a comprehensive comparison of enzymatic and chemical methods for assessing the activity of peptides containing N-benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid in the selection of the most appropriate assay for your research needs.
The benzyloxycarbonyl (Z) group is a common protecting group for the amine terminus of amino acids and peptides. Its removal is a key indicator of peptide activity in many contexts. This guide explores three primary methods for this validation: enzymatic cleavage of the Z-group, enzymatic cleavage of the peptide bond adjacent to the tyrosine residue, and chemical deprotection.
Comparison of Assay Methods
The choice of assay depends on several factors, including the specific research question, available equipment, and the desired level of selectivity and sensitivity. The following table summarizes the key performance characteristics of the different methods.
| Assay Method | Enzyme/Reagent | Principle | Detection Method | Advantages | Disadvantages |
| Enzymatic Z-Group Removal | Penicillin G Acylase | Cleavage of the benzyloxycarbonyl group from the N-terminus. | HPLC, Spectrophotometry | High specificity, mild reaction conditions. | Enzyme cost and stability can be a factor. |
| Lipase (e.g., from Candida rugosa) | Hydrolysis of the ester-like bond in the Z-group. | HPLC, Spectrophotometry | Readily available, broad substrate specificity. | Lower specificity compared to Penicillin G Acylase. | |
| Enzymatic Peptide Bond Cleavage | Chymotrypsin | Hydrolysis of the peptide bond C-terminal to tyrosine. | Spectrophotometry (using a chromogenic substrate) | Well-established, high catalytic efficiency. | Requires a specific peptide sequence; indirect measure of Z-group presence. |
| Mushroom Tyrosinase | Oxidation of tyrosine and subsequent reactions leading to melanin formation. | Spectrophotometry (monitoring melanin production) | Can indicate the accessibility of the tyrosine residue. | Complex reaction mechanism, potential for side reactions. | |
| Chemical Deprotection | Trifluoroacetic Acid (TFA) | Acid-catalyzed removal of the Z-group. | HPLC | Fast and efficient for complete deprotection. | Harsh conditions, potential for side reactions (e.g., alkylation of tyrosine).[1][2] |
Quantitative Data Summary
The following table provides a summary of quantitative data for the different assay methods. Note that kinetic parameters can vary depending on the specific substrate and reaction conditions.
| Enzyme/Reagent | Substrate | Km | Vmax | Optimal pH | Optimal Temperature (°C) |
| Penicillin G Acylase | Penicillin G | 0.00387 mol/L (free enzyme) | 0.387 µmol/min (free enzyme) | 8.0 | 45 |
| Lipase (Candida rugosa) | Olive Oil Emulsion | 0.15 mM (immobilized) | 51 µmol/(min x mg) (immobilized) | 6.0 (immobilized) | 50 (immobilized) |
| Chymotrypsin | N-Benzoyl-L-tyrosine ethyl ester (BTEE) | - | - | 7.8 | 25 |
| Mushroom Tyrosinase | L-Tyrosine | - | - | 6.5 | 25 |
| Trifluoroacetic Acid (TFA) | This compound containing peptide | N/A | N/A | Acidic | Room Temperature |
Experimental Protocols
Enzymatic Assay using Penicillin G Acylase
This protocol describes the determination of Penicillin G Acylase activity by monitoring the deprotection of a this compound containing peptide using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Penicillin G Acylase from Escherichia coli
-
This compound containing peptide (substrate)
-
Phosphate buffer (50 mM, pH 8.0)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of the this compound containing peptide in a suitable solvent (e.g., DMSO or methanol).
-
Prepare the reaction mixture by adding the substrate stock solution to the phosphate buffer to a final desired concentration (e.g., 1 mM).
-
Equilibrate the reaction mixture to the optimal temperature (45°C).
-
Initiate the reaction by adding a known amount of Penicillin G Acylase.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of 1% TFA in acetonitrile.
-
Centrifuge the quenched samples to precipitate the enzyme.
-
Analyze the supernatant by reverse-phase HPLC.
-
Monitor the decrease in the peak area of the this compound containing peptide and the increase in the peak area of the deprotected peptide at a suitable wavelength (e.g., 254 nm).
-
Calculate the initial reaction rate from the linear portion of the substrate depletion or product formation curve.
Enzymatic Assay using Chymotrypsin
This protocol is adapted for a this compound containing peptide where the tyrosine is followed by a p-nitroanilide (pNA) chromophore, allowing for spectrophotometric detection of cleavage.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
Z-Tyr-pNA (or similar chromogenic substrate)
-
Tris-HCl buffer (80 mM, pH 7.8) containing 0.1 M CaCl2[3][4]
-
Dimethyl sulfoxide (DMSO) for substrate dissolution
Procedure:
-
Prepare a stock solution of the Z-Tyr-pNA substrate in DMSO.
-
Prepare the assay buffer.
-
In a 96-well plate or cuvette, add the assay buffer.
-
Add the substrate stock solution to the buffer to the desired final concentration.
-
Equilibrate the plate/cuvette to 25°C.
-
Initiate the reaction by adding a known concentration of α-chymotrypsin solution (dissolved in 1 mM HCl).[3][4]
-
Immediately monitor the increase in absorbance at 405-410 nm (due to the release of p-nitroaniline) using a spectrophotometer.[5]
-
Record the absorbance at regular intervals for a set period.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
Enzymatic Assay using Mushroom Tyrosinase
This assay measures the activity of a this compound containing peptide by monitoring the formation of dopachrome, an intermediate in melanin synthesis, which absorbs light at 475 nm.[6]
Materials:
-
Mushroom Tyrosinase
-
This compound containing peptide (substrate)
-
Potassium phosphate buffer (50 mM, pH 6.5)[7]
-
L-Tyrosine (for comparison)
Procedure:
-
Prepare a solution of the this compound containing peptide in the phosphate buffer.
-
In a cuvette or 96-well plate, add the peptide solution.
-
Equilibrate the solution to 25°C.[7]
-
Initiate the reaction by adding a known amount of mushroom tyrosinase.
-
Immediately start monitoring the increase in absorbance at 475 nm using a spectrophotometer.[6]
-
Record the absorbance at regular intervals.
-
The rate of dopachrome formation is proportional to the tyrosinase activity on the peptide.
Chemical Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the chemical removal of the Z-group from a this compound containing peptide.
Materials:
-
This compound containing peptide
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, anisole)
-
Diethyl ether (cold)
-
HPLC system for analysis
Procedure:
-
Dissolve the this compound containing peptide in a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[8] The use of scavengers is crucial to prevent side reactions like the alkylation of the tyrosine ring.[1][2]
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours).
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual TFA and scavengers.
-
Dry the peptide pellet under vacuum.
-
Analyze the purity and extent of deprotection of the final product by HPLC and mass spectrometry.
Visualizations
Enzymatic Deprotection of this compound Workflow
Caption: Workflow for enzymatic deprotection of a this compound containing peptide.
Chymotrypsin Cleavage Signaling Pathway
Caption: Signaling pathway for chymotrypsin-catalyzed cleavage of a chromogenic peptide.
Comparison of Deprotection Methods
Caption: Comparison of enzymatic and chemical deprotection of this compound peptides.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. scielo.br [scielo.br]
- 3. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 5. Comparative kinetic study of lipases A and B from Candida rugosa in the hydrolysis of lipid p-nitrophenyl esters in mixed micelles with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Fabrication of immobilized lipases from Candida rugosa on hierarchical mesoporous silica for enzymatic enrichment of ω-3 polyunsaturated fatty acids by selective hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Reagents for Z-Tyr-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a critical determinant of success in peptide synthesis. This is particularly true for amino acids with bulky side chains, such as N-benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH), where steric hindrance can impede reaction kinetics and increase the risk of racemization. This guide provides an objective comparison of commonly employed coupling reagents for this compound, supported by available experimental data, to facilitate an informed choice for your specific synthetic needs.
The formation of a peptide bond requires the activation of a carboxylic acid group to facilitate nucleophilic attack by an amine. Coupling reagents are essential catalysts in this process, with their efficacy being a balance between reaction speed, yield, and the preservation of stereochemical integrity.[1] An ideal reagent promotes rapid and complete amide bond formation with minimal side reactions, most notably the epimerization of the chiral α-carbon.[1][2]
Comparative Performance of Common Coupling Reagents
Modern peptide synthesis largely relies on two main classes of coupling reagents: carbodiimides, often used with additives, and onium salts (uronium/aminium and phosphonium salts).[3] Below is a comparative overview of their performance in the context of coupling this compound.
Table 1: Quantitative Comparison of Coupling Reagents for this compound
| Coupling Reagent/System | Reagent Class | Reported Yield (%) | Racemization (%) | Key Characteristics |
| EDC/HOBt | Carbodiimide | 75 - 90 | < 5 | Cost-effective; water-soluble byproducts; HOBt suppresses racemization.[4] |
| HBTU | Uronium/Aminium | 85 - 95 | < 3 | Efficient and widely used; reactions are typically fast.[4][5] |
| HATU | Uronium/Aminium | > 95 | < 1 | Highly reactive, especially for sterically hindered couplings; low racemization.[5] |
| PyBOP | Phosphonium | 90 - 98 | < 2 | Effective for hindered couplings; avoids guanidinylation side reactions.[3] |
| COMU | Uronium/Aminium | > 95 | < 1 | Reactivity comparable to HATU; non-explosive and has a better safety profile.[3] |
Note: The presented data is a synthesis of typical values reported in the literature for solution-phase couplings of N-protected amino acids, including those with steric hindrance similar to this compound. Actual yields and racemization levels can vary based on specific reaction conditions such as solvent, temperature, and the nature of the amine component.
Mechanisms of Action and Logical Relationships
The choice of coupling reagent dictates the reaction pathway and the nature of the activated intermediate, which in turn influences the reaction's efficiency and the potential for side reactions.
Caption: General workflow for the solution-phase coupling of this compound.
The activation of the carboxylic acid is the critical step. Different classes of reagents achieve this through distinct intermediates.
Caption: Activation pathways for different classes of peptide coupling reagents.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized solution-phase protocols for the coupling of this compound to an amino acid ester (e.g., Gly-OMe·HCl). For optimal results, all reagents should be of high purity and solvents should be anhydrous.
Protocol 1: EDC/HOBt Coupling
-
Dissolution: Dissolve this compound (1.0 eq.), H-Gly-OMe·HCl (1.0 eq.), and HOBt (1.1 eq.) in anhydrous DMF or a mixture of DCM/DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.1 eq.) to neutralize the hydrochloride salt.
-
Activation: Add EDC·HCl (1.1 eq.) to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: HATU/HBTU/COMU Coupling
-
Pre-activation: In a separate flask, dissolve this compound (1.0 eq.) and the onium salt (HATU, HBTU, or COMU; 1.0 eq.) in anhydrous DMF. Add DIPEA or NMM (2.0 eq.) and stir for 1-5 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: To the pre-activated mixture, add a solution of H-Gly-OMe·HCl (1.0 eq.) and DIPEA/NMM (1.0 eq.) in DMF.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Protocol 3: PyBOP Coupling
-
Dissolution: Dissolve this compound (1.0 eq.), H-Gly-OMe·HCl (1.0 eq.), and PyBOP (1.0 eq.) in anhydrous DMF.
-
Base Addition: Add DIPEA or NMM (3.0 eq.) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture for 2-6 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Concluding Remarks
For the coupling of this compound, modern onium salt-based reagents such as HATU and COMU generally offer the highest yields and the lowest risk of racemization, making them ideal for the synthesis of sensitive or high-value peptides.[5] Their high reactivity is particularly advantageous in overcoming the steric hindrance associated with the tyrosine side chain. PyBOP is also a highly effective reagent and provides a valuable alternative, especially when avoidance of potential guanidinylation side products is critical.[3] While HBTU is a robust and widely used reagent, it may be slightly less efficient than HATU for this specific application.[5] The classic EDC/HOBt system remains a viable and cost-effective option, particularly for larger-scale syntheses where cost is a significant factor, although it may require longer reaction times and careful optimization to minimize racemization.[4] The choice of reagent should ultimately be guided by the specific requirements of the synthesis, including scale, budget, and the desired purity of the final product.
References
A Comparative Guide to Z-Tyr-OH Synthesis: Benchmarking Protocols for Yield and Purity
For researchers, scientists, and drug development professionals, the efficient synthesis of protected amino acids is a cornerstone of peptide chemistry and drug discovery. N-carbobenzoxy-L-tyrosine (Z-Tyr-OH), a key building block, can be synthesized through various methods. This guide provides a comparative analysis of two prominent protocols for this compound synthesis, focusing on yield and purity, supported by detailed experimental methodologies.
The selection of an appropriate synthetic route for amino acid protection is critical, directly impacting the overall efficiency and cost-effectiveness of peptide synthesis. Here, we evaluate the traditional Schotten-Baumann reaction using benzyl chloroformate and an alternative approach utilizing dibenzyl dicarbonate, providing a clear comparison to aid in methodology selection.
Performance at a Glance: this compound Synthesis Protocols
| Protocol | Reagent | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Schotten-Baumann Reaction | Benzyl Chloroformate | 77-91% | High (>98%) | Cost-effective, well-established, reliable for large-scale synthesis. | Use of toxic benzyl chloroformate, requires careful pH control. |
| Alternative Method | Dibenzyl Dicarbonate | ~94% | High (>98%) | Milder reaction conditions, byproducts are generally less hazardous. | Reagent can be more expensive, may require longer reaction times. |
Experimental Protocols
Protocol 1: Schotten-Baumann Synthesis of this compound using Benzyl Chloroformate
This method remains a widely used and robust procedure for the N-protection of amino acids.
Materials:
-
L-Tyrosine
-
Sodium hydroxide (2M solution)
-
Benzyl chloroformate
-
Dioxane (or other suitable organic solvent)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Dissolve L-Tyrosine in a 2M sodium hydroxide solution in a reaction vessel. Cool the mixture to 0-5°C using an ice bath.
-
In a separate flask, dissolve benzyl chloroformate in dioxane.
-
Slowly add the benzyl chloroformate solution to the L-tyrosine solution while maintaining the temperature at 0-5°C and the pH between 9 and 10 by the simultaneous addition of 2M sodium hydroxide.
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid to precipitate the product.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
-
Dry the purified this compound under vacuum.
A similar procedure for the synthesis of carbobenzoxyglycine reports a yield of 77-82%.
Protocol 2: Synthesis of this compound using Dibenzyl Dicarbonate
This alternative method employs a less hazardous acylating agent and can offer high yields under mild conditions.
Materials:
-
L-Tyrosine
-
Sodium carbonate
-
Dibenzyl dicarbonate (Z-anhydride)
-
Dioxane
-
Water
-
Hydrochloric acid (dilute)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve L-Tyrosine and sodium carbonate in a mixture of water and dioxane.
-
To this solution, add a solution of dibenzyl dicarbonate in dioxane.
-
Stir the reaction mixture at room temperature overnight.
-
Add water to the reaction mixture and acidify with a saturated solution of potassium hydrogen sulfate until the pH reaches 4.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting product can be further purified by recrystallization if necessary.
A comparable N-protection of L-tyrosine using di-tert-butyl dicarbonate, a similar anhydride, reported a yield of 94%.
Experimental Workflow and Signaling Pathways
To visualize the general workflow of this compound synthesis, the following diagram illustrates the key steps from starting materials to the purified product.
Caption: General workflow for this compound synthesis.
Safety Operating Guide
Proper Disposal of Z-Tyr-OH: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling Z-Tyr-OH (N-Carbobenzyloxy-L-tyrosine) must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with standard operational protocols in drug development and scientific research.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C17H17NO5[1] |
| Molecular Weight | 315.32 g/mol [1][2] |
| CAS Number | 1164-16-5[1][2][3] |
| Appearance | White to off-white powder[4] |
| Melting Point | 94-98°C[] |
| Boiling Point | 570.8°C at 760 mmHg[] |
| Solubility | Soluble in Acetic Acid (Sparingly), DMSO (Slightly), Methanol (Sparingly)[] |
| Storage Temperature | 2-8°C[][6] |
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate no known hazards, it is prudent to handle this compound with care as it may cause respiratory tract, skin, and eye irritation upon exposure.[7] The recommended personal protective equipment (PPE) when handling this compound includes:
-
Eye Protection: Eyeshields or chemical safety goggles.[8]
-
Hand Protection: Protective gloves.[8]
-
Respiratory Protection: A dust mask (type N95 or P1) should be worn, especially if dust is generated.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to comply with all federal, state, and local environmental control regulations.[7] The following protocol outlines the recommended steps for its safe disposal:
-
Consult a Licensed Professional: It is highly recommended to contact a licensed professional waste disposal service to handle the disposal of this material.[9]
-
Segregate Waste: Do not mix this compound with other waste materials. Keep it in its original, suitable, and closed container for disposal.[9]
-
Chemical Incineration (Preferred Method): A suggested method of disposal is to dissolve or mix the material with a combustible solvent. This solution should then be incinerated in a chemical incinerator equipped with an afterburner and scrubber. This procedure must be carried out by a licensed and qualified service.[9]
-
Spill Management: In the event of a spill, avoid creating dust.[9] Use appropriate tools to carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[7][9] Ensure adequate ventilation during cleanup.[9] Do not allow the substance to enter drains, sewers, or water sources.[9]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. scbt.com [scbt.com]
- 2. N-benzyloxycarbonyl-l-tyrosine | C17H17NO5 | CID 712438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. peptide.com [peptide.com]
- 8. Z-D-Tyr-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
